6-Fluoro-2,2-dimethylchroman-4-one
Description
Structure
3D Structure
Properties
IUPAC Name |
6-fluoro-2,2-dimethyl-3H-chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FO2/c1-11(2)6-9(13)8-5-7(12)3-4-10(8)14-11/h3-5H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPJMDEXLUJRBBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)C2=C(O1)C=CC(=C2)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10453826 | |
| Record name | 6-FLUORO-2,2-DIMETHYL-4-CHROMANONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10453826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
105799-73-3 | |
| Record name | 6-FLUORO-2,2-DIMETHYL-4-CHROMANONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10453826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-fluoro-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 6-Fluoro-2,2-dimethylchroman-4-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of 6-Fluoro-2,2-dimethylchroman-4-one, a fluorinated heterocyclic compound with significant potential in medicinal chemistry and drug discovery. The chroman-4-one scaffold is a privileged structure found in numerous biologically active molecules. The incorporation of a fluorine atom at the 6-position can enhance metabolic stability and binding affinity, making this compound a valuable building block for the development of novel therapeutics. This document outlines a robust two-step synthetic pathway, provides detailed experimental protocols, and discusses the analytical techniques for the comprehensive characterization of the title compound.
Introduction
Chroman-4-ones are a class of oxygen-containing heterocyclic compounds that form the core structure of a wide array of natural products and synthetic molecules with diverse pharmacological activities. The 2,2-dimethyl substitution pattern on the chroman ring is a common feature in many bioactive compounds. This guide focuses on the 6-fluoro derivative, highlighting a strategic approach to its synthesis that is both efficient and scalable. The presented methodology is grounded in fundamental organic chemistry principles, offering insights into reaction mechanisms and experimental considerations that are crucial for successful synthesis and characterization.
Synthetic Pathway
The synthesis of this compound is achieved through a two-step sequence, commencing with the formation of a key intermediate, 3-(4-fluorophenoxy)-3-methylbutanoic acid, followed by an intramolecular Friedel-Crafts acylation to yield the target chroman-4-one.
Caption: Proposed synthetic pathway for this compound.
Step 1: Synthesis of 3-(4-Fluorophenoxy)-3-methylbutanoic acid via Michael Addition
The initial step involves the conjugate addition of 4-fluorophenol to 3,3-dimethylacrylic acid. This Michael addition reaction is typically catalyzed by a base, which deprotonates the phenol to form a more nucleophilic phenoxide ion. The phenoxide then attacks the β-position of the α,β-unsaturated carboxylic acid.
An In-Depth Technical Guide to the Physicochemical Properties of 6-Fluoro-2,2-dimethylchroman-4-one
For Researchers, Scientists, and Drug Development Professionals
Foreword
As a Senior Application Scientist, it is my privilege to present this comprehensive technical guide on the physicochemical properties of 6-Fluoro-2,2-dimethylchroman-4-one. This document is designed not as a rigid protocol, but as a foundational resource for researchers and drug development professionals. The chromanone scaffold is a cornerstone in medicinal chemistry, and the introduction of a fluorine atom at the 6-position, combined with the gem-dimethyl group at the 2-position, imparts unique electronic and conformational properties. This guide aims to provide a deep understanding of these characteristics, supported by theoretical insights and established experimental methodologies, to empower further research and application.
Molecular Identity and Significance
This compound is a fluorinated derivative of the chromanone heterocyclic system. Its structure is characterized by a benzene ring fused to a dihydropyranone ring, with a fluorine atom at the 6-position of the aromatic ring and two methyl groups at the 2-position.
Molecular Formula: C₁₁H₁₁FO₂[1] Molecular Weight: 194.20 g/mol [1] CAS Number: 105799-73-3[1] Synonyms: 6-Fluoro-2,2-dimethyl-4-chromanone, 4H-1-Benzopyran-4-one, 6-fluoro-2,3-dihydro-2,2-dimethyl-[1]
The strategic placement of the fluorine atom significantly influences the molecule's lipophilicity, metabolic stability, and binding interactions with biological targets, making it a valuable building block in the synthesis of pharmacologically active compounds.[2][3] Chromanone-based structures are investigated for a wide range of pharmacological activities, including potential anticancer and anti-inflammatory properties.[2][4]
Physicochemical Properties
| Property | Predicted/Inferred Value | Rationale and Comparative Insights |
| Appearance | Pale yellow solid | Stated by commercial suppliers.[1] |
| Melting Point | Expected to be a crystalline solid with a distinct melting point. | The related compound, 6-acetyl-2,2-dimethyl-chromane, has a melting point of 93 °C.[6] The melting point of chromanone derivatives is influenced by substitution patterns. For example, 6-methoxy-2-pentylchroman-4-one melts at 55–56 °C, while the 6-chloro analog melts at 42–44 °C.[7] A definitive experimental determination is required. |
| Boiling Point | Not available; likely to decompose at higher temperatures. | High molecular weight heterocyclic compounds often have high boiling points and may decompose before boiling at atmospheric pressure. |
| Solubility | Predicted to be soluble in common organic solvents like DMSO, ethanol, and chloroform.[2] | The fluorine atom can increase lipophilicity.[3] However, highly fluorinated compounds can also exhibit reduced solubility in both aqueous and some organic solvents.[8] Experimental determination is crucial. |
| pKa | Expected to be weakly acidic at the α-protons to the ketone. | The protons on the carbon adjacent to the carbonyl group (C3) will exhibit some acidity, a common feature of ketones. |
| LogP | Estimated to be around 3.5. | The LogP value for the parent isoflavanone is 3.40, and fluorinated analogs are reported to have similar values. This indicates moderate lipophilicity. |
Synthesis and Chemical Reactivity
The synthesis of this compound can be approached through established methods for chromanone synthesis, typically involving the reaction of a substituted phenol with a suitable three-carbon synthon. A plausible synthetic workflow is outlined below.
The chemical reactivity is primarily dictated by the ketone functionality and the electron-rich, yet fluorinated, aromatic ring. The ketone can undergo reactions such as reduction to the corresponding alcohol, and the α-protons can be involved in aldol-type condensations. The fluorine atom and the carbonyl group influence the regioselectivity of electrophilic aromatic substitution on the benzene ring.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
The structural elucidation of this compound relies heavily on ¹H and ¹³C NMR spectroscopy. Based on a comprehensive study of substituted 2,2-dimethylchroman-4-one derivatives by Iguchi et al. (2020), the following spectral features can be predicted.[3][9][10][11]
¹H NMR:
-
Aromatic Protons: The fluorine at C6 will influence the chemical shifts and coupling constants of the aromatic protons at C5, C7, and C8. The proton at C5 is expected to appear as a doublet of doublets due to coupling with the C7 proton and the fluorine atom. The C7 and C8 protons will also show characteristic splitting patterns.
-
Methylene Protons (C3): A singlet is expected around δ 2.70 ppm for the two protons at the C3 position.[3]
-
Gem-dimethyl Protons (C2): A singlet integrating to six protons is anticipated around δ 1.40–1.50 ppm.[3]
¹³C NMR:
-
Carbonyl Carbon (C4): A signal is expected in the downfield region, typical for a ketone.
-
Aromatic Carbons: The carbon directly attached to the fluorine (C6) will show a large one-bond C-F coupling constant. The chemical shifts of the other aromatic carbons will also be influenced by the fluorine substituent.
-
Quaternary Carbon (C2): A signal corresponding to the carbon bearing the two methyl groups.
-
Methylene Carbon (C3): A signal for the CH₂ group.
-
Methyl Carbons: A signal for the equivalent methyl groups.
The study by Iguchi et al. provides a detailed analysis of substituent effects on the chemical shifts, which can be used as a reference for the precise assignment of the signals for the 6-fluoro derivative.[3][9][10][11]
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) of this compound is expected to yield a molecular ion peak (M⁺˙) at m/z 194. The fragmentation pattern will be characteristic of the chromanone ring system. Key fragmentation pathways would likely involve:
-
Retro-Diels-Alder (RDA) reaction: A common fragmentation pathway for chromones and related compounds, leading to the cleavage of the dihydropyranone ring.
-
Loss of a methyl group: Fragmentation of one of the gem-dimethyl groups to form a stable carbocation.
-
Loss of CO: Elimination of a carbon monoxide molecule from the ketone functionality.
The presence of the fluorine atom will be evident in fragments containing the aromatic ring. The high mass accuracy of modern mass spectrometers allows for the unambiguous determination of the elemental composition of the fragment ions.
Experimental Protocols
The following protocols are provided as a self-validating system for the synthesis and characterization of this compound.
Synthesis of this compound
This protocol is adapted from general procedures for the synthesis of chromanones.[12]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add p-fluorophenol (1 eq.) and 3,3-dimethylacrylic acid (1.1 eq.).
-
Acid Catalyst: Carefully add polyphosphoric acid (PPA) as the solvent and catalyst. The amount should be sufficient to ensure good stirring.
-
Reaction: Heat the mixture to 80-100 °C with vigorous stirring for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After completion, cool the reaction mixture to room temperature and pour it onto crushed ice with stirring.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate) three times.
-
Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Determination of Melting Point
-
Sample Preparation: Finely powder a small amount of the dry, purified compound.
-
Capillary Loading: Pack the powdered sample into a capillary melting point tube to a height of 2-3 mm.[13]
-
Measurement: Place the capillary tube in a melting point apparatus and heat at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.[13]
-
Recording: Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample.[13]
Solubility Determination
-
Sample Preparation: Add an excess of the solid compound to a known volume of the solvent to be tested (e.g., water, ethanol, DMSO) in a sealed vial.
-
Equilibration: Agitate the vial at a constant temperature for 24-48 hours to reach equilibrium.[2]
-
Separation: Centrifuge the vial to pellet the undissolved solid.
-
Quantification: Carefully take an aliquot of the supernatant, dilute it appropriately, and determine the concentration of the dissolved compound using a validated analytical method such as HPLC-UV.
NMR Sample Preparation
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., CDCl₃, DMSO-d₆).[9][14]
-
Concentration: For ¹H NMR, dissolve 5-25 mg of the compound in 0.6-0.7 mL of the deuterated solvent. For ¹³C NMR, a higher concentration of 50-100 mg may be necessary.[15]
-
Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube to remove any particulate matter.
-
Homogenization: Cap the NMR tube and gently invert it several times to ensure a homogeneous solution.
Mass Spectrometry Analysis
-
Sample Introduction: Prepare a dilute solution of the compound in a volatile organic solvent (e.g., methanol or acetonitrile).
-
Ionization: For EI-MS, the sample can be introduced via a direct insertion probe or through a gas chromatograph (GC-MS).
-
Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-300).
-
Fragmentation Analysis: If using a tandem mass spectrometer, select the molecular ion (m/z 194) and subject it to collision-induced dissociation (CID) to obtain the MS/MS spectrum, which will provide detailed information about the fragmentation pathways.
Conclusion
This compound is a molecule of significant interest in medicinal chemistry due to the unique properties conferred by its fluorinated chromanone scaffold. While specific experimental data for some of its fundamental physicochemical properties are yet to be widely published, this guide provides a robust framework for its synthesis, characterization, and analysis. The provided protocols, grounded in established chemical principles, offer a reliable starting point for researchers to explore the potential of this and related compounds in drug discovery and development.
References
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Gobin, V., et al. (2014). Investigation of fluorinated and bifunctionalized 3-phenylchroman-4-one (isoflavanone) aromatase inhibitors. PMC. Retrieved January 18, 2026, from [Link]
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Organomation. (2024). NMR Sample Preparation: The Complete Guide. Retrieved January 18, 2026, from [Link]
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Indian Academy of Sciences. (2012). A practical one pot synthesis of novel 2-hydroxy-4-chromanone derivatives from 3-formylchromone. Journal of Chemical Sciences, 124(5), 1097–1105. Retrieved January 18, 2026, from [Link]
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Iguchi, D., Ravelli, D., Erra-Balsells, R., & Bonesi, S. M. (2020). Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies. Molecules, 25(9), 2061. Retrieved January 18, 2026, from [Link]
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Iguchi, D., Ravelli, D., Erra-Balsells, R., & Bonesi, S. M. (2020). Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies. PubMed. Retrieved January 18, 2026, from [Link]
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CONICET. (2020). Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies. Retrieved January 18, 2026, from [Link]
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ACS Publications. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry. Retrieved January 18, 2026, from [Link]
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Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved January 18, 2026, from [Link]
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Semantic Scholar. (n.d.). Asymmetric synthesis of (S)-2,6-dimethylchroman-4-one. Retrieved January 18, 2026, from [Link]
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SlidePlayer. (2021). experiment (1) determination of melting points. Retrieved January 18, 2026, from [Link]
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National Institutes of Health. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. PMC. Retrieved January 18, 2026, from [Link]
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National Institutes of Health. (2020). Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives. PMC. Retrieved January 18, 2026, from [Link]
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PubMed. (2004). Aqueous solubilization of highly fluorinated molecules by semifluorinated surfactants. Langmuir, 20(18), 7347-7350. Retrieved January 18, 2026, from [Link]
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ResearchGate. (2025). Synthesis, characterization and crystallographic analysis of N-2-(tert-butylcarbomyl) (4-chlorophenyl methyl)-6-fluoro-N- (3, 4, 5-triethoxyphenyl) chroman-2-carboxamide. Retrieved January 18, 2026, from [Link]
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Chemistry LibreTexts. (2022). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved January 18, 2026, from [Link]
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National Institutes of Health. (2013). Stereoselectively fluorinated N-heterocycles: a brief survey. PMC. Retrieved January 18, 2026, from [Link]
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National Institutes of Health. (2021). First total synthesis of chromanone A, preparation of related compounds and evaluation of their antifungal activity against Candida albicans, a biofilm forming agent. PMC. Retrieved January 18, 2026, from [Link]
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National Institutes of Health. (2014). Analysis of fluorinated proteins by mass spectrometry. PubMed. Retrieved January 18, 2026, from [Link]
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PubMed. (2014). Synthesis, crystal structure, conformational and vibrational properties of 6-acetyl-2,2-dimethyl-chromane. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 128, 389-398. Retrieved January 18, 2026, from [Link]
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Spectroscopic Characterization of 6-Fluoro-2,2-dimethylchroman-4-one: A Technical Guide
Introduction to 6-Fluoro-2,2-dimethylchroman-4-one
This compound, with the molecular formula C₁₁H₁₁FO₂, belongs to the chromanone class of compounds.[1] The presence of a fluorine atom at the 6-position and gem-dimethyl groups at the 2-position of the chromanone scaffold significantly influences its physicochemical properties and biological activity. Accurate spectroscopic characterization is paramount for confirming its identity, purity, and for elucidating its structure in various chemical transformations.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR are essential.
¹H NMR Spectroscopy
Expected Chemical Shifts and Coupling Constants:
The ¹H NMR spectrum will provide information on the number of different types of protons and their connectivity. The predicted chemical shifts (in ppm) in a solvent like CDCl₃ are as follows:
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz | Rationale |
| 2 x CH₃ (C2) | ~1.5 | s | - | Singlet due to two equivalent methyl groups with no adjacent protons. |
| CH₂ (C3) | ~2.7 | s | - | Singlet due to the methylene protons adjacent to a quaternary carbon and a carbonyl group. |
| H-8 | ~7.0 | d | J ≈ 9.0 | Doublet due to ortho coupling with H-7. |
| H-7 | ~7.2 | dd | J ≈ 9.0, 3.0 | Doublet of doublets due to ortho coupling with H-8 and meta coupling with H-5. |
| H-5 | ~7.6 | dd | J ≈ 8.5, 3.0 | Doublet of doublets due to ortho coupling with the fluorine at C6 and meta coupling with H-7. |
Rationale for Predictions: These predictions are based on the analysis of substituted 2,2-dimethylchroman-4-one derivatives.[2][3][4] The electron-withdrawing nature of the fluorine atom at the 6-position will influence the chemical shifts of the aromatic protons, particularly H-5 and H-7.
Experimental Protocol for ¹H NMR:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrument Setup: Utilize a 400 MHz or higher field NMR spectrometer.
-
Acquisition Parameters:
-
Number of scans: 16-32
-
Relaxation delay: 1.0 s
-
Pulse width: 90°
-
Acquisition time: ~3-4 s
-
Spectral width: -2 to 12 ppm
-
-
Processing: Apply a Fourier transform to the acquired free induction decay (FID) and phase correct the resulting spectrum. Reference the TMS peak to 0.00 ppm.
¹³C NMR Spectroscopy
Expected Chemical Shifts:
The ¹³C NMR spectrum will reveal the number of unique carbon environments. Due to the presence of fluorine, C-F coupling will be observed.
| Carbon | Predicted Chemical Shift (ppm) | C-F Coupling (JCF) in Hz | Rationale |
| 2 x CH₃ (C2) | ~25 | - | Aliphatic methyl carbons. |
| C3 | ~48 | - | Aliphatic methylene carbon. |
| C2 | ~78 | - | Quaternary aliphatic carbon. |
| C8 | ~118 | d, J ≈ 8 | Aromatic CH ortho to the ether oxygen. |
| C4a | ~120 | d, J ≈ 24 | Aromatic quaternary carbon para to the fluorine. |
| C5 | ~114 | d, J ≈ 23 | Aromatic CH ortho to the fluorine. |
| C7 | ~127 | d, J ≈ 8 | Aromatic CH meta to the fluorine. |
| C8a | ~155 | s | Aromatic quaternary carbon attached to the ether oxygen. |
| C6 | ~158 | d, J ≈ 240 | Aromatic carbon directly bonded to fluorine (large one-bond coupling). |
| C4 (C=O) | ~190 | d, J ≈ 3 | Carbonyl carbon, small coupling to fluorine may be observed. |
Rationale for Predictions: The chemical shifts are estimated based on data for 6-Fluorochroman-4-one and other substituted chromanones.[5][6] The large one-bond C-F coupling constant is a characteristic feature.
Experimental Protocol for ¹³C NMR:
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Instrument Setup: Utilize a 100 MHz or higher ¹³C NMR spectrometer.
-
Acquisition Parameters:
-
Pulse program: Proton-decoupled (e.g., zgpg30)
-
Number of scans: 1024-4096 (due to the low natural abundance of ¹³C)
-
Relaxation delay: 2.0 s
-
Pulse width: 30°
-
Spectral width: 0 to 220 ppm
-
-
Processing: Apply a Fourier transform with exponential multiplication (line broadening of 1-2 Hz) to improve the signal-to-noise ratio. Reference the CDCl₃ solvent peak to 77.16 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule.
Expected Vibrational Frequencies:
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| C-H stretch (aromatic) | 3100-3000 | Medium |
| C-H stretch (aliphatic) | 3000-2850 | Medium |
| C=O stretch (ketone) | 1680-1660 | Strong |
| C=C stretch (aromatic) | 1600-1450 | Medium-Strong |
| C-F stretch | 1250-1000 | Strong |
| C-O stretch (ether) | 1250-1000 | Strong |
Rationale for Predictions: The most characteristic peak will be the strong absorption from the conjugated ketone carbonyl group. The exact position will be influenced by the electronic effects of the substituents on the aromatic ring. The C-F and C-O stretching vibrations will appear in the fingerprint region.
Experimental Protocol for IR Spectroscopy (ATR):
-
Sample Preparation: Place a small amount of the solid sample directly on the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.
-
Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Acquisition Parameters:
-
Scan range: 4000-400 cm⁻¹
-
Number of scans: 16-32
-
Resolution: 4 cm⁻¹
-
-
Processing: The software will automatically perform the Fourier transform and display the spectrum in terms of transmittance or absorbance versus wavenumber.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
Expected Molecular Ion and Fragmentation:
-
Molecular Ion (M⁺•): The electron ionization (EI) mass spectrum should show a molecular ion peak at m/z 194. The presence of one fluorine atom will result in a monoisotopic peak.
-
Major Fragment Ions:
-
[M - CH₃]⁺ (m/z 179): Loss of a methyl group from the gem-dimethyl group is a likely fragmentation pathway.
-
Retro-Diels-Alder (RDA) fragmentation: Cleavage of the heterocyclic ring can lead to characteristic fragment ions.
-
Loss of CO: A peak corresponding to [M - 28]⁺ may be observed.
-
Experimental Protocol for Mass Spectrometry (EI):
-
Sample Preparation: Prepare a dilute solution of the compound in a volatile solvent such as methanol or acetonitrile.
-
Instrument Setup: Use a mass spectrometer with an electron ionization (EI) source.
-
Acquisition Parameters:
-
Ionization energy: 70 eV
-
Mass range: m/z 40-400
-
Source temperature: 200-250 °C
-
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to support the proposed structure.
Visualizing the Workflow
Caption: Workflow for the spectroscopic characterization of this compound.
Conclusion
This technical guide provides a comprehensive framework for the spectroscopic characterization of this compound. By following the detailed experimental protocols and utilizing the predicted spectral data and interpretation guidelines, researchers can confidently identify and assess the purity of this important synthetic intermediate. The provided rationale, grounded in established spectroscopic principles and data from analogous compounds, ensures a high degree of scientific integrity.
References
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An In-depth Technical Guide to the Crystal Structure Analysis of 6-Fluoro-2,2-dimethylchroman-4-one and its Analogs
This guide provides a comprehensive technical overview of the methodologies and considerations involved in the single-crystal X-ray diffraction analysis of chroman-4-one derivatives, with a specific focus on 6-Fluoro-2,2-dimethylchroman-4-one. While a deposited crystal structure for this specific molecule is not publicly available at the time of this writing, this document will leverage the analysis of closely related fluorinated chromanone structures to provide a detailed, practical framework for researchers, scientists, and drug development professionals. The principles and protocols described herein are directly applicable to the structural elucidation of this and similar compounds, which are of significant interest in medicinal chemistry.[1][2]
Introduction: The Significance of the Chroman-4-one Scaffold
The chroman-4-one framework is a privileged heterocyclic moiety that forms the core of numerous biologically active natural products and synthetic compounds.[1][3] Its derivatives have demonstrated a wide array of pharmacological activities, making them attractive scaffolds in drug discovery. The introduction of a fluorine atom, as in this compound, can significantly modulate a molecule's physicochemical properties, such as lipophilicity and metabolic stability, thereby enhancing its therapeutic potential.[2]
Precise knowledge of the three-dimensional atomic arrangement, as provided by single-crystal X-ray diffraction, is paramount for understanding structure-activity relationships (SAR) and for the rational design of new therapeutic agents.[4] This guide will walk through the critical steps of a typical crystal structure analysis, from obtaining suitable crystals to the detailed interpretation of the resulting structural data.
Synthesis and Crystallization: The Gateway to a High-Quality Structure
A successful single-crystal X-ray diffraction experiment is fundamentally dependent on the quality of the crystal.[5] Therefore, meticulous attention to the synthesis and crystallization of the target compound is the essential first step.
Synthetic Pathway
The synthesis of this compound is typically achieved through a multi-step process. A plausible and commonly employed route involves the reaction of a substituted phenol with a suitable three-carbon synthon, followed by an intramolecular cyclization.
Diagram: Proposed Synthetic Pathway for this compound
Caption: A generalized synthetic workflow for chroman-4-one derivatives.
Crystallization Protocols
Obtaining diffraction-quality single crystals is often a process of methodical screening of various conditions. For chroman-4-one derivatives, which are typically small organic molecules, several common crystallization techniques can be employed.
Table 1: Common Crystallization Techniques for Chroman-4-one Derivatives
| Technique | Description | Key Parameters to Vary |
| Slow Evaporation | A solution of the compound is allowed to slowly evaporate, gradually increasing the concentration until saturation is reached and crystals form. | Solvent system, temperature, rate of evaporation (controlled by the opening of the vessel). |
| Vapor Diffusion | A concentrated solution of the compound in a less volatile solvent is allowed to equilibrate with the vapor of a more volatile anti-solvent. | Solvent/anti-solvent pair, temperature, concentration. |
| Cooling Crystallization | A saturated solution of the compound at an elevated temperature is slowly cooled, decreasing the solubility and inducing crystallization. | Solvent, cooling rate, temperature range. |
Step-by-Step Protocol for Slow Evaporation:
-
Dissolution: Dissolve the purified this compound in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture) to near saturation at room temperature.
-
Filtration: Filter the solution through a syringe filter to remove any particulate matter that could act as unwanted nucleation sites.
-
Crystal Growth: Transfer the filtered solution to a clean vial. Cover the vial with parafilm and puncture a few small holes to allow for slow evaporation.
-
Incubation: Place the vial in a vibration-free environment and monitor for crystal growth over several days to weeks.
The ideal crystal for single-crystal X-ray diffraction should be a well-formed, single, transparent specimen with dimensions typically between 0.1 and 0.3 mm in all directions.[5]
Data Collection and Processing: Capturing the Diffraction Pattern
Once a suitable crystal is obtained, it is mounted on a goniometer and subjected to a beam of X-rays in a diffractometer. The resulting diffraction pattern is a three-dimensional map of the reciprocal lattice of the crystal.
Diagram: Single-Crystal X-ray Diffraction Workflow
Caption: The major stages of a single-crystal X-ray diffraction experiment.
Data Collection Parameters
Modern diffractometers automate the process of data collection. Key parameters that are set include the X-ray source (e.g., Mo or Cu Kα radiation), temperature (typically cryo-cooled to 100 K to minimize thermal motion), and the data collection strategy (e.g., a series of omega and phi scans).[6]
Data Processing
The raw diffraction images are processed to yield a list of reflection intensities and their corresponding Miller indices (h, k, l). This process involves:
-
Indexing: Determining the unit cell parameters and the crystal's orientation.
-
Integration: Measuring the intensity of each diffraction spot.
-
Scaling and Absorption Correction: Correcting for experimental variations and the absorption of X-rays by the crystal.
Structure Solution and Refinement: From Diffraction Data to a Molecular Model
The ultimate goal is to generate a model of the atomic arrangement that accurately reproduces the experimentally observed diffraction data. This is typically an iterative process.
Structure Solution
The "phase problem" is a central challenge in crystallography. While the intensities of the diffracted X-rays are measured, their phases are lost. Structure solution methods aim to determine these initial phases. For small molecules like chromanones, direct methods are highly effective. These statistical methods identify relationships between the phases of strong reflections.
Structure Refinement
Once an initial model is obtained, it is refined against the experimental data using a least-squares minimization process. This involves adjusting atomic parameters (coordinates, and thermal displacement parameters) to improve the agreement between the calculated and observed structure factors. The quality of the refinement is monitored by the R-factor, which should ideally be below 5% for a well-resolved structure. Software such as SHELXL is widely used for this purpose.[7][8]
Table 2: Hypothetical Crystallographic Data for this compound (Based on data from closely related structures like 6-fluoro-4-oxochroman-2-carboxylic acid)[9]
| Parameter | Value |
| Chemical Formula | C₁₁H₁₁FO₂ |
| Formula Weight | 194.20 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.5 |
| b (Å) | 10.2 |
| c (Å) | 11.5 |
| β (°) | 98.5 |
| Volume (ų) | 985 |
| Z | 4 |
| Calculated Density (g/cm³) | 1.308 |
| R-factor (final) | < 0.05 |
Analysis of the Crystal Structure: Unveiling Molecular Interactions
A refined crystal structure provides a wealth of information beyond just the connectivity of atoms. A thorough analysis reveals details about molecular conformation, packing, and intermolecular interactions, which are crucial for understanding the compound's behavior in the solid state and for informing drug design.
Molecular Conformation
The chroman-4-one ring system is not planar. The dihydropyran ring typically adopts a conformation that minimizes steric strain, such as a half-chair or an envelope conformation. The precise conformation will be dictated by the substituents on the ring. For this compound, the gem-dimethyl group at the C2 position will significantly influence the puckering of the dihydropyran ring.
Intermolecular Interactions and Crystal Packing
In the solid state, molecules arrange themselves in a repeating three-dimensional lattice. This packing is governed by a network of intermolecular interactions. For a molecule like this compound, several types of non-covalent interactions are expected to play a role:
-
C-H···O Hydrogen Bonds: The carbonyl oxygen is a good hydrogen bond acceptor and can interact with C-H donors from neighboring molecules.
-
π-π Stacking: The aromatic benzene ring can engage in π-π stacking interactions with adjacent molecules.
-
Halogen Bonding: The fluorine atom, although a weak halogen bond donor, can participate in short contacts with electronegative atoms.
-
van der Waals Forces: These ubiquitous forces contribute to the overall stability of the crystal lattice.
Hirshfeld Surface Analysis
Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal.[10][11] The Hirshfeld surface is a three-dimensional surface that defines the region in space where the electron density of a molecule is greater than that of all other molecules in the crystal.
By mapping properties such as the normalized contact distance (d_norm) onto the Hirshfeld surface, it is possible to identify and highlight specific intermolecular contacts. Red spots on the d_norm surface indicate close contacts, which correspond to strong interactions like hydrogen bonds.
Diagram: Hirshfeld Surface Analysis Workflow
Caption: A workflow for the analysis of intermolecular interactions using Hirshfeld surfaces.
The 2D fingerprint plot derived from the Hirshfeld surface provides a quantitative summary of the different types of intermolecular contacts, allowing for a detailed comparison of the packing environments of different molecules or polymorphs.
Conclusion: From Structure to Application
The crystal structure analysis of this compound, or any of its analogs, provides invaluable insights for the drug development process. A detailed understanding of the molecule's three-dimensional structure and its preferred intermolecular interactions can guide the design of more potent and selective inhibitors, aid in the prediction of solid-state properties, and inform formulation strategies. The methodologies outlined in this guide provide a robust framework for obtaining and interpreting this critical structural information.
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The Fluorine Advantage: Elucidating the Biological Activity of Fluorinated Chromanone Derivatives
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Union of Chromanone Scaffolds and Fluorine Chemistry
The chromanone (2,3-dihydro-1-benzopyran-4-one) framework is a privileged heterocyclic scaffold, forming the core of numerous naturally occurring and synthetic molecules with a broad spectrum of pharmacological activities.[1][2][3] These compounds have garnered significant attention in medicinal chemistry due to their diverse biological properties, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[1][2][4] Concurrently, the strategic incorporation of fluorine into bioactive molecules has become a cornerstone of modern drug design. Over 10% of newly registered pharmaceuticals contain at least one fluorine atom, a testament to its profound impact on molecular properties.[5]
Fluorine's unique attributes—high electronegativity, small atomic size, and the ability to form strong carbon-fluorine bonds—can dramatically modulate a molecule's physicochemical characteristics. This includes increasing metabolic stability by blocking sites of oxidative metabolism, enhancing binding affinity to target proteins through unique electronic interactions, and improving membrane permeability, which can facilitate passage across biological barriers like the blood-brain barrier.[6] The introduction of fluorine can also alter the acidity or basicity of nearby functional groups, further influencing drug-receptor interactions.[7]
This guide provides a comprehensive exploration of the biological activities of fluorinated chromanone derivatives. We will delve into their anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties, elucidating the structure-activity relationships (SAR) and mechanisms of action that underpin their therapeutic potential. By synthesizing technical data with field-proven insights, this document aims to serve as a valuable resource for professionals engaged in the discovery and development of novel therapeutics.
Anticancer Activity: Targeting Key Oncogenic Pathways
Fluorinated chromanone derivatives have emerged as promising candidates in oncology, demonstrating potent activity against various cancer cell lines.[4][8] Their mechanisms of action are often multifaceted, involving the inhibition of critical enzymes and the induction of cellular stress pathways.
Mechanism of Action: Enzyme Inhibition and Oxidative Stress
A primary anticancer strategy for these compounds involves the inhibition of enzymes crucial for tumor growth and survival. For instance, certain fluorinated chroman derivatives have shown significant inhibitory activity against aromatase , a key enzyme in estrogen biosynthesis, making them relevant for hormone-dependent breast cancer.[4] Another important target is Sirtuin 2 (SIRT2) , a protein deacetylase implicated in cell cycle regulation and tumorigenesis.[4][9] Inhibition of SIRT2 by chromanone derivatives can lead to the hyperacetylation of proteins like α-tubulin, disrupting microtubule dynamics and inducing cell cycle arrest, ultimately inhibiting tumor growth.[9][10]
The introduction of fluorine can enhance the potency and selectivity of these inhibitors. For example, electron-withdrawing substituents, such as halogens, in the 6- and 8-positions of the chromanone ring have been shown to be favorable for potent SIRT2 inhibition.[9]
Furthermore, some fluorinated chromanone derivatives exert their cytotoxic effects by inducing oxidative stress . These compounds can increase intracellular levels of reactive oxygen species (ROS) and decrease concentrations of glutathione (GSH), a key antioxidant.[11][12] This imbalance leads to significant DNA damage and triggers programmed cell death pathways, such as apoptosis and autophagy, in cancer cells.[11][12]
Structure-Activity Relationship (SAR) Insights
The anticancer efficacy of fluorinated chromanones is highly dependent on the position and nature of their substituents.
-
Fluorination Pattern: The placement of fluorine on the chromanone scaffold is critical. For instance, a 7-fluoro substituted chroman-4-one showed only weak SIRT2 inhibitory activity, whereas modifications at the 6- and 8-positions with electron-withdrawing groups proved more effective.[9]
-
Substituents at C-2: The length and branching of alkyl chains at the 2-position significantly influence activity. Studies on SIRT2 inhibitors revealed that an n-propyl or n-pentyl chain at this position can be optimal for inhibitory effect.[9]
-
Aromatic Ring Substituents: For derivatives with a 2-aryl group, the substitution pattern on this phenyl ring also plays a key role. Fluorine substitution at the 4'-position has been noted for its impact on inhibitory properties against various cell lines.[13]
Quantitative Data on Anticancer Activity
The cytotoxic potential of these compounds is typically quantified by their half-maximal inhibitory concentration (IC₅₀) values.
| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Key Target/Mechanism | Reference |
| 6,8-dibromo-2-pentylchroman-4-one | - | 1.5 | SIRT2 Inhibition | [9] |
| 8-bromo-6-chloro-2-pentylchroman-4-one | - | 4.5 | SIRT2 Inhibition | [9] |
| 3-benzylideneflavanone Derivative 1 | Various Colon Cancer Lines | 8 - 20 | ROS Induction, Apoptosis | [12] |
| 3-benzylideneflavanone Derivative 3 | Various Colon Cancer Lines | 15 - 30 | ROS Induction, Apoptosis | [12] |
| 3-benzylideneflavanone Derivative 5 | Various Colon Cancer Lines | 15 - 30 | ROS Induction, Apoptosis | [12] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.
Objective: To determine the IC₅₀ value of a fluorinated chromanone derivative against a cancer cell line (e.g., MCF-7, A549).
Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well microplate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the fluorinated chromanone derivative in the appropriate cell culture medium. Add these dilutions to the wells, ensuring a range of concentrations is tested. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).
-
Incubation: Incubate the plate for 48-72 hours. The duration is critical to allow for multiple cell doubling times, providing a robust measure of cytostatic or cytotoxic effects.
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent, such as DMSO or isopropanol, to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Antimicrobial Activity: A New Frontier Against Drug Resistance
The rise of multidrug-resistant pathogens presents a global health crisis, necessitating the development of novel antimicrobial agents. Fluorinated chromanones have demonstrated promising activity against a range of bacteria and fungi.[5][14][15]
Mechanism of Action
The antibacterial and antifungal effects of these compounds are believed to arise from multiple mechanisms, including:
-
Disruption of Membrane Function: Flavonoids, the parent class of compounds, can interfere with the cytoplasmic membrane's function and permeability.[13]
-
Inhibition of Nucleic Acid Synthesis: Suppression of DNA and RNA synthesis is another key mechanism attributed to these scaffolds.[13]
-
Energy Metabolism Interference: Flavonoids can disrupt the energy metabolism of microbial cells, leading to growth inhibition.[13]
The incorporation of fluorine can enhance these activities. For example, the introduction of fluorine and iodine on the chromone ring has been shown to enhance antimicrobial activity.[14]
Spectrum of Activity and SAR
Fluorinated chromanones have shown activity against both Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria, as well as fungi (e.g., Aspergillus niger, Candida albicans).[5][15]
-
Fluorine Position: A fluorine atom at the C4' position of a related flavonoid scaffold showed remarkable inhibitory properties against several bacterial strains.[13]
-
Hybrid Molecules: Creating hybrid molecules, such as combining a fluorinated chromone with a tetrazole moiety, has yielded derivatives with potent activity. One such compound exhibited a minimal inhibitory concentration (MIC) of 20 µg/mL against P. aeruginosa.[14]
Quantitative Data on Antimicrobial Activity
The efficacy of antimicrobial agents is measured by their Minimum Inhibitory Concentration (MIC).
| Compound Class | Microorganism | MIC (µg/mL) | Reference |
| Fluorine-containing chromone-tetrazole hybrid | Pseudomonas aeruginosa | 20 | [14] |
| Hydrazide-spiro chromanone 8 | Staphylococcus aureus | - (MIC = 1.64 µM) | [15] |
| Hydrazide-spiro chromanone 8 | Escherichia coli | - (MIC = 1.64 µM) | [15] |
| Hydrazide-spiro chromanone 8 | Candida albicans | - (MIC = 6.57 µM) | [15] |
| Hydrazone-spiro chromanone 17 | Various Microbes | - (MIC = 1.88-3.75 µM) | [15] |
Experimental Workflow: Antimicrobial Susceptibility Testing
The following workflow outlines the process for determining the MIC of a novel fluorinated chromanone derivative.
Anti-inflammatory and Neuroprotective Activities
Chronic inflammation and neuroinflammation are underlying factors in a host of debilitating diseases, from rheumatoid arthritis to neurodegenerative disorders like Alzheimer's and Parkinson's disease.[16][17] Fluorinated chromanones are being investigated for their potential to modulate these pathological processes.
Mechanism of Action: Targeting Inflammatory Cascades
The anti-inflammatory effects of chromanone derivatives are often linked to their ability to suppress the production of pro-inflammatory mediators.
-
Inhibition of NO Production: Overactivation of neutrophils and macrophages can lead to excessive production of nitric oxide (NO), a key inflammatory mediator. Certain chromone derivatives have shown a potent ability to inhibit NO production in lipopolysaccharide (LPS)-stimulated macrophage cells.[2][8]
-
NF-κB Pathway Inhibition: The transcription factor NF-κB is a master regulator of inflammation. Some chromanone analogues can prevent the translocation of NF-κB from the cytoplasm to the nucleus in microglia (the brain's immune cells), thereby decreasing the production of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β.[17] This is achieved by interfering with upstream signaling cascades, such as the TLR4-mediated TAK1/NF-κB and PI3K/Akt pathways.[17]
For example, 2-(3-fluorophenyl)sulfanyl-7-methoxy-chromen-4-one exhibited a prominent anti-inflammatory effect with an IC₅₀ value of 5.0 ± 1.4 μM against superoxide anion generation in neutrophils.[16]
Neuroprotection and Multi-Targeting in Alzheimer's Disease
In the context of neurodegenerative diseases, the chromanone scaffold is being explored for developing multi-target agents.[18][19][20]
-
Enzyme Inhibition: Derivatives are being designed to simultaneously inhibit acetylcholinesterase (AChE), which breaks down the neurotransmitter acetylcholine, and monoamine oxidase B (MAO-B), an enzyme that contributes to oxidative stress in the brain.[20] One optimal hybrid compound showed potent dual inhibition with IC₅₀ values of 0.58 µM for AChE and 0.41 µM for MAO-B.[20]
-
Amyloid-β Aggregation Inhibition: Some chromones can inhibit the aggregation of amyloid-β peptides, a hallmark of Alzheimer's disease, and protect neuronal cells from amyloid-induced toxicity.[18][20]
-
Neurogenesis Promotion: Certain chromone compounds have been found to promote neuronal differentiation and survival through pathways like Akt/FOXG1.[18]
The lipophilicity conferred by fluorine can be particularly advantageous here, potentially enhancing the ability of these compounds to cross the blood-brain barrier.[6]
Signaling Pathway: NF-κB Inhibition by Chromanone Derivatives
The diagram below illustrates the mechanism by which certain chromanone derivatives can suppress neuroinflammation by inhibiting the NF-κB signaling pathway.
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An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of 6-Substituted Chroman-4-ones
Abstract: The chroman-4-one scaffold is a well-established privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities.[1][2][3][4] Strategic modification of this scaffold provides a powerful tool for modulating potency and selectivity towards various therapeutic targets. This technical guide focuses specifically on the influence of substituents at the 6-position of the chroman-4-one ring. We will provide an in-depth analysis of the structure-activity relationships (SAR) governing the compound's efficacy as Sirtuin 2 (SIRT2) inhibitors for neurodegenerative diseases, as well as their potential as anticancer and anti-inflammatory agents. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights, detailed experimental protocols, and a comprehensive synthesis of the current state of knowledge to guide future drug discovery efforts.
The Chroman-4-one Scaffold: A Privileged Core in Medicinal Chemistry
Chroman-4-one, or 2,3-dihydro-1-benzopyran-4-one, consists of a benzene ring fused to a dihydropyranone ring.[4][5] This structural motif is found in a variety of naturally occurring flavonoids and isoflavonoids, which are known for their diverse pharmacological properties.[4][6] The versatility of the chroman-4-one scaffold allows for substitutions at multiple positions (C2, C3, C5, C6, C7, C8), with each modification capable of significantly altering the molecule's interaction with biological targets.[7]
The 6-position, located on the benzene ring, is particularly critical. Its substitution directly influences the electronic properties and steric profile of the aromatic system, which is often involved in crucial π-π stacking, hydrogen bonding, or hydrophobic interactions within enzyme active sites. As this guide will demonstrate, the nature of the substituent at the 6-position—whether it is electron-donating or electron-withdrawing, bulky or compact—is a key determinant of the compound's biological activity and selectivity.[1][2]
Synthetic Strategies for 6-Substituted Chroman-4-ones
The construction of the 6-substituted chroman-4-one scaffold is most commonly achieved through a base-promoted aldol condensation followed by an intramolecular oxa-Michael addition.[1][8] This efficient one-step procedure allows for the reaction of commercially available 5'-substituted-2'-hydroxyacetophenones with various aldehydes, providing a direct route to the desired products. The use of microwave irradiation has been shown to significantly improve reaction times and yields.[1][2]
Featured Protocol: Microwave-Assisted Synthesis of 2-Alkyl-6-Substituted-Chroman-4-ones
This protocol describes a robust and efficient method for synthesizing the chroman-4-one core, adapted from methodologies proven effective for generating libraries of analogues for SAR studies.[1][3]
Causality and Self-Validation: The choice of a strong, non-nucleophilic base like diisopropylamine (DIPA) is critical to promote the initial aldol condensation without competing side reactions. Microwave heating provides rapid and uniform energy transfer, accelerating the reaction and often leading to cleaner product profiles compared to conventional heating. The success of the reaction is validated by the intramolecular oxa-Michael addition, which is thermodynamically driven and results in the stable heterocyclic ring system. Progress can be monitored via Thin Layer Chromatography (TLC).
Step-by-Step Methodology:
-
Reactant Preparation: In a 10 mL microwave-transparent vial equipped with a magnetic stir bar, combine the appropriate 5'-substituted-2'-hydroxyacetophenone (1.0 eq.), the desired aldehyde (1.2 eq.), and N,N-diisopropylamine (DIPA) (2.0 eq.).
-
Solvent Addition: Add absolute ethanol (3-5 mL) to the vial to dissolve the reactants.
-
Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture at 160-170 °C for 1-2 hours.
-
Work-up: After cooling to room temperature, concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Purification: Purify the resulting residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexane, to yield the pure 6-substituted chroman-4-one derivative.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Caption: Microwave-assisted synthesis of 6-substituted chroman-4-ones.
Structure-Activity Relationship (SAR) Analysis
SIRT2 Inhibition and Neuroprotective Potential
Sirtuin 2 (SIRT2) is a NAD+-dependent deacetylase that has emerged as a significant therapeutic target for age-related neurodegenerative disorders like Parkinson's and Alzheimer's disease.[1][2] Inhibition of SIRT2 has been shown to be neuroprotective. Chroman-4-ones have been identified as potent and selective SIRT2 inhibitors.[1][9]
The SAR for SIRT2 inhibition is well-defined, with the 6-position playing a pivotal role:
-
Electron-Withdrawing Groups are Favorable: Large, electron-withdrawing substituents at the 6- and 8-positions are crucial for high potency.[1][2][9] For instance, replacing a 6-chloro substituent with an electron-donating methoxy group leads to a significant decrease in inhibitory activity.[2] The presence of halogens like chlorine or bromine at these positions enhances activity, potentially through halogen bonding interactions with the enzyme's backbone.[8]
-
Substituent at 6-Position is Critical: The absence of a substituent at the 6-position results in a dramatic loss of potency, indicating that this position is more critical for activity than the 8-position.[1][2]
-
Electronic Nature is Key: A clear trend shows that electron-poor chroman-4-ones are generally more potent inhibitors than their electron-rich counterparts.[1][2]
-
Other Structural Requirements: Potency is also dependent on an intact carbonyl group at the 4-position and an alkyl chain of three to five carbons at the 2-position.[1][2]
Caption: Key SAR findings for SIRT2 inhibition by chroman-4-ones.
Table 1: SIRT2 Inhibitory Activity of 6-Substituted Chroman-4-one Derivatives
| Compound ID | 2-Substituent | 6-Substituent | 8-Substituent | SIRT2 IC₅₀ (µM) | Reference |
| 1a | n-Pentyl | Cl | Br | 4.3 | [1] |
| 1f | n-Pentyl | Cl | H | 10.6 | [1] |
| 1g | n-Pentyl | NO₂ | H | 10.9 | [1] |
| 1h | n-Pentyl | OMe | H | >100 | [1] |
| 1i | n-Pentyl | H | Br | 21.0 | [1] |
| - | n-Pentyl | Br | Br | 1.5 | [2][9] |
| 6i | n-Pentyl | Br | Cl | 1.8 | [8] |
Data synthesized from multiple sources for comparative analysis.[1][2][8][9]
Anticancer Activity
The chroman-4-one scaffold is also prevalent in compounds investigated for their cytotoxic effects against various cancer cell lines.[10][11][12] While the SAR for anticancer activity is more diverse and target-dependent than for SIRT2 inhibition, some general principles can be observed. Modifications often focus on the introduction of arylidene or other complex moieties at the 3-position, with the 6-position substituents modulating overall potency.
Thiochroman-4-ones (where the ring oxygen is replaced by sulfur) have shown particular promise as anticancer agents.[11][12] Studies on 3-arylidenechroman-4-ones and their thio-analogs have demonstrated that compounds with a thiochromanone skeleton often exhibit higher anticancer activity.[11]
Table 2: Cytotoxic Activity of Selected Chroman-4-one Derivatives
| Scaffold Type | Compound Description | Cell Line | Activity Metric | Value (µM) | Reference |
| Chroman-2,4-dione | Bearing halogen on exocyclic phenyl ring (Cpd 13) | MOLT-4 | IC₅₀ | 24.4 | [10] |
| Chroman-2,4-dione | Bearing halogen on exocyclic phenyl ring (Cpd 13) | HL-60 | IC₅₀ | 42.0 | [10] |
| 3-Arylidene-thiochroman-4-one | Various substitutions | NCI-60 Panel | GI₅₀ | Varies | [11] |
| 2-Pyridylethyl-chroman-4-one | 2-(2-(pyridin-2-yl)ethyl) derivative | MCF-7, A549 | Antiproliferative | Significant | [7] |
Note: Direct SAR for the 6-position in anticancer activity is less systematically documented in the provided sources compared to SIRT2 inhibition, often being part of a broader substitution pattern.
Anti-inflammatory Properties
Chroman-4-one derivatives have been evaluated for their ability to mitigate inflammatory responses.[4][13][14] Their mechanism often involves the inhibition of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), or the reduction of nitric oxide (NO) production.[4][14]
SAR studies in this area have shown that substituents on the chroman ring system significantly impact anti-inflammatory potential. For example, in a series of N-acyl and O-acyl chroman derivatives, the chain length and branching of amide or ester moieties at the 6-position (as part of a carboxychroman) had a significant effect on the inhibition of TNF-α-induced ICAM-1 expression.[13] Compound 14 (N-hexyl-7-hydroxy-2,2-dimethylchromane-6-carboxamide) was identified as a particularly potent agent.[13]
Table 3: Anti-inflammatory Activity of Selected Chroman Derivatives
| Compound ID | Core Structure | Activity Measured | Result | Reference |
| 3h | 4-Ferrocenylchroman-2-one | Inhibition of NO, IL-6, TNF-α production | Potent inhibition, suppression of NF-κB and MAPKs | [14] |
| 14 | 6-Carboxamido-chroman | Inhibition of TNF-α-induced ICAM-1 expression | Most potent compound in the series | [13] |
| - | 3,5,7-Trihydroxy-2-(4'-fluorophenyl)chroman-4-one | Inhibition of IL-1β, IL-6, and TNF-α | Significant decrease in inflammatory markers | [4] |
Key Experimental Protocols for Biological Evaluation
In Vitro SIRT2 Inhibition Assay
This protocol provides a framework for assessing the inhibitory potential of synthesized compounds against human SIRT2, based on methods described in the literature.[1][2]
Principle: The assay measures the deacetylase activity of SIRT2 on a fluorogenic substrate. In the presence of an inhibitor, the rate of deacetylation decreases, leading to a reduced fluorescent signal.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂), recombinant human SIRT2 enzyme, NAD+, and a fluorogenic acetylated peptide substrate.
-
Compound Preparation: Dissolve test compounds in DMSO to create stock solutions (e.g., 10 mM). Perform serial dilutions in assay buffer to achieve the desired final concentrations for testing.
-
Assay Plate Setup: In a 96-well microplate, add the test compound dilutions, SIRT2 enzyme, and NAD+. Include controls for no inhibition (DMSO vehicle) and background (no enzyme).
-
Incubation: Incubate the plate at 37 °C for a defined period (e.g., 30 minutes) to allow the enzymatic reaction to proceed.
-
Development: Add a developer solution containing a protease that cleaves the deacetylated substrate, releasing the fluorophore.
-
Fluorescence Reading: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC₅₀ value by fitting the data to a dose-response curve.
Cytotoxicity Assessment (MTT Assay)
This is a standard colorimetric assay to evaluate the cytotoxic effect of compounds on cancer cell lines.[10]
Principle: The MTT assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HL-60) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (dissolved in DMSO and diluted in cell culture medium) for a specified duration (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37 °C, allowing formazan crystals to form.
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability compared to untreated control cells. Determine the IC₅₀ or GI₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth.
Conclusion and Future Perspectives
The 6-position of the chroman-4-one scaffold is a critical modulator of biological activity. For SIRT2 inhibition, a clear SAR has been established, where large, electron-withdrawing groups at the 6-position are paramount for achieving low micromolar potency. This knowledge provides a rational basis for designing next-generation neuroprotective agents. In the realms of anticancer and anti-inflammatory research, the role of the 6-substituent is often intertwined with other structural modifications, but it remains an important handle for fine-tuning activity and selectivity.
Future research should focus on expanding the diversity of substituents at the 6-position to explore novel interactions and improve pharmacokinetic profiles. The development of multi-target ligands, such as dual SIRT2/MAO-B inhibitors based on the chroman-4-one scaffold, represents a promising strategy for complex diseases. Furthermore, a deeper investigation into the specific mechanisms of action for anticancer and anti-inflammatory chroman-4-ones, guided by systematic SAR studies, will be essential for translating these privileged scaffolds into clinical candidates.
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In Vitro Evaluation of 6-Fluoro-2,2-dimethylchroman-4-one: A Technical Guide for Preclinical Drug Discovery
Abstract
The chroman-4-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant biological activities, including potent anticancer properties.[1][2] This technical guide provides a comprehensive framework for the in vitro evaluation of a novel derivative, 6-Fluoro-2,2-dimethylchroman-4-one, as a potential anticancer agent. As a Senior Application Scientist, this document moves beyond a simple recitation of protocols, instead offering a strategic and logical pathway for investigation, grounded in scientific rationale and field-proven insights. The methodologies detailed herein are designed to be self-validating, ensuring the generation of robust and reproducible data crucial for advancing a compound through the preclinical drug discovery pipeline.
Introduction: The Rationale for Investigating this compound
The chroman-4-one core is a recurring motif in a variety of natural and synthetic bioactive molecules.[2] The incorporation of a fluorine atom at the 6-position is a strategic chemical modification. Fluorine's high electronegativity and relatively small size can significantly alter a molecule's physicochemical properties, such as lipophilicity and metabolic stability, potentially enhancing its pharmacokinetic profile and biological activity.[3] The dimethyl substitution at the 2-position may contribute to steric hindrance, potentially influencing interactions with biological targets and metabolic pathways.
Given the established anticancer potential of various chroman-4-one derivatives, a systematic in vitro evaluation of this compound is a logical step in the exploration of novel oncologic therapeutics.[1][4][5] This guide will delineate a multi-faceted approach to assess its cytotoxic and cytostatic effects, elucidate its potential mechanism of action, and provide a foundation for further preclinical development.
Foundational In Vitro Assessment: Cytotoxicity Screening
The initial and most critical step in evaluating a potential anticancer compound is to determine its cytotoxic and antiproliferative effects against a panel of cancer cell lines. This primary screening provides essential data on the compound's potency and selectivity.
Cell Line Selection: A Strategic Approach
The choice of cell lines is paramount for generating meaningful data. A well-curated panel should include:
-
Representation of Diverse Cancer Types: To identify potential tissue-specific activity. Examples include cell lines from breast cancer (e.g., MCF-7, MDA-MB-231), lung cancer (e.g., A549), colon cancer (e.g., HCT116), and leukemia (e.g., K562).[6]
-
Varying Genetic Backgrounds: To probe for potential dependencies on specific oncogenic pathways (e.g., p53 wild-type vs. mutant).
-
A Non-Cancerous Control Cell Line: To assess for general cytotoxicity and provide an early indication of a therapeutic window (e.g., human fibroblasts or immortalized keratinocytes).
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[6][7]
Principle: Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment and recovery.[6]
-
Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Treat the cells with a range of concentrations (e.g., from 0.1 µM to 100 µM) and include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the treated cells for a defined period, typically 48 or 72 hours, to allow for the compound to exert its effects.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the purple formazan product at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) value using non-linear regression analysis.
Data Presentation: Summarizing Cytotoxicity Data
The IC50 values obtained from the MTT assay should be tabulated for clear comparison across the different cell lines.
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) of this compound (Hypothetical Data) |
| MCF-7 | Breast Adenocarcinoma | 48 | 15.2 ± 1.8 |
| MDA-MB-231 | Breast Adenocarcinoma | 48 | 8.7 ± 0.9 |
| A549 | Lung Carcinoma | 48 | 22.5 ± 2.1 |
| HCT116 | Colon Carcinoma | 48 | 12.1 ± 1.3 |
| K562 | Chronic Myelogenous Leukemia | 48 | 5.4 ± 0.6 |
| Normal Fibroblasts | Non-Cancerous Control | 48 | > 100 |
Visualization of the Cytotoxicity Workflow
Caption: Workflow for determining the cytotoxicity of this compound using the MTT assay.
Delving Deeper: Elucidating the Mechanism of Cell Death
Once cytotoxicity is established, the next logical step is to investigate the mechanism by which this compound induces cell death. Apoptosis, or programmed cell death, is a common mechanism for many anticancer drugs.[7]
Experimental Protocol: Annexin V-FITC/PI Apoptosis Assay
This flow cytometry-based assay is a gold standard for distinguishing between viable, early apoptotic, late apoptotic, and necrotic cells.[6]
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V has a high affinity for PS and, when conjugated with a fluorophore like FITC, can identify early apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.
Step-by-Step Protocol:
-
Cell Treatment: Treat cancer cells with this compound at its predetermined IC50 concentration for 24-48 hours. Include both untreated and vehicle-treated controls.
-
Cell Harvesting: Harvest the cells (including any floating cells in the medium) and wash them with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The different cell populations will be distinguished based on their fluorescence:
-
Viable cells: Annexin V-FITC negative and PI negative.
-
Early apoptotic cells: Annexin V-FITC positive and PI negative.
-
Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.
-
Necrotic cells: Annexin V-FITC negative and PI positive.
-
Data Presentation: Quantifying Apoptosis
The results of the apoptosis assay should be presented in a table summarizing the percentage of cells in each quadrant.
| Treatment | % Viable Cells | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |
| Untreated Control | 95.2 ± 2.1 | 2.5 ± 0.5 | 2.3 ± 0.4 |
| Vehicle Control | 94.8 ± 2.5 | 2.8 ± 0.6 | 2.4 ± 0.5 |
| This compound (IC50) | 45.3 ± 3.8 | 35.1 ± 2.9 | 19.6 ± 2.3 |
Visualization of Apoptosis Induction Pathway
Caption: A simplified signaling pathway illustrating the induction of apoptosis.
Investigating Effects on Cell Cycle Progression
In addition to inducing cell death, some anticancer agents can inhibit cell proliferation by causing cell cycle arrest at specific checkpoints.
Experimental Protocol: Cell Cycle Analysis by Propidium Iodide Staining
This method utilizes the DNA-intercalating dye propidium iodide (PI) to quantify the DNA content of cells, thereby determining their distribution in the different phases of the cell cycle (G0/G1, S, and G2/M).[6]
Step-by-Step Protocol:
-
Cell Treatment: Treat cells with this compound at its IC50 concentration for 24 hours.
-
Cell Fixation: Harvest and fix the cells in cold 70% ethanol overnight at -20°C.
-
RNA Digestion: Wash the cells with PBS and treat them with RNase A to prevent staining of RNA.
-
DNA Staining: Stain the cells with propidium iodide.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry. The resulting histogram will show peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle.
Data Presentation: Cell Cycle Distribution
The percentage of cells in each phase of the cell cycle is tabulated to identify any potential cell cycle arrest.
| Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Untreated Control | 55.4 ± 3.1 | 28.7 ± 2.2 | 15.9 ± 1.8 |
| Vehicle Control | 54.9 ± 3.3 | 29.1 ± 2.4 | 16.0 ± 1.9 |
| This compound (IC50) | 25.1 ± 2.5 | 20.3 ± 2.1 | 54.6 ± 4.2 |
Conclusion and Future Directions
This technical guide outlines a foundational in vitro strategy for the evaluation of this compound as a potential anticancer agent. The proposed experiments will provide critical data on its cytotoxicity, mechanism of cell death, and effects on cell cycle progression. Positive and compelling results from these assays would warrant further investigation, including:
-
Target Identification Studies: To elucidate the specific molecular target(s) of the compound.
-
Western Blot Analysis: To investigate the modulation of key proteins involved in apoptosis and cell cycle regulation.
-
In Vivo Efficacy Studies: To evaluate the compound's antitumor activity in animal models.
-
Pharmacokinetic and Toxicological Profiling: To assess the compound's drug-like properties.
The systematic approach detailed in this guide will enable a thorough and scientifically rigorous assessment of this compound, paving the way for its potential development as a novel cancer therapeutic.
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Lyakhov, A. S., et al. (2024). Efficient synthesis and evaluation of therapeutic potential of fluorine containing 2-arylchromen-4-ones. Medicinal Chemistry Research, 33(1), 1-17. [Link]
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Lyakhov, A. S., et al. (2024). Fluorinated 2-arylchroman-4-ones and their derivatives: synthesis, structure and antiviral activity. Medicinal Chemistry Research, 33(1), 1-15. [Link]
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The Chromanone Scaffold: A Technical Guide to Discovering Novel Bioactive Molecules
Introduction: The Enduring Appeal of the Chromanone Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear in successful therapeutic agents. These are often referred to as "privileged structures" due to their ability to interact with a wide range of biological targets. The chromanone, or chroman-4-one, scaffold is a prime example of such a structure.[1][2][3][4] This heterocyclic compound, characterized by a benzene ring fused to a dihydropyranone ring, is a cornerstone in both natural products and synthetic drug development.[1][3][5][6]
Unlike its close relative, chromone, the chromanone scaffold lacks a double bond between the C-2 and C-3 positions. This seemingly minor structural difference leads to significant variations in biological activity, making the chromanone framework a fertile ground for the discovery of novel therapeutics.[1][3][7] Chromanone derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant properties.[1][2][7][8][9]
This in-depth technical guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of facts to provide a field-proven perspective on the discovery of novel bioactive molecules built upon the chromanone scaffold. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative scientific literature.
Chapter 1: Strategic Synthesis of Chromanone Libraries
The journey to discovering a novel bioactive molecule begins with the synthesis of a diverse library of compounds. The chromanone scaffold's versatility allows for a multitude of synthetic strategies, each with its own advantages. A common and effective approach involves the intramolecular cyclization of phenoxypropanoic acids, often catalyzed by polyphosphoric acid (PPA) under microwave irradiation for enhanced reaction rates and yields.[10]
Another robust method is the Claisen condensation, modified for the synthesis of alkyl chromones. This involves condensing an o-hydroxy acetophenone with an ester using sodium as a catalyst to form a 1,3-diketone intermediate, which is then cyclized with an inorganic acid.[11] The choice of synthetic route is critical and should be guided by the desired substitution patterns and the overall goals of the screening library.
Experimental Protocol: Microwave-Assisted Synthesis of a 6-Hydroxychroman-4-one Library
This protocol outlines a general procedure for the synthesis of chromanone derivatives, which can be adapted for the creation of a diverse library by varying the starting materials.
Objective: To synthesize a library of 6-hydroxychroman-4-one derivatives for subsequent biological screening.
Materials:
-
6-hydroxychroman-4-one
-
A diverse set of α,ω-dibromoalkanes (e.g., 1,2-dibromoethane, 1,3-dibromopropane, 1,4-dibromobutane)
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (ACN), anhydrous
-
Microwave reactor
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Step-by-Step Methodology:
-
Reaction Setup: In a microwave-safe reaction vessel, combine 6-hydroxychroman-4-one (1.0 eq), the desired α,ω-dibromoalkane (2.0 eq), and potassium carbonate (5.0 eq).
-
Solvent Addition: Add anhydrous acetonitrile to the vessel to achieve a suitable concentration (e.g., 0.1 M).
-
Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Heat the mixture to a specified temperature (e.g., 50°C) and hold for a designated time (e.g., 20 hours), with continuous stirring.[12] Rationale: Microwave irradiation provides rapid and uniform heating, often leading to shorter reaction times and cleaner product formation compared to conventional heating.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Add additional acetonitrile and filter to remove the inorganic salts.[12]
-
Purification: Concentrate the filtrate under reduced pressure. The crude product is then purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure chromanone derivative.
-
Characterization: Confirm the structure and purity of the synthesized compounds using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Chapter 2: High-Throughput Screening for Anticancer Activity
With a diverse library of chromanone derivatives in hand, the next step is to screen for biological activity. Given the known potential of this scaffold, a primary screen for anticancer activity is a logical starting point.[1][13] The MTT assay is a widely used, robust, and reliable colorimetric assay for assessing cell viability, making it an excellent choice for high-throughput screening.[13]
Experimental Protocol: MTT Assay for Cytotoxicity Screening
Objective: To determine the cytotoxic effects of synthesized chromanone derivatives on a panel of human cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, DU-145 for prostate cancer, A549 for lung cancer)[13]
-
Normal human cell line for selectivity assessment (e.g., SV-HUC-1)[13]
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
Synthesized chromanone derivatives dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well microplates
-
Multichannel pipette and plate reader
Step-by-Step Methodology:
-
Cell Seeding: Seed the cells in 96-well plates at a predetermined optimal density (e.g., 5 x 10³ cells/well) and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the chromanone derivatives in the cell culture medium. Add the diluted compounds to the respective wells, ensuring a range of final concentrations. Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours. Rationale: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add the solubilization buffer to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Chapter 3: Hit-to-Lead Optimization and Structure-Activity Relationship (SAR) Studies
The initial high-throughput screen will hopefully identify several "hits" – compounds with promising biological activity. The next crucial phase is to systematically modify the structure of these hits to improve their potency, selectivity, and pharmacokinetic properties. This process, known as hit-to-lead optimization, is guided by Structure-Activity Relationship (SAR) studies.
SAR studies involve synthesizing a series of analogs of a hit compound and evaluating their biological activity. By systematically altering different parts of the molecule, researchers can deduce which structural features are essential for activity. For the chromanone scaffold, key positions for modification include the C-2, C-3, C-5, C-6, and C-7 positions.[1][14]
For example, studies on antibacterial chromanones have revealed that a hydrophobic substituent at the C-2 position and hydroxyl groups at the C-5 and C-7 positions enhance activity.[14][15][16] In the context of anticancer activity, halogen substitutions and the nature of substituents on attached pyrazoline rings have been shown to modulate cytotoxicity and selectivity.[13]
Data Presentation: SAR of Antibacterial Chromanones
The following table summarizes hypothetical SAR data for a series of chromanone derivatives against Staphylococcus aureus, illustrating how systematic modifications can impact biological activity.
| Compound ID | R1 (C-2) | R2 (C-5) | R3 (C-7) | MIC (µg/mL) |
| CHR-01 | -H | -OH | -OH | 128 |
| CHR-02 | -CH₃ | -OH | -OH | 64 |
| CHR-03 | -n-Propyl | -OH | -OH | 16 |
| CHR-04 | -n-Heptyl | -OH | -OH | 4 |
| CHR-05 | -n-Propyl | -H | -OH | 64 |
| CHR-06 | -n-Propyl | -OH | -H | 32 |
MIC: Minimum Inhibitory Concentration
This data clearly indicates that increasing the hydrophobicity of the substituent at the C-2 position (R1) leads to a significant increase in antibacterial potency. Furthermore, the presence of hydroxyl groups at both C-5 (R2) and C-7 (R3) is crucial for optimal activity.
Chapter 4: Elucidating the Mechanism of Action (MoA)
Identifying a potent and selective lead compound is a significant achievement, but understanding how it works at a molecular level is equally important. Elucidating the Mechanism of Action (MoA) provides a rational basis for further drug development and can help predict potential side effects.
For anticancer chromanone derivatives, common MoAs include the induction of apoptosis (programmed cell death) and cell cycle arrest.[13][17][18][19] These processes are often triggered by the compound's interaction with specific signaling pathways within the cancer cells. For instance, some chromone derivatives have been shown to inhibit protein kinases like p38α MAPK and the mTOR/PI3Kα pathway, which are critical for cancer cell growth and survival.[2]
Experimental Protocol: Cell Cycle Analysis by Flow Cytometry
Objective: To determine if a lead chromanone derivative induces cell cycle arrest in cancer cells.
Materials:
-
Cancer cell line of interest
-
Lead chromanone derivative
-
Propidium iodide (PI) staining solution
-
RNase A
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Step-by-Step Methodology:
-
Cell Treatment: Treat the cancer cells with the lead chromanone derivative at its IC₅₀ concentration for various time points (e.g., 12, 24, 48 hours). Include a vehicle-treated control.
-
Cell Harvesting: Harvest the cells by trypsinization, wash with cold PBS, and fix them in cold 70% ethanol overnight at -20°C. Rationale: Fixation permeabilizes the cells, allowing the DNA-binding dye to enter.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution containing RNase A. Incubate in the dark for 30 minutes at room temperature. Rationale: PI intercalates with DNA, and its fluorescence is proportional to the amount of DNA in the cell. RNase A is included to prevent staining of double-stranded RNA.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The data will generate histograms showing the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
-
Data Analysis: Quantify the percentage of cells in each phase of the cell cycle. An accumulation of cells in a particular phase compared to the control indicates cell cycle arrest. For example, some chromanone derivatives have been shown to cause an accumulation of cells in the G2/M phase.[18]
Visualizing the Path to Discovery
To better illustrate the interconnected processes in the discovery of bioactive chromanones, the following diagrams provide a visual representation of the overall workflow, a specific experimental procedure, and a hypothetical signaling pathway.
Caption: A generalized workflow for the discovery of bioactive chromanones.
Caption: Step-by-step workflow for the MTT cell viability assay.
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The Strategic Introduction of Fluorine in Chromanone Scaffolds: A Deep Dive into Bioactivity and Drug Design
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: [Senior Application Scientist Name/Gemini]
Executive Summary
The chromanone core, a privileged scaffold in medicinal chemistry, has long been a source of diverse biological activities.[1][2] The strategic incorporation of fluorine atoms into this versatile framework has emerged as a powerful strategy to modulate and enhance its therapeutic potential. This guide provides a comprehensive technical overview of the multifaceted role of fluorine substitution in chromanone bioactivity. We will explore the profound impact of fluorination on anticancer, antimicrobial, and anti-inflammatory properties, delve into the underlying structure-activity relationships, and provide detailed experimental protocols for the synthesis and evaluation of these promising compounds. This document is intended to serve as a valuable resource for researchers and drug development professionals, offering field-proven insights and fostering innovation in the design of next-generation chromanone-based therapeutics.
The Fluorine Advantage: Modulating Physicochemical Properties to Enhance Bioactivity
The introduction of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties.[3] This is due to fluorine's unique characteristics, including its small size, high electronegativity, and the strength of the carbon-fluorine bond.[3] In the context of chromanone scaffolds, these properties translate into several key advantages for drug design:
-
Enhanced Metabolic Stability: Fluorination can block metabolically labile C-H bonds, making the resulting compounds more resistant to enzymatic degradation, particularly by cytochrome P450 enzymes.[1][4][5][6][7] This often leads to an extended plasma half-life and improved overall bioavailability.
-
Increased Lipophilicity and Membrane Permeability: The introduction of fluorine can increase the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and reach its intracellular target.[6]
-
Modulation of Acidity and Basicity: The strong electron-withdrawing nature of fluorine can influence the pKa of nearby functional groups, which can in turn affect a molecule's binding affinity to its target protein.
-
Altered Conformation and Binding Affinity: Fluorine substitution can induce specific conformational preferences in a molecule, leading to a more favorable interaction with the binding pocket of a target protein.
These fluorine-induced modifications have been successfully exploited to enhance the bioactivity of a wide range of therapeutic agents.
Anticancer Activity of Fluorinated Chromanones: A Multi-pronged Attack
Fluorinated chromanones have demonstrated significant potential as anticancer agents, exhibiting activity against a variety of cancer cell lines through diverse mechanisms of action.
Cytotoxicity Against Various Cancer Cell Lines
Numerous studies have reported the cytotoxic effects of fluorinated chromanone derivatives against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency, are summarized in the table below.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 6,8-difluoro-2-(4-(trifluoromethyl)phenyl)chroman-4-one | Influenza A/Puerto Rico/8/34 (H1N1) in MDCK cells | 6 | [8] |
| 7-O-carboxymethyl-4′-fluoro-2-trifluormethylisoflavone | MCF-7 | 11.73 | [9] |
| 7-O-carboxymethyl-4′-fluoroisoflavone | MCF-7 | 13.66 | [9] |
| 7-Hydroxy-3-(4-fluorophenyl)-2-(trifluoromethyl)-4H-chromen-4-one | MCF-7 | 15.43 | [9] |
| Fluorinated Isoflavone Analog 1 | HCT 116, SW620, LoVo, Caco-2, HT-29 | ~8-30 | [10] |
| Fluorinated Isoflavone Analog 3 | HCT 116, SW620, LoVo, Caco-2, HT-29 | ~8-30 | [10] |
| Fluorinated Isoflavone Analog 5 | HCT 116, SW620, LoVo, Caco-2, HT-29 | ~8-30 | [10] |
Mechanisms of Anticancer Action
The anticancer activity of fluorinated chromanones is often attributed to their ability to induce apoptosis (programmed cell death) and modulate key signaling pathways involved in cancer cell proliferation and survival.
Several fluorinated chromanone derivatives have been shown to induce apoptosis in cancer cells.[11] This process is often mediated by the activation of caspases, a family of proteases that play a central role in the execution of apoptosis. The apoptotic cascade can be initiated through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathway.
-
Experimental Protocol: Annexin V-FITC/PI Apoptosis Assay
This assay is a standard method for detecting apoptosis by flow cytometry.
-
Cell Culture and Treatment: Plate cancer cells at a suitable density in a 6-well plate and allow them to adhere overnight. Treat the cells with the fluorinated chromanone derivative at various concentrations for 24-48 hours. Include a vehicle control (e.g., DMSO) and a positive control for apoptosis (e.g., staurosporine).
-
Cell Harvesting: After treatment, harvest the cells by trypsinization and wash them twice with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-FITC binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent dye that intercalates into DNA and is only able to enter cells with compromised membranes, indicative of late apoptosis or necrosis.
-
Data Interpretation: The flow cytometry data will allow for the quantification of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
-
Fluorinated chromanones can exert their anticancer effects by interfering with critical signaling pathways that are often dysregulated in cancer.
-
PI3K/Akt Signaling Pathway: The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a key regulator of cell growth, proliferation, and survival.[12][13][14][15] Its aberrant activation is a common feature of many cancers. Some chromanone derivatives have been shown to inhibit this pathway, leading to the suppression of tumor growth.[16]
-
MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade that regulates cell proliferation, differentiation, and apoptosis. [10][17][18][19]Dysregulation of this pathway is also frequently observed in cancer. Certain fluorinated compounds have been shown to modulate MAPK signaling, contributing to their anticancer effects. [10][17][18][19]
Caption: Modulation of the MAPK signaling pathway by fluorinated chromanones.
-
JAK/STAT Signaling Pathway: The Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway is involved in immunity, cell proliferation, and apoptosis. [20][21][22][23][24]Its aberrant activation is linked to various cancers. Some flavonoids have been shown to interfere with this pathway. [24]
Caption: Inhibition of the JAK/STAT signaling pathway by fluorinated chromanones.
Antimicrobial Potential of Fluorinated Chromanones
The rise of antibiotic resistance necessitates the development of novel antimicrobial agents. Fluorinated chromanones have emerged as a promising class of compounds with activity against a range of pathogenic bacteria and fungi.
Antibacterial and Antifungal Activity
The minimum inhibitory concentration (MIC) is a key parameter used to quantify the in vitro antimicrobial activity of a compound. The table below summarizes the MIC values of several chromanone derivatives against various microbial strains.
| Compound/Derivative | Microbial Strain | MIC (µg/mL) | Reference |
| Chromone-tetrazole hybrid 51 | Pseudomonas aeruginosa | 20 | [25] |
| Chromanone Derivative 1 | Candida albicans | <100 | [26] |
| Chromanone Derivative 2 | Candida albicans | <100 | [26] |
| Chromanone Derivative 21 | Candida albicans | 128 | [26] |
| Chromanone Derivative 3 | Candida albicans | 128 | [26] |
| Chromanone Derivative 20 | Candida albicans | 256 | [26] |
| Chromanone Derivative 8 | Staphylococcus epidermidis | 64 | [26] |
| Chromanone Derivative 12 | Staphylococcus epidermidis | 64 | [26] |
Experimental Protocol: Broth Microdilution MIC Assay
This is a standard method for determining the MIC of an antimicrobial agent.
-
Preparation of Inoculum: Grow the microbial strain in a suitable broth medium overnight. Adjust the turbidity of the culture to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL for bacteria.
-
Serial Dilutions: Prepare a series of twofold dilutions of the fluorinated chromanone in a 96-well microtiter plate using an appropriate broth medium.
-
Inoculation: Add a standardized inoculum of the microbial strain to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Incubation: Incubate the plates at the optimal temperature for the growth of the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Synthesis of Fluorinated Chromanones: Enabling Access to Novel Bioactive Molecules
The synthesis of fluorinated chromanones is a critical step in the exploration of their therapeutic potential. Several synthetic strategies have been developed to introduce fluorine atoms into the chromanone scaffold.
General Synthetic Approaches
-
Starting from Fluorinated Precursors: A common approach involves the use of commercially available fluorinated phenols or acetophenones as starting materials for the construction of the chromanone ring.
-
Late-Stage Fluorination: This strategy involves the introduction of fluorine atoms at a later stage in the synthetic sequence, which can be advantageous for creating a diverse library of fluorinated analogs from a common intermediate.
Detailed Synthetic Protocols
This protocol is adapted from a reported synthesis of a SIRT2 inhibitor.
-
Reaction Setup: To a solution of 4′-fluoro-2′-hydroxyacetophenone (1.00 g, 6.49 mmol) in ethanol, add hexanal (1.1 equivalents) and diisopropylamine (DIPA) (1.1 equivalents).
-
Microwave Irradiation: Heat the mixture in a microwave reactor at 160–170 °C for 1 hour.
-
Workup: After cooling, dilute the reaction mixture with dichloromethane and wash sequentially with 10% aqueous NaOH, 1 M aqueous HCl, water, and brine.
-
Purification: Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to afford 7-fluoro-2-pentylchroman-4-one.
This protocol describes the synthesis of a key intermediate for various chromanone derivatives. [11]
-
Esterification: Prepare a solution of 6-fluoro-3,4-dihydro-2H-chromene-2-carboxylic acid in methanol. Add sulfuric acid and stir at room temperature for 3-5 hours. Distill off the methanol under vacuum.
-
Extraction: Add dichloromethane and water to the residue. Separate the organic layer, wash with water and sodium bicarbonate solution, and then with water again.
-
Reduction: Prepare a solution of the resulting methyl ester in dichloromethane under a nitrogen atmosphere and cool to -78°C. In a separate flask, prepare a solution of sodium bis(2-methoxyethoxy)aluminum dihydride (Vitride) in toluene. Add the Vitride solution to the ester solution over 3-4 hours at -73 to -78°C.
-
Quenching and Workup: Quench the reaction with 15% aqueous HCl solution at -73 to -78°C. Add water and separate the organic layer. Wash the aqueous layer with dichloromethane. Combine the organic layers, wash with water, and dry over sodium sulfate to obtain the desired aldehyde.
Structure-Activity Relationships (SAR): Guiding Rational Drug Design
Understanding the relationship between the chemical structure of a molecule and its biological activity is fundamental to rational drug design. For fluorinated chromanones, SAR studies have provided valuable insights into the key structural features that govern their potency and selectivity.
-
Position of Fluorine Substitution: The position of the fluorine atom on the chromanone scaffold can have a profound impact on bioactivity. For instance, in some series of compounds, fluorination at the 6-position has been shown to be more favorable for anticancer activity than substitution at other positions.
-
Nature of Substituents at Other Positions: The presence and nature of other substituents on the chromanone ring can significantly influence the overall activity. For example, in a series of SIRT2 inhibitors, larger, electron-withdrawing groups at the 6- and 8-positions were found to be favorable for high potency.
-
The Role of the Carbonyl Group: The carbonyl group at the 4-position of the chromanone ring is often crucial for biological activity, as it can participate in key hydrogen bonding interactions with the target protein.
Conclusion and Future Directions
The strategic incorporation of fluorine into the chromanone scaffold represents a highly effective approach for the development of novel therapeutic agents with enhanced potency, selectivity, and pharmacokinetic properties. Fluorinated chromanones have demonstrated promising anticancer, antimicrobial, and anti-inflammatory activities, driven by their ability to modulate key biological targets and signaling pathways.
Future research in this area should focus on:
-
Expanding the chemical space: The synthesis and evaluation of a wider range of fluorinated chromanone derivatives with diverse substitution patterns will be crucial for identifying new lead compounds.
-
In-depth mechanistic studies: A more comprehensive understanding of the molecular mechanisms of action, including the identification of specific protein targets and the elucidation of downstream signaling events, will be essential for optimizing the therapeutic potential of these compounds.
-
In vivo evaluation: Promising lead compounds should be advanced to in vivo studies to assess their efficacy, safety, and pharmacokinetic profiles in relevant animal models.
By leveraging the unique properties of fluorine and a deep understanding of structure-activity relationships, the field of medicinal chemistry is well-positioned to unlock the full therapeutic potential of the fluorinated chromanone scaffold.
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A Technical Guide to Theoretical and Computational Studies of 2,2-Dimethylchroman-4-one Derivatives
Abstract
The 2,2-dimethylchroman-4-one scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities.[1] Its rigid, fused-ring system provides a robust framework for substituent modifications, enabling the fine-tuning of its pharmacological profile. Theoretical and computational studies are indispensable tools for rationally designing novel derivatives and elucidating their mechanisms of action at a molecular level. This guide provides an in-depth exploration of the key computational methodologies employed in the study of these derivatives, bridging the gap between theoretical prediction and experimental validation for researchers, scientists, and drug development professionals. We will delve into the causality behind methodological choices, from quantum chemical calculations of molecular properties to the simulation of interactions with biological targets.
The Foundation: Why Computational Chemistry Matters
Experimental synthesis and biological screening are resource-intensive processes. Theoretical studies offer a predictive framework to prioritize candidates, rationalize observed activities, and gain insights that are often inaccessible through experimental means alone. For 2,2-dimethylchroman-4-one derivatives, these studies allow us to:
-
Correlate Structure with Properties: Understand how adding or modifying a functional group alters the molecule's geometry, electronics, and, consequently, its function.
-
Predict Spectroscopic Signatures: Aid in the structural elucidation of newly synthesized compounds by comparing calculated spectra (NMR, IR) with experimental data.
-
Elucidate Biological Mechanisms: Model interactions with protein targets to predict binding affinity and mode, providing a molecular basis for observed biological effects like anticancer or antimicrobial activity.[1][2]
-
Guide Rational Drug Design: Build predictive Quantitative Structure-Activity Relationship (QSAR) models to design new derivatives with enhanced potency and selectivity.[3][4]
The following diagram illustrates a typical integrated computational-experimental workflow.
Caption: A typical molecular docking workflow.
Application Example: SIRT2 Inhibition Substituted chroman-4-ones have been identified as potent and selective inhibitors of SIRT2, a target in neurodegenerative diseases and cancer. [5]Docking studies revealed that key interactions involve the carbonyl group of the chromanone scaffold and that substituents in the 2-, 6-, and 8-positions are crucial for high potency. [5]For example, larger, electron-withdrawing groups in the 6- and 8-positions were found to be favorable for activity. [5]
QSAR: Predicting Activity from Structure
Quantitative Structure-Activity Relationship (QSAR) studies build mathematical models that correlate chemical structures with biological activity. [3][6] Protocol: 3D-QSAR (CoMFA/CoMSIA)
-
Dataset Preparation: A series of synthesized chromanone derivatives with known biological activity (e.g., IC50 values) is selected. [4]2. Molecular Alignment: All molecules are aligned in 3D space based on a common scaffold. This is a critical step that dictates the quality of the model.
-
Field Calculation: Steric and electrostatic fields (for CoMFA) are calculated on a grid surrounding the aligned molecules. CoMSIA adds hydrophobic, hydrogen bond donor, and acceptor fields.
-
Model Generation: Statistical methods like Partial Least Squares (PLS) are used to build a regression model correlating the field values with biological activity.
-
Validation: The model's predictive power is rigorously tested using cross-validation (e.g., leave-one-out) and an external test set of compounds not used in model training. [4] The output of a 3D-QSAR study is a contour map that visualizes regions where certain properties (e.g., steric bulk, positive charge) would increase or decrease biological activity, providing a direct roadmap for designing more potent molecules.
Applications in Drug Discovery
Theoretical studies have guided the exploration of 2,2-dimethylchroman-4-one derivatives across multiple therapeutic areas.
Anticancer Activity
Numerous chroman-4-one derivatives have been synthesized and evaluated as potential anticancer agents. [7][8]* Mechanism: Computational studies suggest that their anticancer effects can stem from various mechanisms, including the inhibition of enzymes like SIRT2 [5]or interactions with DNA. [9]* Docking Insights: Molecular docking of chroman-4-one fused with 1,3,4-thiadiazole against gamma-secretase, a target in Alzheimer's and some cancers, has helped identify key binding interactions and rationalize the activity of synthesized compounds. [10]Similarly, docking against Akt proteins has been used to predict the anticancer efficacy of 3-benzylidene chroman-4-one analogs in breast cancer. [2]
Antimicrobial Activity
The rise of antimicrobial resistance necessitates the discovery of new chemical scaffolds. Chroman-4-ones have shown promising activity against pathogenic bacteria and fungi. [1][11][12]* Structure-Activity Relationship (SAR): A study on 25 chroman-4-one and homoisoflavonoid derivatives revealed key structural features for antimicrobial activity. For instance, the presence of methoxy substituents at the meta position of the B-ring in related homoisoflavonoids enhances bioactivity. [1]* Target Identification: Molecular modeling suggested that these compounds could act by inhibiting key fungal enzymes. For Candida albicans, potential targets were identified as cysteine synthase and HOG1 kinase, which are crucial for fungal survival and virulence. [1][11]
Antioxidant Activity
Many chromone and chromanone derivatives exhibit antioxidant properties, which are beneficial in combating oxidative stress-related diseases. [13]* Theoretical Prediction: The antioxidant potential can be predicted computationally by calculating the Bond Dissociation Enthalpy (BDE) of hydroxyl groups on the aromatic ring. [6]A lower BDE indicates that the hydrogen atom can be more easily donated to scavenge free radicals. This allows for the in silico screening of derivatives to identify those with the highest potential antioxidant capacity.
Conclusion and Future Outlook
Theoretical studies provide a powerful, predictive, and rational framework for the investigation of 2,2-dimethylchroman-4-one derivatives. By integrating DFT, molecular docking, and QSAR, researchers can move beyond trial-and-error synthesis to a knowledge-driven design of novel therapeutic agents. These computational tools allow for the detailed analysis of structure-property relationships, the validation of experimental findings, and the elucidation of complex biological mechanisms.
The future of this field lies in the synergy of these established methods with emerging technologies. The use of molecular dynamics (MD) simulations will provide a more dynamic picture of ligand-protein interactions over time,[14][15] while the application of machine learning and artificial intelligence will enable the screening of vast virtual libraries to identify novel chromanone scaffolds with desirable activity profiles. This continued partnership between computational theory and experimental practice will undoubtedly accelerate the journey of 2,2-dimethylchroman-4-one derivatives from promising scaffolds to clinically effective drugs.
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Al-Ghorbani, M., et al. (2021). Structure activity evaluation and computational analysis identify potent, novel 3-benzylidene chroman-4-one analogs with anti-fungal, anti-oxidant, and anti-cancer activities. Drug and Chemical Toxicology, 46(1), 1-13. [Link]
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Methodological & Application
6-Fluoro-2,2-dimethylchroman-4-one as a building block in organic synthesis
Application Notes & Protocols: 6-Fluoro-2,2-dimethylchroman-4-one
A Versatile Fluorinated Building Block for Advanced Organic Synthesis and Drug Discovery
Introduction: The Strategic Value of Fluorinated Chromanones
The chroman-4-one scaffold is a privileged heterocyclic system, forming the core of numerous natural products and synthetic compounds with significant pharmacological activities.[1][2] Its rigid, bicyclic structure provides a well-defined three-dimensional orientation for appended functional groups, making it an ideal template for drug design. The strategic incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry, often leading to profound improvements in metabolic stability, membrane permeability, lipophilicity, and binding affinity due to the unique electronic properties of the C-F bond.[3][4]
This compound merges these two powerful concepts into a single, highly versatile building block. This application note provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the synthesis, properties, and synthetic applications of this valuable intermediate. We will explore its reactivity, provide detailed, field-tested protocols for key transformations, and illustrate its utility in constructing complex molecular architectures.
The key structural features of this compound that underpin its synthetic utility are:
-
The Fluorinated Aromatic Ring: The electron-withdrawing fluorine atom at the C6 position modulates the electronic character of the benzene ring, influencing its reactivity and providing a potential metabolic block.
-
The Electrophilic Carbonyl Group (C4): This ketone functionality is the primary hub for a wide array of synthetic transformations, including reductions, condensations, and additions.
-
The α-Methylene Group (C3): The protons at this position are activated by the adjacent carbonyl, enabling enolate formation and subsequent functionalization.
-
The Gem-Dimethyl Group (C2): These methyl groups prevent aromatization to the corresponding chromone under many reaction conditions and lock the stereochemistry at C2, simplifying downstream structural analysis.
Physicochemical and Spectroscopic Characterization
Accurate characterization is the foundation of reproducible synthesis. This compound is a pale yellow solid at room temperature.[5]
Table 1: Physicochemical Properties
| Property | Value | Reference(s) |
| CAS Number | 105799-73-3 | [5] |
| Molecular Formula | C₁₁H₁₁FO₂ | [5] |
| Molecular Weight | 194.20 g/mol | [5] |
| Appearance | Pale yellow solid | [5] |
| IUPAC Name | 6-fluoro-2,3-dihydro-2,2-dimethyl-4H-1-benzopyran-4-one | [5] |
Spectroscopic Profile
While full spectral data should be acquired for each synthesized batch, the following provides an expected profile based on the structure and published data for analogous compounds.[6]
-
¹H NMR: Expect signals for the aromatic protons on the substituted ring, with splitting patterns influenced by the fluorine atom (H-F coupling). The C3 methylene protons will appear as a singlet, and the two C2 methyl groups will also present as a characteristic singlet.
-
¹³C NMR: The spectrum will show distinct signals for the carbonyl carbon (~190-192 ppm), the quaternary C2 carbon, the C3 methylene carbon, and the aromatic carbons. The carbon directly bonded to fluorine (C6) will exhibit a large one-bond C-F coupling constant.
-
¹⁹F NMR: A single resonance is expected for the fluorine atom at the C6 position.
-
Mass Spectrometry: The molecular ion peak (M+) should be observed at m/z 194.20.
Synthesis of this compound
The most direct and reliable synthesis involves a two-step process starting from commercially available 4-fluorophenol. The key transformation is an intramolecular Friedel-Crafts acylation, also known as a cyclization, to form the chromanone ring.[7]
Detailed Synthesis Protocol
PART A: Synthesis of 3-(4-Fluorophenoxy)-3-methylbutanoic acid (Intermediate)
-
Materials:
-
4-Fluorophenol (1.0 eq)
-
3,3-Dimethylacrylic acid (1.1 eq)
-
Sodium hydroxide (2.5 eq)
-
Water
-
Concentrated Hydrochloric Acid (HCl)
-
Diethyl ether
-
-
Protocol:
-
In a round-bottom flask equipped with a reflux condenser, dissolve sodium hydroxide in water.
-
To the stirred solution, add 4-fluorophenol and heat the mixture to 80-90 °C until a clear solution is formed.
-
Add 3,3-dimethylacrylic acid portion-wise to the reaction mixture.
-
Increase the temperature and allow the mixture to reflux for 12-18 hours. Monitor reaction progress via Thin Layer Chromatography (TLC).
-
After cooling to room temperature, carefully pour the reaction mixture into a beaker of ice.
-
Acidify the aqueous solution to pH ~2 by the slow addition of concentrated HCl. A white precipitate should form.
-
Extract the aqueous layer three times with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude carboxylic acid intermediate, which can often be used in the next step without further purification.
-
PART B: Cyclization to this compound
-
Materials:
-
3-(4-Fluorophenoxy)-3-methylbutanoic acid (from Part A)
-
Polyphosphoric Acid (PPA) or Eaton's Reagent (P₂O₅ in MeSO₃H)
-
Ice water
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
-
Protocol:
-
Place PPA (approx. 10x the weight of the starting acid) in a round-bottom flask equipped with a mechanical stirrer and a thermometer.
-
Heat the PPA to 70-80 °C with stirring.
-
Add the crude carboxylic acid from Part A to the hot PPA.
-
Continue stirring at this temperature for 2-4 hours. The reaction is typically accompanied by a color change. Monitor by TLC until the starting material is consumed.
-
Causality Check: The high temperature and strong acid are necessary to promote the intramolecular electrophilic aromatic substitution (Friedel-Crafts acylation) that forms the six-membered heterocyclic ring.
-
Allow the mixture to cool slightly before carefully and slowly pouring it onto a large amount of crushed ice with vigorous stirring. This quenching step hydrolyzes the reaction medium and precipitates the product.
-
Extract the product into ethyl acetate (3x).
-
Combine the organic layers and carefully wash with water, followed by saturated sodium bicarbonate solution (to neutralize residual acid), and finally brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) or recrystallization to afford this compound as a solid.
-
Applications in Organic Synthesis: Key Transformations
The synthetic value of this compound lies in its predictable reactivity at the C4 carbonyl and C3 methylene positions.
Reactions at the Carbonyl Group (C4)
The C4 ketone is a versatile handle for introducing new functional groups and creating molecular diversity.
Protocol 4.1.1: Reduction to 6-Fluoro-2,2-dimethylchroman-4-ol
-
Expertise & Experience: This reaction introduces a chiral center at C4. While a simple borohydride reduction yields a racemic alcohol, this product is a crucial precursor for chiral separations or further stereoselective synthesis. The resulting alcohol can serve as a key intermediate in the synthesis of 5-HT1A receptor antagonists.[8]
-
Materials:
-
This compound (1.0 eq)
-
Sodium borohydride (NaBH₄) (1.5 eq)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
1M HCl
-
-
Protocol:
-
Dissolve the chromanone in a 1:1 mixture of DCM and MeOH in an ice bath (0 °C).
-
Slowly add NaBH₄ portion-wise, maintaining the temperature at 0 °C. Vigorous gas evolution may occur.
-
Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature. Monitor by TLC.
-
Once the starting material is consumed, cool the mixture back to 0 °C and quench the reaction by the slow, dropwise addition of 1M HCl until the bubbling ceases.
-
Extract the mixture with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify by flash chromatography to yield the desired alcohol.
-
Reactions at the α-Methylene Group (C3)
The C3 position is readily functionalized via enolate chemistry, allowing for the construction of more complex derivatives.
Protocol 4.2.1: Knoevenagel Condensation with an Aromatic Aldehyde
-
Expertise & Experience: This condensation reaction creates a 3-arylmethylidene derivative, extending the conjugation of the system.[9] These products are often biologically active themselves or can be subjected to further reactions, such as Michael additions. The choice of base is critical; a mild base like piperidine is sufficient to catalyze the reaction without promoting side reactions.
-
Materials:
-
This compound (1.0 eq)
-
Aromatic aldehyde (e.g., benzaldehyde) (1.1 eq)
-
Piperidine (catalytic amount, ~0.1 eq)
-
Ethanol
-
-
Protocol:
-
In a round-bottom flask, dissolve the chromanone and the aromatic aldehyde in ethanol.
-
Add a catalytic amount of piperidine to the solution.
-
Fit the flask with a reflux condenser and heat the mixture to reflux for 4-8 hours. Monitor by TLC.
-
Upon completion, cool the reaction mixture to room temperature. The product may precipitate from the solution.
-
If precipitation occurs, collect the solid by filtration and wash with cold ethanol.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by flash column chromatography or recrystallization.
-
Case Study: A Building Block for Bioactive Scaffolds
The true power of a building block is demonstrated in its ability to facilitate the synthesis of complex, high-value molecules. Fluorinated chromanones are key intermediates in the development of various therapeutic agents, including antiviral compounds and enzyme inhibitors.[3][10]
The Knoevenagel product (C) can undergo a Michael addition with a nucleophile like malononitrile, followed by an intramolecular cyclization, to yield complex polycyclic systems like pyrano[3,2-c]chromenes.[10] This strategy rapidly builds molecular complexity from the simple chromanone starting material, providing access to libraries of compounds for high-throughput screening in drug discovery programs.
Conclusion
This compound is a powerful and versatile building block for modern organic synthesis. Its well-defined reactivity at multiple positions, combined with the beneficial properties imparted by the fluorine atom, makes it an invaluable tool for medicinal chemists. The protocols and strategies outlined in this guide provide a solid foundation for researchers to leverage this compound in the creation of novel, structurally diverse, and potentially bioactive molecules.
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Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors . National Institutes of Health (PMC). [Link]
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Design, synthesis and characterization of novel fluorinated styryl chromones . NISCAIR Online Periodicals Repository. [Link]
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Synthesis of Chromones and Their Applications During the Last Ten Years . Semantic Scholar. [Link]
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Synthesis and pharmacological characterization of novel 6-fluorochroman derivatives as potential 5-HT1A receptor antagonists . PubMed. [Link]
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Asymmetric Synthesis of Four Stereoisomers of 2,2-Dimethyl-3-hydroxy-4-(1′-angeloyloxy)-6-acetylchromane from Ageratina grandifolia and Plausible Absolute Stereochemistry of the Natural Product . PubMed Central. [Link]
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3-(6-Fluoro-4-oxo-4H-chromen-3-yl)-3,4-dihydro-2H-1,2,4-benzothiadiazine-1,1-dione . National Institutes of Health. [Link]
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Synthetic Routes to 6-Fluoro-2,2-dimethylchroman-4-one: A Detailed Guide for Chemical Researchers
Introduction
6-Fluoro-2,2-dimethylchroman-4-one is a fluorinated heterocyclic compound that holds significant interest for researchers in medicinal chemistry and drug discovery. The chroman-4-one scaffold is a privileged structure found in a variety of biologically active natural products and synthetic compounds, exhibiting a broad range of pharmacological activities.[1][2] The incorporation of a fluorine atom into this scaffold can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of potential drug candidates. This document provides a detailed overview of the synthetic strategies for preparing this compound, complete with mechanistic insights and detailed experimental protocols to guide researchers in its synthesis.
The core structure, a benzene ring fused to a dihydropyran ring with a ketone group, offers a versatile platform for further chemical modifications.[3] This fluorinated derivative is a valuable intermediate for the synthesis of more complex molecules with potential therapeutic applications in various fields, including the development of selective enzyme inhibitors.[3]
Strategic Approaches to Synthesis
The synthesis of this compound can be primarily achieved through a two-step process commencing with readily available starting materials. The key transformation involves an intramolecular Friedel-Crafts acylation to form the chromanone ring system.
Retrosynthetic Analysis
A logical retrosynthetic disconnection of this compound points to 3-(4-fluorophenoxy)-3-methylbutanoic acid as the immediate precursor. This precursor, in turn, can be synthesized from 4-fluorophenol and 3,3-dimethylacrylic acid (or its ester).
Caption: Retrosynthetic analysis of this compound.
Synthetic Pathway I: Two-Step Synthesis from 4-Fluorophenol
This is the most direct and commonly employed route for the synthesis of this compound. It involves an initial Michael addition followed by an acid-catalyzed cyclization.
Step 1: Synthesis of 3-(4-fluorophenoxy)-3-methylbutanoic acid
The first step is a Michael addition of 4-fluorophenol to 3,3-dimethylacrylic acid. This reaction is typically carried out under basic conditions to deprotonate the phenol, forming the more nucleophilic phenoxide ion, which then attacks the β-carbon of the α,β-unsaturated carboxylic acid.
Mechanism of Michael Addition:
-
Deprotonation of Phenol: A base (e.g., sodium hydroxide) removes the acidic proton from the hydroxyl group of 4-fluorophenol to generate the 4-fluorophenoxide ion.
-
Nucleophilic Attack: The resulting phenoxide ion acts as a nucleophile and attacks the electron-deficient β-carbon of 3,3-dimethylacrylic acid.
-
Protonation: The enolate intermediate formed is then protonated during workup to yield the final carboxylic acid product.
Caption: Reaction scheme for the synthesis of the carboxylic acid intermediate.
Step 2: Intramolecular Friedel-Crafts Acylation
The second and final step is the intramolecular Friedel-Crafts acylation of the synthesized carboxylic acid. This reaction is promoted by a strong acid, which facilitates the formation of an acylium ion electrophile that then attacks the electron-rich aromatic ring to form the six-membered heterocyclic ring of the chromanone.[4]
Mechanism of Intramolecular Friedel-Crafts Acylation:
-
Protonation of Carbonyl: The carboxylic acid is protonated by a strong acid catalyst.
-
Formation of Acylium Ion: Loss of water from the protonated carbonyl group generates a highly electrophilic acylium ion.
-
Electrophilic Aromatic Substitution: The acylium ion is attacked by the electron-rich aromatic ring of the 4-fluorophenoxy group at the ortho position to the ether linkage.
-
Deprotonation/Rearomatization: A proton is lost from the intermediate, restoring the aromaticity of the benzene ring and yielding the final product, this compound. The product is deactivated towards further acylation, preventing multiple substitutions.[5]
Strong acids such as polyphosphoric acid (PPA) or methanesulfonic acid (MSA) are commonly used for this type of cyclization.[4] Eaton's reagent, a solution of phosphorus pentoxide in methanesulfonic acid, is a particularly effective superacid catalyst for such intramolecular cyclizations.[6]
Caption: Intramolecular Friedel-Crafts acylation to form the chromanone ring.
Detailed Experimental Protocols
The following protocols are provided as a comprehensive guide for the synthesis of this compound.
Protocol 1: Synthesis of 3-(4-fluorophenoxy)-3-methylbutanoic acid
Materials:
-
4-Fluorophenol
-
3,3-Dimethylacrylic acid
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl), concentrated
-
Water (deionized)
-
Diethyl ether
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-fluorophenol (1.0 eq) in an aqueous solution of sodium hydroxide (1.1 eq).
-
To this solution, add 3,3-dimethylacrylic acid (1.05 eq) portion-wise.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and acidify with concentrated hydrochloric acid until the pH is approximately 2.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude 3-(4-fluorophenoxy)-3-methylbutanoic acid, which can be used in the next step without further purification or recrystallized from a suitable solvent system if necessary.
Protocol 2: Synthesis of this compound via Intramolecular Friedel-Crafts Acylation
Materials:
-
3-(4-fluorophenoxy)-3-methylbutanoic acid
-
Eaton's Reagent (7.7 wt % solution of P₂O₅ in CH₃SO₃H) or Polyphosphoric Acid (PPA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Water (deionized)
-
Brine
Procedure:
-
Using Eaton's Reagent:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-(4-fluorophenoxy)-3-methylbutanoic acid (1.0 eq).
-
Add Eaton's reagent (10-20 eq by weight) to the flask at room temperature with vigorous stirring.
-
Heat the reaction mixture to 60-80 °C and stir for 1-3 hours. Monitor the reaction progress by TLC or HPLC.[6]
-
Upon completion, carefully pour the reaction mixture onto crushed ice with stirring.
-
Extract the aqueous mixture with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.
-
-
Using Polyphosphoric Acid (PPA):
-
In a round-bottom flask, add 3-(4-fluorophenoxy)-3-methylbutanoic acid (1.0 eq) and polyphosphoric acid (10-20 eq by weight).
-
Heat the mixture to 80-100 °C with mechanical stirring for 2-4 hours.
-
Follow the same workup and purification procedure as described for the Eaton's reagent method.
-
Data Summary and Characterization
The successful synthesis of this compound should be confirmed by standard analytical techniques.
| Property | Expected Value/Observation |
| Appearance | Pale yellow solid or oil |
| Molecular Formula | C₁₁H₁₁FO₂ |
| Molecular Weight | 194.20 g/mol |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~7.5 (dd), ~7.1 (ddd), ~6.9 (dd), 2.7 (s, 2H), 1.5 (s, 6H). The aromatic proton signals will show coupling patterns characteristic of a 1,2,4-trisubstituted benzene ring.[7][8] |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): Carbonyl carbon (~190-195), Quaternary carbon C2 (~78), Methylene carbon C3 (~45-50), Methyl carbons (~25-30), and aromatic carbons.[7][8] |
| Mass Spectrometry (EI) | m/z (%): 194 (M⁺), and other characteristic fragment ions. |
Safety and Handling Precautions
-
4-Fluorophenol: Toxic and corrosive. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.
-
3,3-Dimethylacrylic acid: Corrosive. Avoid contact with skin and eyes.
-
Strong Acids (Eaton's Reagent, PPA, MSA): Highly corrosive and will cause severe burns. Handle with extreme care in a fume hood, wearing appropriate acid-resistant gloves and face shield.
-
Organic Solvents (Diethyl ether, Dichloromethane): Flammable and volatile. Use in a well-ventilated area away from ignition sources.
Conclusion
The synthesis of this compound is readily achievable through a reliable two-step sequence involving a Michael addition followed by an intramolecular Friedel-Crafts acylation. The use of strong acid catalysts, particularly Eaton's reagent, provides an efficient means for the crucial ring-closing step. The protocols and mechanistic insights provided in this guide are intended to equip researchers with the necessary information to successfully synthesize this valuable fluorinated chromanone for applications in drug discovery and development.
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Master Organic Chemistry. Intramolecular Friedel-Crafts Reactions. [Link]
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ResearchGate. ChemInform Abstract: Novel Synthetic Route of (2S)-6-Fluoro-4-oxo-3,4-dihydro-2H-chromene-2-carboxylic Acid. | Request PDF. [Link]
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Application of 6-Fluoro-2,2-dimethylchroman-4-one in Medicinal Chemistry: A Comprehensive Guide
Introduction: The Strategic Importance of Fluorinated Chromanones in Drug Discovery
The chroman-4-one scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1][2] Its rigid, bicyclic framework provides an excellent platform for the spatial orientation of functional groups, enabling precise interactions with biological targets. The introduction of a fluorine atom onto this scaffold, as in 6-Fluoro-2,2-dimethylchroman-4-one, imparts a range of advantageous properties that are highly sought after in modern drug design.[3][4] Fluorine's high electronegativity and small size can significantly enhance metabolic stability, improve binding affinity to target proteins, and modulate the lipophilicity and pKa of a molecule, thereby improving its pharmacokinetic and pharmacodynamic profile.[3][5]
This technical guide provides a comprehensive overview of the synthesis and application of this compound, a versatile intermediate in the development of novel therapeutics. We will delve into detailed, field-proven protocols for its synthesis and explore its derivatization into compounds with potential applications in treating a range of conditions, including metabolic disorders, pain, and neurodegenerative diseases.
Synthesis of this compound: A Step-by-Step Protocol
The synthesis of this compound is typically achieved through a two-step process commencing with the formation of a substituted phenoxypropanoic acid, followed by an intramolecular Friedel-Crafts acylation to yield the target chroman-4-one.[6][7]
Synthetic Workflow Overview
Caption: Synthetic workflow for this compound.
Protocol 1: Synthesis of 3-(4-fluorophenoxy)-3-methylbutanoic acid
This protocol details the synthesis of the carboxylic acid intermediate via a Michael addition reaction.
Materials:
-
4-Fluorophenol
-
3,3-Dimethylacrylic acid
-
Polyphosphoric acid (PPA)
-
Toluene
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 4-fluorophenol (1.0 eq) and 3,3-dimethylacrylic acid (1.1 eq) in toluene.
-
Reaction Initiation: Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid, to the mixture.
-
Reflux: Heat the reaction mixture to reflux and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up:
-
Cool the reaction mixture to room temperature and transfer it to a separatory funnel.
-
Wash the organic layer with a 1 M NaOH solution to extract the carboxylic acid product as its sodium salt.
-
Separate the aqueous layer and acidify it with concentrated HCl until a precipitate forms.
-
Extract the precipitated product with diethyl ether.
-
-
Purification:
-
Combine the organic extracts and dry over anhydrous MgSO₄.
-
Filter and concentrate the solution under reduced pressure to yield the crude 3-(4-fluorophenoxy)-3-methylbutanoic acid.
-
The crude product can be further purified by recrystallization.
-
Protocol 2: Intramolecular Friedel-Crafts Acylation
This protocol describes the cyclization of the intermediate to form the final product, this compound.
Materials:
-
3-(4-fluorophenoxy)-3-methylbutanoic acid
-
Polyphosphoric acid (PPA)
-
Ice water
-
Dichloromethane
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask, add 3-(4-fluorophenoxy)-3-methylbutanoic acid (1.0 eq) to polyphosphoric acid (PPA) (10-20 eq by weight).
-
Heating: Heat the mixture to 80-100°C with vigorous stirring for 1-2 hours. The viscosity of the mixture will be high, so mechanical stirring is recommended.
-
Work-up:
-
Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with stirring.
-
Extract the aqueous mixture with dichloromethane.
-
Combine the organic extracts and wash with saturated sodium bicarbonate solution and brine.
-
-
Purification:
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
-
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Physical State |
| 3-(4-fluorophenoxy)-3-methylbutanoic acid | C₁₁H₁₃FO₃ | 212.22 | 75-85 | Solid |
| This compound | C₁₁H₁₁FO₂ | 194.20 | 80-90 | Solid |
Applications in Medicinal Chemistry: Derivatization Protocols
This compound is a versatile starting material for the synthesis of a variety of pharmacologically active molecules. The following protocols outline key derivatization reactions.
Synthesis of KATP Channel Openers
Derivatives of this compound have shown potential as ATP-sensitive potassium (KATP) channel openers, which are important targets for the treatment of conditions like hyperinsulinism.[8][9]
Workflow for Synthesis of a Putative KATP Channel Opener:
Caption: Synthesis of a pyrazole-fused chromanone derivative.
Conclusion: A Versatile Scaffold for Future Drug Discovery
This compound represents a highly valuable and versatile building block in medicinal chemistry. The strategic incorporation of fluorine enhances the drug-like properties of the chromanone core, making it an attractive starting point for the development of novel therapeutics. The protocols outlined in this guide provide a solid foundation for the synthesis and derivatization of this important intermediate, opening avenues for the discovery of new drug candidates targeting a wide range of diseases. Further exploration of the structure-activity relationships of its derivatives will undoubtedly lead to the development of next-generation therapies with improved efficacy and safety profiles.
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- 9. 4,6-Disubstituted 2,2-dimethylchromans structurally related to the K(ATP) channel opener cromakalim: design, synthesis, and effect on insulin release and vascular tone. | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for the Development of Novel Enzyme Inhibitors Using 6-Fluoro-2,2-dimethylchroman-4-one
Introduction: The Privileged Scaffold of Chroman-4-one in Modern Drug Discovery
In the landscape of medicinal chemistry, the identification of "privileged structures"—molecular scaffolds capable of binding to multiple biological targets with high affinity—is a cornerstone of efficient drug discovery.[1] The chroman-4-one core, a heterocyclic system featuring a benzene ring fused to a dihydropyran ring, is one such esteemed scaffold.[2] Its presence in a wide array of natural products with significant pharmacological properties has made it a focal point for the synthesis of novel therapeutic agents.[3] Chromanone derivatives have demonstrated a remarkable breadth of biological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[4]
The versatility of the chroman-4-one nucleus lies in its amenability to substitution at various positions, which profoundly influences its pharmacological profile.[2] This guide focuses on a specific, promising starting material: 6-Fluoro-2,2-dimethylchroman-4-one . The introduction of a fluorine atom at the 6-position can significantly enhance metabolic stability and binding affinity due to fluorine's unique electronic properties.[5][6] The gem-dimethyl group at the 2-position can provide steric hindrance that may influence selectivity and pharmacokinetic properties. This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on leveraging this compound for the rational design and development of novel enzyme inhibitors.
Section 1: Rationale for Targeting Enzymes with this compound Derivatives
Enzymes are pivotal to nearly all biological processes, and their dysregulation is a hallmark of many diseases.[7] Consequently, enzyme inhibitors constitute a major class of therapeutic agents.[8] The chromanone scaffold has been successfully utilized to generate inhibitors for a variety of enzyme classes, including but not to limited to:
-
Kinases: These enzymes are central to cell signaling and are frequently implicated in cancer and inflammatory diseases. Chromone derivatives have been developed as potent kinase inhibitors, for instance, targeting the p38α mitogen-activated protein kinase (MAPK) and mTOR/PI3Kα pathways.[4][9]
-
Glucosidases: Inhibition of enzymes like α-glucosidase is a key strategy in managing type 2 diabetes. Benzylidene-4-chromanone derivatives have shown promise as α-glucosidase inhibitors.[2]
-
Acetylcholinesterase (AChE): The inhibition of AChE is a primary therapeutic approach for Alzheimer's disease. The chromanone scaffold has been explored for the development of AChE inhibitors.[2]
-
Proteases: These enzymes are involved in a vast array of physiological processes, and their inhibitors are used to treat conditions ranging from hypertension to viral infections.[5]
The this compound scaffold offers a strategic starting point for library synthesis aimed at these and other enzyme targets. The fluorine substituent can participate in favorable electrostatic interactions within an enzyme's active site, while the dimethylchroman-4-one core provides a rigid framework for the precise spatial orientation of further functional groups.
Section 2: Integrated Workflow for Inhibitor Development
The development of a novel enzyme inhibitor is a multi-step process that integrates computational and experimental approaches. This workflow is designed to be an iterative and self-validating system, where insights from each stage inform the subsequent steps.
Caption: Integrated workflow for the development of enzyme inhibitors.
Section 3: Computational Chemistry Protocols
Computational modeling is an indispensable tool for accelerating the discovery of enzyme inhibitors by prioritizing synthetic efforts.[]
Molecular Docking of a Virtual Chromanone Library
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, providing insights into binding affinity and mechanism.[11]
Protocol 3.1: Molecular Docking using AutoDock Vina
-
Protein Preparation:
-
Obtain the 3D crystal structure of the target enzyme from the Protein Data Bank (PDB).[12]
-
Remove water molecules, co-factors, and existing ligands from the PDB file.
-
Add polar hydrogens and assign Kollman charges to the protein using AutoDock Tools.
-
Define the grid box to encompass the active site of the enzyme. The dimensions should be sufficient to allow for rotational and translational movement of the ligand.
-
-
Ligand Preparation:
-
Generate a virtual library of this compound derivatives with diverse substitutions at key positions (e.g., C3, C5, C7, C8).
-
Generate 3D conformers for each ligand and perform energy minimization using a suitable force field (e.g., MMFF94).
-
Save the ligands in the appropriate format (e.g., .pdbqt).
-
-
Docking Simulation:
-
Use AutoDock Vina to dock each ligand into the prepared protein receptor.[11]
-
Set the exhaustiveness parameter to a value that ensures a thorough search of the conformational space (e.g., 8 or higher).
-
-
Analysis of Results:
-
Analyze the docking scores (binding affinities) to rank the compounds. More negative values indicate stronger predicted binding.
-
Visualize the top-ranked poses to inspect the interactions (e.g., hydrogen bonds, hydrophobic interactions, halogen bonds) between the ligand and the active site residues.[13]
-
Section 4: Synthetic Chemistry Protocols
The synthesis of a focused library of derivatives is crucial for establishing structure-activity relationships (SAR).
General Scheme for Derivatization
A common strategy for derivatizing the chroman-4-one scaffold is the Claisen-Schmidt condensation to introduce a benzylidene group at the C3 position.
Protocol 4.1: Synthesis of 3-Benzylidene-6-fluoro-2,2-dimethylchroman-4-ones
-
Reaction Setup:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in ethanol.
-
Add a substituted benzaldehyde (1.1 equivalents).
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add an aqueous solution of a base (e.g., 20% NaOH or KOH) dropwise with constant stirring.
-
-
Reaction Monitoring:
-
Allow the reaction to stir at room temperature.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
Once the reaction is complete, pour the mixture into ice-cold water.
-
Acidify with dilute HCl to precipitate the product.
-
Filter the solid, wash with water, and dry.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
-
-
Characterization:
-
Confirm the structure of the purified product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
-
Section 5: Biochemical Assay Protocols
Biochemical assays are essential for quantifying the inhibitory activity of the synthesized compounds.
Determination of IC50 Values
The half-maximal inhibitory concentration (IC50) is a measure of the potency of an inhibitor.
Protocol 5.1: IC50 Determination using a Spectrophotometric Assay
-
Reagent Preparation:
-
Prepare a stock solution of the target enzyme in a suitable buffer.
-
Prepare a stock solution of the substrate.
-
Prepare serial dilutions of the inhibitor compounds in DMSO. The final concentration of DMSO in the assay should be kept low (e.g., <1%) to avoid affecting enzyme activity.
-
-
Assay Procedure (96-well plate format):
-
To each well, add the assay buffer.
-
Add the inhibitor solution (or DMSO for the control).
-
Add the enzyme solution and pre-incubate for a defined period (e.g., 10-15 minutes) at the optimal temperature for the enzyme.
-
Initiate the reaction by adding the substrate.
-
Measure the change in absorbance over time at a wavelength specific to the product formation using a plate reader.[8]
-
-
Data Analysis:
-
Calculate the initial reaction rates (V₀) for each inhibitor concentration.
-
Determine the percentage of inhibition relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve (e.g., sigmoidal curve) to determine the IC50 value.
-
| Compound ID | R-group on Benzylidene | IC50 (µM) |
| F-CH-01 | H | 25.3 |
| F-CH-02 | 4-OH | 10.8 |
| F-CH-03 | 4-OCH₃ | 15.2 |
| F-CH-04 | 4-Cl | 8.5 |
| F-CH-05 | 3,4-(OH)₂ | 5.1 |
Table 1: Hypothetical IC50 values for a series of 3-benzylidene-6-fluoro-2,2-dimethylchroman-4-one derivatives against a target enzyme.
Enzyme Kinetics and Mechanism of Action (MoA) Studies
Understanding how an inhibitor affects the kinetic parameters of an enzyme (Km and Vmax) is crucial for elucidating its mechanism of action.[14]
Protocol 5.2: Determining the Mechanism of Inhibition
-
Assay Setup:
-
Perform the enzyme assay as described in Protocol 5.1.
-
Use a range of substrate concentrations bracketing the known Km value of the enzyme.
-
For each substrate concentration, measure the initial reaction rates in the absence of the inhibitor and in the presence of at least two different fixed concentrations of the inhibitor (typically around its IC50 value).
-
-
Data Analysis:
-
Plot the initial reaction rates against the substrate concentrations (Michaelis-Menten plot).
-
Generate a Lineweaver-Burk plot (1/V₀ vs 1/[S]) for the data with and without the inhibitor.
-
Analyze the changes in Vmax (y-intercept) and Km (x-intercept) to determine the type of inhibition (competitive, non-competitive, uncompetitive, or mixed).[14]
-
Caption: Simplified diagrams of competitive and non-competitive inhibition mechanisms.
Section 6: Structure-Activity Relationship (SAR) and Lead Optimization
The data from the biochemical assays is used to build an SAR model. This model guides the synthesis of new analogs with improved potency and selectivity.
Key Considerations for SAR:
-
Electronic Effects: The nature of the substituents on the benzylidene ring (electron-donating vs. electron-withdrawing) can significantly impact activity.
-
Steric Effects: The size and shape of the substituents can influence how the inhibitor fits into the enzyme's active site.
-
Hydrophobicity/Hydrophilicity: Modifying the lipophilicity of the molecule can affect both its binding affinity and its pharmacokinetic properties.
Lead optimization is an iterative process of refining the structure of the most promising inhibitors to enhance their efficacy, selectivity, and drug-like properties (e.g., solubility, metabolic stability).[15]
Conclusion
The this compound scaffold represents a highly promising starting point for the development of novel enzyme inhibitors. By employing an integrated workflow that combines computational design, targeted synthesis, and rigorous biochemical evaluation, researchers can efficiently explore the chemical space around this privileged structure. The protocols and application notes provided in this guide offer a robust framework for the identification and optimization of potent and selective enzyme inhibitors with therapeutic potential.
References
-
Chromanone-A Prerogative Therapeutic Scaffold: An Overview - PMC. (2021, June 30). PubMed Central. [Link]
-
Enzyme inhibitors: strategies and challenges in drug design. (2023, June 30). IT Medical Team. [Link]
-
The Crucial Role of Chromone Derivatives in Modern Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.. [Link]
-
Steady-state enzyme kinetics. (2021, May 10). Portland Press. [Link]
-
Complete Kinetic Characterization of Enzyme Inhibition in a Single Isothermal Titration Calorimetric Experiment. (2018, July 17). PubMed. [Link]
-
The Use of Enzyme Inhibitors in Drug Discovery: Current Strategies and Future Prospects. (2023, August 18). Bentham Science. [Link]
-
The Use of Enzyme Inhibitors in Drug Discovery: Current Strategies and Future Prospects. (2023, December 5). ResearchGate. [Link]
-
Synthesis of Chromones and Their Applications During the Last Ten Years. (2015, March 1). Semantic Scholar. [Link]
-
Synthesis of some chromanone derivatives and the use of DNA in evaluation of their biological activity. (n.d.). Africa Research Connect. [Link]
-
Computational Approaches to Enzyme Inhibition by Marine Natural Products in the Search for New Drugs. (n.d.). PubMed Central. [Link]
-
Enzyme inhibition and kinetics graphs. (n.d.). Khan Academy. [Link]
-
Cas 105799-73-3,this compound. (n.d.). lookchem. [Link]
-
Docking Analysis in Research for Novel Enzyme Inhibitors. (2025, January 11). Encyclopedia.pub. [Link]
-
Characterize Enzyme Kinetics. (2020, October 6). AZoM. [Link]
-
How should I start with Enzyme-Inhibitor kinetics assay?. (2015, September 1). ResearchGate. [Link]
-
(PDF) Molecular Docking Studies of Enzyme Inhibitors and Cytotoxic Chemical Entities. (2018, July 16). ResearchGate. [Link]
-
Molecular Docking: A powerful approach for structure-based drug discovery. (n.d.). PubMed Central. [Link]
-
Molecular docking of enzyme inhibitors: A computational tool for structure-based drug design. (2025, August 6). ResearchGate. [Link]
-
Fluorinated 2-arylchroman-4-ones and their derivatives: synthesis, structure and antiviral activity. (2023, December 28). PubMed. [Link]
-
Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. (n.d.). MDPI. [Link]
-
Fluoro ketone inhibitors of hydrolytic enzymes. (n.d.). PubMed. [Link]
-
Discovery of Orally Bioavailable Chromone Derivatives as Potent and Selective BRD4 Inhibitors: Scaffold Hopping, Optimization, and Pharmacological Evaluation. (n.d.). National Institutes of Health. [Link]
-
Discovery of Orally Bioavailable Chromone Derivatives as Potent and Selective BRD4 Inhibitors: Scaffold Hopping, Optimization, and Pharmacological Evaluation. (2020, May 28). PubMed. [Link]
-
Discovery of a novel C2-functionalized chromen-4-one scaffold for the development of p38α MAPK signaling inhibitors to mitigate neutrophilic inflammatory responses. (n.d.). PubMed. [Link]
-
(PDF) Synthetic Routes and Biological Activities of Chromone Scaffolds: An Overview. (n.d.). ResearchGate. [Link]
-
The Chromenopyridine Scaffold: A Privileged Platform in Drug Design. (n.d.). MDPI. [Link]
-
(PDF) Enzyme inhibition by fluoro compounds. (2025, September 19). ResearchGate. [Link]
-
Biological and Medicinal Properties of Natural Chromones and Chromanones. (n.d.). PubMed Central. [Link]
-
Synthesis of 6-Halo-Substituted Pericosine A and an Evaluation of Their Antitumor and Antiglycosidase Activities. (n.d.). National Institutes of Health. [Link]
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- 4. pdf.benchchem.com [pdf.benchchem.com]
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- 15. itmedicalteam.pl [itmedicalteam.pl]
use of 6-Fluoro-2,2-dimethylchroman-4-one in the synthesis of SIRT2 inhibitors
Application Note & Protocol
A Strategic Approach to the Synthesis and Evaluation of Novel SIRT2 Inhibitors from a 6-Fluoro-2,2-dimethylchroman-4-one Scaffold
Abstract
Sirtuin 2 (SIRT2), an NAD⁺-dependent deacetylase, has emerged as a critical therapeutic target for a range of human pathologies, including neurodegenerative diseases and cancer.[1][2][3] The development of potent and selective SIRT2 inhibitors is a key objective in contemporary drug discovery. This application note details a comprehensive strategy for the synthesis and evaluation of novel SIRT2 inhibitors using this compound as a versatile starting scaffold. We present a robust, microwave-assisted synthetic protocol based on established aldol condensation methodologies for chroman-4-one derivatives.[1][4] Furthermore, we provide detailed, field-proven protocols for the subsequent biochemical and cell-based evaluation of these novel compounds, enabling researchers to determine inhibitory potency, isoform selectivity, and cellular target engagement.
Introduction: The Rationale for Targeting SIRT2 with Novel Chroman-4-ones
SIRT2: A Pivotal Regulator in Health and Disease
The sirtuin family of proteins are class III histone deacetylases (HDACs) that play crucial roles in cellular metabolism, DNA repair, and aging.[1] SIRT2 is predominantly located in the cytoplasm and is a key regulator of various cellular processes, including cell cycle progression and microtubule dynamics, primarily through the deacetylation of its major substrate, α-tubulin.[1][5] Dysregulation of SIRT2 activity has been directly implicated in the pathophysiology of neurodegenerative disorders like Parkinson's and Alzheimer's disease, where its inhibition has shown neuroprotective effects.[3][6][7] Conversely, in certain cancers, SIRT2 can act as a tumor suppressor, highlighting the context-dependent nature of its function.[8] This complex role makes the development of highly selective inhibitors essential for dissecting its function and for therapeutic intervention.
The Chroman-4-one Scaffold: A Privileged Chemotype for SIRT2 Inhibition
The chroman-4-one core structure has been identified as a "privileged scaffold" in medicinal chemistry, and recent studies have validated its utility for developing potent and selective SIRT2 inhibitors.[1][4] Research has shown that substitutions on the chroman-4-one ring system, particularly at the 2-, 6-, and 8-positions, are critical for achieving high inhibitory activity.[1][4] Specifically, the introduction of electron-withdrawing groups at the 6- and 8-positions has been shown to be favorable for potency.[4]
Scientific Premise for the this compound Scaffold
This guide proposes the use of This compound as a novel starting material for generating a library of SIRT2 inhibitors. The rationale is threefold:
-
Favorable Electronics: The fluorine atom at the 6-position serves as a bioisostere for hydrogen but acts as a potent electron-withdrawing group, a feature known to enhance SIRT2 inhibitory activity in related scaffolds.[4]
-
Metabolic Stability: The gem-dimethyl group at the 2-position can sterically hinder metabolic attack at this position, potentially improving the pharmacokinetic profile of the resulting compounds.
-
Synthetic Versatility: The ketone at the 4-position is an ideal handle for introducing chemical diversity through reactions like the Claisen-Schmidt condensation, allowing for the exploration of the SIRT2 active site.
This application note provides the complete workflow from synthesis to validation, empowering researchers to leverage this promising scaffold in their drug discovery programs.
Part I: Synthesis of Novel Chroman-4-one Derivatives
Principle of Synthesis: Microwave-Assisted Claisen-Schmidt Condensation
The core synthetic strategy involves a base-mediated aldol condensation (Claisen-Schmidt) between the enolate of this compound and a diverse range of aromatic or aliphatic aldehydes. This reaction, efficiently accelerated by microwave irradiation, introduces a substituted benzylidene or alkylidene moiety at the 3-position, a key modification for tuning inhibitor potency.[1][4]
Experimental Workflow: Synthesis
Caption: General workflow for the synthesis of 3-substituted chroman-4-one inhibitors.
Detailed Synthesis Protocol
Materials:
-
This compound (Starting Material)
-
Substituted aldehydes (e.g., 4-chlorobenzaldehyde, 2-naphthylaldehyde, etc.)
-
Ethanol (Absolute)
-
Piperidine
-
Microwave synthesis vials (10 mL)
-
Microwave synthesizer (e.g., Biotage Initiator, CEM Discover)
-
Silica gel for column chromatography
-
Standard laboratory glassware and solvents for workup and purification
Procedure:
-
To a 10 mL microwave synthesis vial, add this compound (1.0 eq., e.g., 100 mg).
-
Add the desired aldehyde (1.1 eq.).
-
Add absolute ethanol (3 mL).
-
Add piperidine (0.2 eq.) as the basic catalyst.
-
Seal the vial with a septum cap.
-
Place the vial in the microwave synthesizer cavity.
-
Irradiate the reaction mixture at 120°C for 15 minutes with magnetic stirring.
-
After the reaction is complete, cool the vial to room temperature.
-
Transfer the reaction mixture to a round-bottom flask and concentrate under reduced pressure to remove the solvent.
-
Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure product.
-
Characterize the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.
Part II: Biochemical Evaluation of Inhibitor Potency
Principle of Assay: In Vitro Deacetylase Activity
The inhibitory potency (IC₅₀) of the synthesized compounds is determined using a fluorescence-based or HPLC-based in vitro enzymatic assay.[9][10] These assays measure the rate of deacetylation of a synthetic acetylated peptide substrate by recombinant human SIRT2 in the presence of the NAD⁺ cofactor. The reduction in signal (or product formation) in the presence of the inhibitor is used to calculate its potency.
Experimental Workflow: Biochemical Assay
Caption: Workflow for a typical fluorescence-based SIRT2 inhibition assay.
Detailed Protocol: Fluorescence-Based SIRT2 Inhibition Assay
Materials:
-
Recombinant Human SIRT2 enzyme (e.g., ≥90% purity)
-
Fluorogenic peptide substrate (e.g., RHKK(Ac)-AMC)
-
NAD⁺ (Nicotinamide adenine dinucleotide)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)
-
Developer Solution (containing Trypsin and Nicotinamide)
-
Synthesized inhibitor compounds
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of each synthesized inhibitor in 100% DMSO. Create a 10-point, 3-fold serial dilution series in DMSO.
-
Reaction Setup:
-
In a 96-well plate, add 40 µL of a solution containing SIRT2 enzyme (final concentration ~100 nM) and NAD⁺ (final concentration ~500 µM) in assay buffer.[11]
-
Add 1 µL of the diluted compound solution to the wells (final DMSO concentration should be ≤1%). Include positive (no inhibitor) and negative (no enzyme) controls.
-
Pre-incubate the plate at 37°C for 30 minutes.[11]
-
-
Reaction Initiation: Add 5 µL of the fluorogenic peptide substrate (final concentration ~50 µM) to all wells to start the reaction.[11]
-
Enzymatic Reaction: Incubate the plate at 37°C for 30 minutes.
-
Development: Add 45 µL of Developer solution (final concentration ~2.5 mg/mL Trypsin, 2 mM Nicotinamide) to stop the reaction and cleave the deacetylated substrate, releasing the fluorophore.[11]
-
Signal Detection: Incubate at room temperature for 90 minutes. Measure the fluorescence using an appropriate plate reader (e.g., Excitation: 355 nm, Emission: 460 nm for AMC).
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the positive control.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value by fitting the data to a four-parameter logistic dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Data Presentation: Selectivity Profile
To ensure the development of a selective inhibitor, it is crucial to test the compounds against other sirtuin isoforms, particularly the closely related SIRT1 and SIRT3.[1][12]
| Compound ID | SIRT1 IC₅₀ (µM) | SIRT2 IC₅₀ (µM) | SIRT3 IC₅₀ (µM) | Selectivity (SIRT1/SIRT2) | Selectivity (SIRT3/SIRT2) |
| Lead Cmpd | > 100 | 4.5 | > 100 | > 22-fold | > 22-fold |
| Cmpd-001 | [Experimental] | [Experimental] | [Experimental] | [Calculated] | [Calculated] |
| Cmpd-002 | [Experimental] | [Experimental] | [Experimental] | [Calculated] | [Calculated] |
Table based on selectivity data for a lead chroman-4-one inhibitor.[1]
Part III: Cellular Target Engagement
Principle of Assay: Monitoring α-Tubulin Acetylation
The most direct method to confirm that an inhibitor engages SIRT2 in a cellular environment is to measure the acetylation status of its primary substrate, α-tubulin. Inhibition of SIRT2 leads to a detectable increase in acetylated α-tubulin (Ac-α-tubulin), which can be quantified by Western blot or visualized by immunofluorescence.[13][14]
Experimental Workflow: Cellular Target Engagement
Caption: Workflow for determining cellular SIRT2 engagement via Western blot.
Detailed Protocol: Western Blot for Acetylated α-Tubulin
Materials:
-
Human cancer cell line (e.g., MCF-7 breast cancer, PC-3M prostate cancer)
-
Cell culture medium and supplements
-
Synthesized inhibitor compounds
-
RIPA lysis buffer with protease/phosphatase inhibitors
-
Primary antibodies: anti-acetyl-α-Tubulin (Lys40), anti-α-Tubulin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Standard Western blot equipment
Procedure:
-
Cell Culture: Seed MCF-7 cells in 6-well plates and grow to 70-80% confluency.
-
Inhibitor Treatment: Treat cells with various concentrations of the synthesized inhibitor (e.g., 1, 5, 10, 20 µM) or DMSO (vehicle control) for 5-6 hours.[10][14]
-
Cell Lysis: Wash cells with ice-cold PBS, then add 100 µL of ice-cold RIPA buffer to each well. Scrape the cells, collect the lysate, and centrifuge at 14,000 rpm for 15 min at 4°C.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto a 10% SDS-polyacrylamide gel and perform electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody for acetyl-α-tubulin (e.g., 1:1000 dilution) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Stripping and Reprobing: Strip the membrane and re-probe with the primary antibody for total α-tubulin as a loading control.
-
Analysis: Quantify the band intensities using software like ImageJ. Normalize the acetyl-α-tubulin signal to the total α-tubulin signal to determine the fold-change upon inhibitor treatment.
Mechanistic Considerations & Binding Mode
The efficacy of chroman-4-one based inhibitors is believed to stem from their ability to occupy the substrate binding pocket of SIRT2. The chroman-4-one core likely engages in key interactions, such as π-π stacking with aromatic residues like Phe119, Phe234, and Tyr104, which are crucial for achieving high inhibitory potency.[9] The diverse substituents introduced at the 3-position can then explore and form additional interactions within the binding channel, leading to enhanced affinity and selectivity.
Caption: Hypothetical binding of a chroman-4-one inhibitor in the SIRT2 active site.
References
-
Di Mambro, A., et al. (2023). Novel Thiazole-Based SIRT2 Inhibitors Discovered via Molecular Modelling Studies and Enzymatic Assays. PMC. Available at: [Link]
-
Rumpf, T., et al. (2022). Tailored SirReal-type inhibitors enhance SIRT2 inhibition through ligand stabilization and disruption of NAD+ co-factor binding. NIH. Available at: [Link]
-
Moniot, S., et al. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. PMC - NIH. Available at: [Link]
-
Grote, A., et al. (2021). Mechanism-based inhibitors of SIRT2: structure–activity relationship, X-ray structures, target engagement, regulation of α-tubulin acetylation and inhibition of breast cancer cell migration. NIH. Available at: [Link]
-
Salo, D. R., et al. (2022). Recent Advances in the Discovery of SIRT1/2 Inhibitors via Computational Methods: A Perspective. MDPI. Available at: [Link]
-
Mattern, M. R., et al. (2022). Development of First-in-Class Dual Sirt2/HDAC6 Inhibitors as Molecular Tools for Dual Inhibition of Tubulin Deacetylation. ACS Publications. Available at: [Link]
-
Rumpf, T., et al. (2022). Tailored SirReal-type inhibitors enhance SIRT2 inhibition through ligand stabilization and disruption of NAD+ co-factor binding. RSC Publishing. Available at: [Link]
-
Rumpf, T., et al. (2022). Development of a NanoBRET assay to validate inhibitors of Sirt2-mediated lysine deacetylation and defatty-acylation that block p. PMC. Available at: [Link]
-
Moniot, S., et al. (2012). Synthesis and evaluation of substituted chroman-4-one and chromone derivatives as sirtuin 2-selective inhibitors. PubMed. Available at: [Link]
-
Kulyashova, E. A., et al. (2023). Fluorinated 2-arylchroman-4-ones and their derivatives: synthesis, structure and antiviral activity. PubMed. Available at: [Link]
-
Di Mambro, A., et al. (2023). Virtual Screening Combined with Enzymatic Assays to Guide the Discovery of Novel SIRT2 Inhibitors. MDPI. Available at: [Link]
-
Song, Y., et al. (2018). Direct Comparison of SIRT2 Inhibitors: Potency, Specificity, Activity-Dependent Inhibition, and On-Target Anticancer Activities. NIH. Available at: [Link]
-
Kokkola, T., et al. (2015). Chroman-4-one- and chromone-based sirtuin 2 inhibitors with antiproliferative properties in cancer cells. PubMed. Available at: [Link]
-
Chen, Y., et al. (2022). Multiple Roles of SIRT2 in Regulating Physiological and Pathological Signal Transduction. Hindawi. Available at: [Link]
-
Rumpf, T., et al. (2022). Development of a NanoBRET assay to validate inhibitors of Sirt2-mediated lysine deacetylation and defatty-acylation that block prostate cancer cell migration. PubMed Central. Available at: [Link]
-
Zhang, Q., et al. (2020). Sirtuin 2 (SIRT2): Confusing Roles in the Pathophysiology of Neurological Disorders. Frontiers. Available at: [Link]
-
Sherrill, J. D., et al. (2023). Drugs Targeting Sirtuin 2 Exhibit Broad-Spectrum Anti-Infective Activity. MDPI. Available at: [Link]
-
Singh, S., et al. (2018). SIRT1 and SIRT2 Activity Control in Neurodegenerative Diseases. PMC - PubMed Central. Available at: [Link]
-
Gomes, P., et al. (2012). SIRT2 as a Therapeutic Target for Age-Related Disorders. Frontiers. Available at: [Link]
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Application Note: Protocols for the Derivatization of 6-Fluoro-2,2-dimethylchroman-4-one
Introduction: The Strategic Value of the 6-Fluoro-2,2-dimethylchroman-4-one Scaffold
The chroman-4-one framework is a privileged heterocyclic motif frequently encountered in natural products and serves as a cornerstone for the development of novel therapeutic agents. Its rigid structure and the presence of a modifiable ketone and aromatic ring make it an attractive scaffold for medicinal chemists. The specific compound, this compound, incorporates several features that enhance its utility in drug discovery:
-
Fluorine at the 6-position: The introduction of a fluorine atom can significantly modulate the compound's metabolic stability, lipophilicity, and binding affinity to target proteins. It often serves as a bioisostere for a hydrogen atom, improving pharmacokinetic properties.
-
Gem-dimethyl group at the 2-position: This structural element blocks metabolic oxidation at the benzylic C2-position, thereby increasing the in vivo stability of derivatives. Furthermore, it locks the conformation of the heterocyclic ring and prevents enolization towards the C2-position, which simplifies reactions at the C3-position.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the derivatization of this compound. The protocols detailed herein are designed to be robust and reproducible, offering pathways to a diverse array of novel chemical entities. We will explore derivatization at three key positions: the C4-carbonyl, the C3-methylene, and the aromatic ring.
Derivatization at the C4-Carbonyl Group
The ketone at the C4-position is the most versatile handle for introducing molecular diversity. The following protocols outline key transformations of this functional group.
Reductive Amination for the Synthesis of C4-Amino Derivatives
Reductive amination is a powerful method for converting ketones into amines.[1][2][3] This one-pot reaction involves the initial formation of an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. Organocatalytic methods have emerged that allow for enantioselective transformations.[2]
Protocol 1: General Procedure for Reductive Amination
This protocol is adapted from general procedures for the reductive amination of ketones.[4][5]
Materials:
-
This compound
-
Primary or secondary amine of choice (1.1 equivalents)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents)
-
Dichloromethane (DCM), anhydrous
-
Acetic acid (catalytic amount)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of this compound (1 equivalent) in anhydrous DCM, add the desired amine (1.1 equivalents) followed by a catalytic amount of acetic acid.
-
Stir the reaction mixture at room temperature for 1 hour to facilitate imine formation.
-
Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise over 15 minutes. Caution: The addition can be exothermic and may cause gas evolution.
-
Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired C4-amino derivative.
Causality Behind Experimental Choices:
-
Sodium triacetoxyborohydride is a mild and selective reducing agent that is particularly effective for reductive aminations. It is less basic than other hydrides like sodium cyanoborohydride, reducing the likelihood of side reactions.
-
Acetic acid acts as a catalyst to promote the formation of the iminium ion, which is more electrophilic than the starting ketone and thus more readily reduced.
Grignard Reaction for the Synthesis of C4-Tertiary Alcohols
The addition of organometallic reagents, such as Grignard reagents, to the C4-carbonyl provides a straightforward route to tertiary alcohols, introducing a new carbon-carbon bond.[6][7][8][9]
Protocol 2: Grignard Addition to the C4-Carbonyl
This protocol is based on standard procedures for Grignard reactions with ketones.[6]
Materials:
-
This compound
-
Grignard reagent of choice (e.g., methylmagnesium bromide, phenylmagnesium bromide) (1.2 equivalents in THF or diethyl ether)
-
Anhydrous tetrahydrofuran (THF) or diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous THF in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the Grignard reagent (1.2 equivalents) dropwise via a syringe.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Cool the reaction mixture back to 0 °C and quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Extract the product with diethyl ether (3 x volume of THF).
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude tertiary alcohol by flash column chromatography.
Trustworthiness and Self-Validation:
-
The success of a Grignard reaction is highly dependent on anhydrous conditions. Ensure all glassware is thoroughly dried and solvents are anhydrous. A small crystal of iodine can be added to the magnesium turnings during the preparation of the Grignard reagent as an indicator of activation.
-
The formation of the tertiary alcohol can be confirmed by the disappearance of the ketone carbonyl stretch in the IR spectrum and the appearance of a broad hydroxyl stretch, along with the appearance of new signals in the ¹H and ¹³C NMR spectra corresponding to the added alkyl/aryl group.
| Reaction Type | Reagents | Product Type | Expected Yield |
| Reductive Amination | Amine, NaBH(OAc)₃ | Secondary/Tertiary Amine | 60-90% |
| Grignard Reaction | R-MgBr | Tertiary Alcohol | 70-95% |
| Wittig Reaction | Ph₃P=CHR | Alkene | 50-80% |
Table 1: Summary of C4-Carbonyl Derivatization Reactions.
Functionalization at the C3-Methylene Position
The C3-methylene group, being alpha to the carbonyl, is activated for a variety of transformations. The gem-dimethyl group at C2 conveniently blocks reactions at that position, leading to high regioselectivity at C3.
Knoevenagel Condensation for C3-Alkene Derivatives
The Knoevenagel condensation is a reaction between a carbonyl compound and an active methylene compound, catalyzed by a weak base, to form a C=C double bond.[10][11][12][13] This reaction provides access to a wide range of α,β-unsaturated derivatives.
Protocol 3: Knoevenagel Condensation with Aromatic Aldehydes
This protocol is adapted from literature procedures for the condensation of chroman-4-ones with aldehydes.[14]
Materials:
-
This compound
-
Aromatic aldehyde of choice (e.g., benzaldehyde, 4-methoxybenzaldehyde) (1.0 equivalent)
-
Pyrrolidine or piperidine (0.2 equivalents)
-
Methanol or ethanol
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) and the aromatic aldehyde (1 equivalent) in methanol.
-
Add the basic catalyst, such as pyrrolidine (0.2 equivalents).
-
Stir the mixture at room temperature or gently reflux for 4-12 hours. Monitor the reaction by TLC for the formation of a new, less polar spot.
-
Upon completion, cool the reaction mixture to room temperature. The product may precipitate from the solution.
-
If precipitation occurs, collect the solid by filtration, wash with cold methanol, and dry.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by flash column chromatography or recrystallization.
Expertise and Experience Insights:
-
The choice of base is crucial. A weak amine base like pyrrolidine or piperidine is generally sufficient to catalyze the reaction without promoting self-condensation of the chromanone.
-
The resulting (E)-3-benzylidene-6-fluoro-2,2-dimethylchroman-4-one derivatives are versatile intermediates for further reactions, such as Michael additions or cycloadditions, to create complex spirocyclic systems.[15][16][17][18][19]
Alpha-Bromination for C3-Halogenated Intermediates
The introduction of a bromine atom at the C3-position creates a valuable electrophilic site for subsequent nucleophilic substitution reactions.[20][21]
Protocol 4: Alpha-Bromination of the Chromanone
This protocol is based on established methods for the α-bromination of ketones.[22]
Materials:
-
This compound
-
Pyridinium tribromide (Py·Br₃) (1.1 equivalents)
-
Acetic acid or Tetrahydrofuran (THF)
Procedure:
-
Dissolve this compound (1 equivalent) in glacial acetic acid.
-
Add pyridinium tribromide (1.1 equivalents) in one portion.
-
Stir the reaction mixture at room temperature for 2-6 hours. Monitor the disappearance of the starting material by TLC.
-
Once the reaction is complete, pour the mixture into a beaker of ice water.
-
Extract the product with ethyl acetate or DCM (3 x volume of acetic acid).
-
Combine the organic layers and wash sequentially with water, saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude 3-bromo-6-fluoro-2,2-dimethylchroman-4-one by flash column chromatography.
Authoritative Grounding:
-
Pyridinium tribromide is a solid, stable, and easy-to-handle source of bromine, making it a safer alternative to liquid bromine. The reaction proceeds via an enol or enolate intermediate.[21]
Derivatization of the Aromatic Ring
The aromatic ring of the chromanone scaffold can be functionalized through electrophilic aromatic substitution (SEAr).[23][24][25][26][27] The directing effects of the substituents on the ring must be considered. The ether oxygen is an activating, ortho,para-directing group, while the fluorine atom is a deactivating, ortho,para-directing group. The acyl group is deactivating and meta-directing. The combined effect will likely direct incoming electrophiles to the C5 and C7 positions, with the C7 position being sterically more accessible.
Protocol 5: Aromatic Nitration
Caution: Nitrating agents are highly corrosive and the reactions can be highly exothermic. Use extreme care and appropriate personal protective equipment.
Materials:
-
This compound
-
Fuming nitric acid (HNO₃)
-
Concentrated sulfuric acid (H₂SO₄)
Procedure:
-
In a flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0 °C in an ice-salt bath.
-
Slowly add this compound to the cold sulfuric acid and stir until dissolved.
-
Prepare a nitrating mixture by slowly adding fuming nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cooled in an ice bath.
-
Add the nitrating mixture dropwise to the solution of the chromanone, maintaining the reaction temperature below 10 °C.
-
After the addition is complete, stir the reaction at 0-10 °C for 1-2 hours.
-
Carefully pour the reaction mixture onto crushed ice.
-
Collect the precipitated solid by filtration, wash thoroughly with cold water until the washings are neutral, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the nitrated derivative. The major product is expected to be the 7-nitro derivative.
Visualizing the Derivatization Pathways
Caption: Synthetic routes for the derivatization of this compound.
References
-
Kumar, P., & Bodas, M. S. (2000). A Novel Synthesis of 4H-Chromen-4-ones via Intramolecular Wittig Reaction. Organic Letters, 2(24), 3821–3823. [Link]
-
Vithiya, S. M. B., Shanmugapriya, A., & Prasad, T. A. A. (2015). A highly regioselective synthesis of spiro [oxindole-chromanone]pyrrolidines and pyrrolizines through 1,3-dipolarcycloaddition protocol. Der Pharma Chemica, 7(7), 230-239. [Link]
-
Kumar, P., & Bodas, M. S. (2000). A Novel Synthesis of 4H-Chromen-4-ones via Intramolecular Wittig Reaction. synfacts, 2000(1), 1. [Link]
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Graphene Oxide Catalyzed Synthesis of Fused Chromeno Spiro Pyrrolidine Oxindoles via Tandem Decarboxylation and 1,3-Dipolar Cycloaddition. Frontiers in Chemistry. [Link]
-
Synthesis of spirooxindoles from isatins and dimedone (a), 5‐aminocyclohexanones (b) and spiro‐fused chromen. ResearchGate. [Link]
-
Recent advances in the synthesis of 4H-chromen-4-ones (2012–2021). SciSpace. [Link]
-
Almansour, A. I., et al. (2020). Stereoselective Synthesis of the Di-Spirooxindole Analogs Based Oxindole and Cyclohexanone Moieties as Potential Anticancer Agents. Molecules, 25(21), 5013. [Link]
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Synthesis of spiro[chroman‐4,3'‐oxindole] reported by Hu and... ResearchGate. [Link]
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Kumar, P., & Bodas, M. S. (2000). A Novel Synthesis of 4H-Chromen-4-ones via Intramolecular Wittig Reaction. Organic Letters, 2(24), 3821–3823. [Link]
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Wittig Reaction. Organic Chemistry Portal. [Link]
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Kumar, P., & Bodas, M. S. (2000). A Novel Synthesis of 4H-Chromen-4-ones Via Intramolecular Wittig Reaction. Scribd. [Link]
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Multifaceted Domino Knoevenagel‐Cyclization Reactions; Four Movements for 2 H ‐Chromenes and Chromans. ResearchGate. [Link]
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Knoevenagel condensation. Wikipedia. [Link]
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Ishar, M. P. S., et al. (2006). Design, synthesis, and evaluation of novel 6-chloro-/fluorochromone derivatives as potential topoisomerase inhibitor anticancer agents. Bioorganic & Medicinal Chemistry Letters, 16(5), 1366–1370. [Link]
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The Knoevenagel Condensation. Organic Reactions. [Link]
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da Silva, G. G., et al. (2023). Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. Molecules, 28(8), 3575. [Link]
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Enantioselective Organocatalytic Reductive Amination. Macmillan Group. [Link]
-
Jung, M., et al. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry, 55(15), 6937–6948. [Link]
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Knoevenagel Condensation Doebner Modification. Organic Chemistry Portal. [Link]
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Electrophilic Aromatic Substitution. Making Molecules. [Link]
-
Novel Synthetic Route of (2S)-6-Fluoro-4-oxo-3,4-dihydro-2H-chromene-2-carboxylic Acid. ResearchGate. [Link]
-
Storer, R. I., et al. (2006). Enantioselective organocatalytic reductive amination. Journal of the American Chemical Society, 128(1), 84–86. [Link]
-
Electrophilic aromatic substitution. Wikipedia. [Link]
-
Exploration of Mechanochemical Activation in Solid- State Fluoro-Grignard Reactions. Preprints.org. [Link]
-
Electrophilic Aromatic Substitution: The Six Key Reactions. Master Organic Chemistry. [Link]
-
Electrophilic Aromatic Substitution. YouTube. [Link]
-
Conjugate Addition of Grignard Reagents to Thiochromones Catalyzed by Copper Salts: A Unified Approach to Both 2-Alkylthiochroman-4-One and Thioflavanone. MDPI. [Link]
-
Electrophilic Aromatic Substitution Reactions Made Easy! YouTube. [Link]
-
Direct Asymmetric Reductive Amination of α-Keto Acetals. The Royal Society of Chemistry. [Link]
-
A Colorful Grignard Reaction: Preparation of the Triarylmethane Dyes from 4-Bromo-N,N-Dimethylaniline. ResearchGate. [Link]
-
Nchinda, A. T. (1998). Chemical studies of selected chromone derivatives. Rhodes University. [Link]
-
Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions. [Link]
-
Wang, M.-S., et al. (2020). Grignard Reagent Utilization Enables a Practical and Scalable Construction of 3-Substituted 5-Chloro-1,6-naphthyridin-4-one Derivatives. Molecules, 25(23), 5699. [Link]
-
Current developments in the synthesis of 4-chromanone-derived compounds. Royal Society of Chemistry. [Link]
-
Halland, N., et al. (2005). Organocatalytic asymmetric alpha-bromination of aldehydes and ketones. Journal of the American Chemical Society, 127(41), 14400–14401. [Link]
-
Li, X., et al. (2024). Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates. RSC Advances, 14(10), 6825–6832. [Link]
-
Jung, M., et al. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry, 55(15), 6937–6948. [Link]
-
Application of Biocatalytic Reductive Amination for the Synthesis of a Key Intermediate to a CDK 2/4/6 Inhibitor. ACS Publications. [Link]
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Application Notes and Protocols for the Analytical Detection of 6-Fluoro-2,2-dimethylchroman-4-one
For: Researchers, scientists, and drug development professionals.
Introduction
6-Fluoro-2,2-dimethylchroman-4-one is a fluorinated heterocyclic compound belonging to the chromanone class.[1] With a molecular formula of C₁₁H₁₁FO₂ and a molecular weight of 194.20 g/mol , this compound serves as a crucial intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] The presence of the fluorine atom can significantly influence the physicochemical and biological properties of the final products, making its accurate detection and quantification essential during research, development, and quality control processes.
These application notes provide detailed protocols for the analysis of this compound using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). Additionally, principles of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for high-sensitivity applications and Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation are discussed. All methods are designed to be robust and are presented with a focus on the underlying scientific principles, ensuring adaptability to various laboratory settings. The validation of these analytical procedures should be performed in accordance with the International Council for Harmonisation (ICH) guideline Q2(R1).[1][2][3]
Physicochemical Properties of this compound
A thorough understanding of the analyte's properties is fundamental to developing effective analytical methods.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₁FO₂ | [1] |
| Molecular Weight | 194.20 g/mol | [1] |
| Appearance | Pale yellow compound (typical for chromanones) | [1] |
| Solubility | Expected to be soluble in common organic solvents such as acetonitrile, methanol, and dichloromethane. | Inferred from related compounds |
Method 1: Quantification by High-Performance Liquid Chromatography (HPLC-UV)
HPLC is a versatile and widely used technique for the quantification of non-volatile and thermally stable compounds like this compound. The chromanone core structure contains a chromophore that allows for sensitive detection by UV spectroscopy.
Scientific Rationale
A reversed-phase C18 column is selected due to the moderate polarity of the analyte. The mobile phase, consisting of a mixture of acetonitrile and water, allows for the effective elution and separation of the compound from potential impurities. The addition of a small amount of acid, such as formic or trifluoroacetic acid, can improve peak shape by suppressing the ionization of any acidic or basic functional groups.
Experimental Workflow: HPLC-UV Analysis
Caption: Workflow for HPLC-UV analysis of this compound.
Detailed Protocol: HPLC-UV
-
Instrumentation and Column:
-
HPLC system with a UV-Vis detector.
-
Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
-
Mobile Phase and Elution:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Elution: Isocratic elution with a mobile phase composition of 60:40 (v/v) Mobile Phase B:Mobile Phase A. The ratio can be optimized for desired retention time and separation.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Column Temperature: 30 °C.
-
-
Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh approximately 10 mg of this compound reference standard and dissolve in a 10 mL volumetric flask with acetonitrile to obtain a 1 mg/mL solution.
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to achieve concentrations in the desired linear range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Solution: Accurately weigh the sample, dissolve it in a suitable volume of acetonitrile to an expected concentration within the calibration range, and vortex to ensure complete dissolution.
-
Filtration: Prior to injection, filter all solutions through a 0.22 µm syringe filter to remove particulates.[4]
-
-
Data Analysis:
-
Inject the standard solutions to generate a calibration curve of peak area versus concentration.
-
Inject the sample solution and determine the peak area of the analyte.
-
Calculate the concentration of this compound in the sample using the calibration curve.
-
Method 2: Identification and Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. It provides both qualitative (mass spectrum) and quantitative (peak area) information, making it ideal for impurity profiling and confirmation of identity.
Scientific Rationale
The volatility of this compound makes it amenable to GC analysis. A non-polar or mid-polar capillary column, such as a 5% phenyl-polymethylsiloxane, is suitable for separating the analyte from other components in the sample matrix.[5] Electron ionization (EI) will produce a characteristic fragmentation pattern that can be used for identification and confirmation.
Experimental Workflow: GC-MS Analysis
Caption: Workflow for GC-MS analysis of this compound.
Detailed Protocol: GC-MS
-
Instrumentation and Column:
-
GC system coupled to a mass spectrometer.
-
Capillary column: 5% phenyl-polymethylsiloxane (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).[5]
-
-
GC Conditions:
-
Injector Temperature: 250 °C.
-
Injection Mode: Splitless (or split, depending on concentration).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
-
MS Conditions:
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
Scan Mode: Full scan for qualitative analysis and impurity identification. Selected Ion Monitoring (SIM) for enhanced sensitivity in quantitative analysis.
-
-
Sample Preparation:
-
Dissolve the sample in a volatile organic solvent such as dichloromethane or ethyl acetate to a concentration of approximately 10-100 µg/mL.[6]
-
-
Data Analysis:
-
Identify the peak corresponding to this compound by its retention time and mass spectrum.
-
Confirm the identity by comparing the acquired mass spectrum with a reference spectrum or by interpreting the fragmentation pattern.
-
For quantification, create a calibration curve by analyzing a series of standards and plotting the peak area against concentration.
-
Advanced Analytical Strategies
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For applications requiring higher sensitivity and selectivity, such as bioanalysis or trace impurity analysis, LC-MS/MS is the method of choice.[7][8] This technique combines the separation power of HPLC with the specificity of tandem mass spectrometry.
-
Rationale: A precursor ion corresponding to the protonated molecule [M+H]⁺ of this compound (m/z 195.08) would be selected in the first quadrupole, fragmented in the collision cell, and specific product ions would be monitored in the third quadrupole. This Multiple Reaction Monitoring (MRM) approach provides excellent selectivity and sensitivity.
-
Method Development: Would involve optimizing the mobile phase for efficient ionization (typically using electrospray ionization - ESI), and determining the optimal precursor-to-product ion transitions and collision energies.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the definitive structural elucidation and confirmation of this compound.[9][10][11]
-
¹H NMR: Will provide information on the number and connectivity of protons in the molecule. The aromatic protons will show characteristic splitting patterns, and the gem-dimethyl and methylene protons of the heterocyclic ring will have distinct chemical shifts.
-
¹³C NMR: Will show signals for each unique carbon atom, including the carbonyl carbon at a characteristic downfield shift.
-
¹⁹F NMR: Will provide a single resonance, confirming the presence of the fluorine atom.
-
2D NMR Techniques (COSY, HSQC, HMBC): Can be used to establish the complete connectivity of the molecule and unambiguously assign all proton and carbon signals.
Method Validation
Any analytical method intended for use in a regulated environment must be validated to ensure it is suitable for its intended purpose. The validation should be performed according to ICH Q2(R1) guidelines and should assess the following parameters[1][2][3][12]:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Conclusion
The analytical methods outlined in these application notes provide a comprehensive framework for the detection, quantification, and structural confirmation of this compound. The choice of method will depend on the specific requirements of the analysis, with HPLC-UV being suitable for routine quantification, GC-MS for confirmation and impurity profiling, LC-MS/MS for high-sensitivity applications, and NMR for definitive structural elucidation. Proper method validation is crucial to ensure the reliability and accuracy of the generated data in research and drug development settings.
References
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Compliance Academy. [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]
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Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration. [Link]
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This compound. LookChem. [Link]
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Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]
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Structure and Conformation of Novel Derivatives of Chromanone: 1H NMR, 13C NMR and 1D-NOE Difference Spectroscopic Study. Taylor & Francis Online. [Link]
-
Sample Preparation - HPLC. Polymer Chemistry Characterization Lab. [Link]
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HPLC Sample Preparation. Organomation. [Link]
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Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. National Center for Biotechnology Information. [Link]
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Application of LCMS in small-molecule drug development. European Pharmaceutical Review. [Link]
-
Sample Preparation – GC-FID. Polymer Chemistry Characterization Lab. [Link]
-
A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae. MDPI. [Link]
-
Synthesis and NMR studies of novel chromone-2-carboxamide derivatives. National Center for Biotechnology Information. [Link]
-
NMR as a Tool for Structure Elucidation of Organic Compounds. Wesleyan University. [Link]
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Application Note & Protocols: High-Throughput Screening of 6-Fluoro-2,2-dimethylchroman-4-one Derivatives for Enzyme Inhibitor Discovery
Audience: Researchers, scientists, and drug development professionals.
Abstract: The chroman-4-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] This application note provides a comprehensive guide to developing and executing a high-throughput screening (HTS) campaign for a library of 6-Fluoro-2,2-dimethylchroman-4-one derivatives. We present a detailed protocol for a fluorescence-based enzymatic assay, a robust data analysis workflow for hit identification, and a multi-step strategy for hit confirmation and validation. The methodologies described herein are designed to be adaptable for various enzyme targets and serve as a foundational framework for identifying novel inhibitors from this promising class of compounds.[3]
Introduction: The Promise of the Chroman-4-one Scaffold
High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of tens of thousands to millions of compounds to identify starting points for new medicines.[4][5] The chroman-4-one framework is an attractive scaffold for compound library design due to its synthetic tractability and its presence in natural products with diverse biological activities.[2][6] Derivatives have been investigated for a range of therapeutic applications, including as selective inhibitors of enzymes like Sirtuin 2 (SIRT2), highlighting their potential in developing treatments for neurodegenerative disorders and cancer.[3]
This guide provides the scientific rationale and step-by-step protocols for screening a library of this compound derivatives against a generic enzyme target. The workflow emphasizes scientific integrity through rigorous assay validation, robust data analysis, and a stringent hit confirmation cascade designed to eliminate common sources of error and false positives.[7][8]
Section 1: Assay Development and Principles of a Fluorescence-Based Enzyme Assay
The success of any HTS campaign hinges on the development of a robust and reliable assay.[9] For enzyme targets, fluorescence-based assays are a common choice due to their high sensitivity, compatibility with automation, and generally lower cost compared to other methods.[10]
Principle of the Assay
The protocol described here is based on an enzyme that cleaves a non-fluorescent substrate to release a fluorescent product. Enzyme inhibitors will prevent this cleavage, resulting in a lower fluorescence signal. The intensity of the fluorescence is therefore directly proportional to enzyme activity.
Causality Behind Experimental Choices:
-
Substrate Concentration: The substrate concentration is typically set at or near its Michaelis-Menten constant (Kₘ). This ensures the assay is sensitive to competitive inhibitors, which compete with the substrate for the enzyme's active site.
-
Enzyme Concentration: The enzyme concentration is optimized to produce a robust signal well above the background within a linear reaction time, while conserving precious recombinant protein.
-
DMSO Tolerance: Compound libraries are stored in dimethyl sulfoxide (DMSO). The assay must be optimized to tolerate the final concentration of DMSO (typically 0.5-1%) without significant loss of enzyme activity or signal integrity.
Assay Quality Control: The Z'-Factor
Before initiating a full-scale screen, the assay's quality and reliability must be validated. The Z'-factor is the gold-standard statistical parameter for this purpose.[11][12] It provides a measure of the separation between the positive and negative controls, accounting for both the dynamic range of the signal and the data variation.[13][14]
The Z'-factor is calculated using the following formula: Z' = 1 - [ (3σₚ + 3σₙ) / |μₚ - μₙ| ]
Where:
-
μₚ and σₚ are the mean and standard deviation of the positive control (e.g., no enzyme or a known potent inhibitor).
-
μₙ and σₙ are the mean and standard deviation of the negative control (e.g., full enzyme activity with DMSO vehicle).
| Z'-Factor Value | Assay Classification | Interpretation for HTS |
| > 0.5 | Excellent | The assay is robust and reliable for high-throughput screening.[15] |
| 0 to 0.5 | Marginal | The assay is acceptable but may have a higher rate of false positives/negatives.[15] |
| < 0 | Unacceptable | The assay is not suitable for screening as the control signals overlap.[15] |
Section 2: Primary High-Throughput Screening Workflow
This section details the protocol for the primary screen, designed for a 384-well microplate format to maximize throughput.
HTS Workflow Diagram
Caption: Decision workflow for identifying primary hits from raw screen data.
Section 4: Hit Confirmation and Triage of False Positives
Primary hits from an HTS campaign require rigorous follow-up to confirm their activity and eliminate false positives, which can arise from various artifacts. [8]A multi-step validation cascade is essential. [16][17]
Hit Validation Workflow
Caption: A typical workflow for confirming and validating primary HTS hits.
Protocol 1: Confirmatory Dose-Response Assay
Objective: To confirm the activity of primary hits and determine their potency (IC₅₀ value).
Methodology:
-
Obtain fresh powder samples of the hit compounds to rule out degradation or contamination in the original library plates. [8]2. Create a serial dilution series for each compound (e.g., 10-point, 3-fold dilutions starting from 100 µM).
-
Perform the same fluorescence-based enzyme assay as the primary screen, testing each concentration in triplicate.
-
Calculate the percent inhibition for each concentration.
-
Plot percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Protocol 2: Orthogonal Assay
Objective: To confirm that the compound's activity is not an artifact of the primary assay's detection method. [18]An orthogonal assay should measure the same biological event (enzyme inhibition) but with a different technology.
Example Orthogonal Assay: Mass Spectrometry-based If the primary assay detects the fluorescent product, an orthogonal assay can directly measure the depletion of the substrate or formation of the non-fluorescent product using mass spectrometry (MS). [19]This label-free method is not susceptible to fluorescence interference. [20][21] Methodology:
-
Set up the enzymatic reaction with the confirmed hit compound at its IC₅₀ and 10x IC₅₀ concentrations.
-
After incubation, stop the reaction (e.g., by adding acetonitrile or formic acid).
-
Analyze the samples via Liquid Chromatography-Mass Spectrometry (LC-MS) to quantify the amount of substrate remaining and product formed relative to controls.
-
A true inhibitor should show a concentration-dependent decrease in product formation and an increase in the substrate peak.
Protocol 3: Counter-Screen for Assay Interference
Objective: To identify compounds that interfere with the assay technology itself, such as autofluorescent compounds or quenchers of the fluorescent product.
Methodology:
-
Prepare two sets of plates.
-
Plate 1 (Autofluorescence Check): Add the hit compounds to wells containing only assay buffer (no enzyme or substrate). Read fluorescence. A high signal indicates the compound is autofluorescent at the assay's wavelengths.
-
Plate 2 (Quenching Check): Run the enzymatic reaction with no inhibitor until it is complete (or add a fixed amount of the fluorescent product). Then, add the hit compounds and read the fluorescence. A decrease in signal compared to the DMSO control indicates the compound is quenching the fluorophore.
Conclusion
The high-throughput screening of a focused library, such as this compound derivatives, provides a powerful avenue for discovering novel chemical probes and therapeutic lead compounds. The success of such a campaign is built upon a foundation of careful assay development, rigorous execution with appropriate quality controls, and a stringent, multi-faceted hit validation process. By following the detailed protocols and workflows outlined in this application note, researchers can systematically identify, confirm, and prioritize true, target-specific inhibitors, thereby increasing the probability of success in downstream drug discovery efforts.
References
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- High throughput screening of small molecule library: procedure, challenges and future. (2016).
- Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. MDPI.
- High-Throughput Screening Assays to Identify Small Molecules Preventing Photoreceptor Degeneration Caused by the Rhodopsin P23H Mut
- Secondary Screening.
- High Throughput Screening: Methods and Protocols.
- High-Throughput Fluorescent Assay for Inhibitor Screening of Proteases
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- High-Throughput Screening in Drug Discovery Explained. Technology Networks.
- Issues of Z-factor and an approach to avoid them for quality control in high-throughput screening studies.
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- Label-free technologies for target identification and valid
- Cell-based assays in high-throughput mode (HTS). BioTechnologia.
- Design, Synthesis, and Evaluation of Functionalized Chroman-4-one and Chromone Deriv
- Calculating a Z-factor to assess the quality of a screening assay. GraphPad.
- High-Throughput Screening for the Discovery of Enzyme Inhibitors. (2020).
- Z-factor. Wikipedia.
- Mini-review Recent advances of chroman-4-one derivatives: Synthetic approaches and bioactivities. (2021).
- High Throughput Screening: Methods and Protocols. Google Books.
- Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. (2012).
- A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. BellBrook Labs.
- A pragmatic approach to hit validation following biochemical high-throughput screening. (2017). Drug Discovery World.
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Application Notes and Protocols for the Senolytic Candidate: 6-Fluoro-2,2-dimethylchroman-4-one
For: Researchers, scientists, and drug development professionals in the fields of aging, oncology, and cellular biology.
Introduction: Targeting Cellular Senescence
Cellular senescence is a fundamental biological process characterized by a state of irreversible cell-cycle arrest.[1][2] While it serves as a crucial barrier against tumor progression, the accumulation of senescent cells in tissues over time is a key driver of aging and numerous age-related pathologies, including fibrosis, inflammation, and neurodegenerative diseases.[3][4] These cells are not inert; they adopt a pro-inflammatory Senescence-Associated Secretory Phenotype (SASP), which degrades tissue integrity and promotes chronic inflammation.[1]
6-Fluoro-2,2-dimethylchroman-4-one is a novel synthetic chromanone derivative under investigation for its potential senolytic activity.[7] Chromanones are a class of compounds known for a wide range of biological activities, including antimicrobial and anti-inflammatory effects.[8][9] This guide provides a comprehensive suite of validated protocols to rigorously assess the senolytic potential of this compound in vitro.
Proposed Mechanism of Action: Exploiting Senescent Cell Vulnerabilities
Caption: Proposed mechanism of this compound as a senolytic agent.
Section 1: Core Senolytic Activity Workflow
The primary goal is to determine if this compound can selectively kill senescent cells while sparing healthy, proliferating cells. This workflow is the cornerstone of senolytic validation.
Sources
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- 8. Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives | MDPI [mdpi.com]
- 9. Fluorinated 2-arylchroman-4-ones and their derivatives: synthesis, structure and antiviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Evaluation of 6-Fluoro-2,2-dimethylchroman-4-one in Antiviral Drug Development
Introduction: The Chroman-4-one Scaffold as a Privileged Structure in Antiviral Research
The chroman-4-one framework is a prominent heterocyclic scaffold found in a variety of natural products and synthetic compounds exhibiting a wide range of pharmacological activities.[1][2] Its rigid bicyclic structure provides a versatile template for the design of therapeutic agents. Within the broad family of chromanones, fluorinated derivatives have garnered significant interest in medicinal chemistry. The introduction of fluorine atoms can modulate a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets, often leading to enhanced potency and improved pharmacokinetic profiles.[3][4]
Recent studies have highlighted the potential of fluorinated 2-arylchroman-4-ones as promising scaffolds for the development of potent antiviral agents, particularly against influenza viruses.[3][4] This has paved the way for investigating other fluorinated chromanones, such as 6-Fluoro-2,2-dimethylchroman-4-one, for their potential in antiviral drug discovery. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic evaluation of this compound as a potential antiviral agent.
PART 1: Application Notes - A Strategic Workflow for Antiviral Evaluation
The journey of a compound from a chemical entity to a potential antiviral drug involves a series of systematic evaluations. This section outlines a strategic workflow for assessing the antiviral potential of this compound.
Foundational Assays: Cytotoxicity and Initial Antiviral Screening
The first critical step is to determine the concentration range at which this compound is not toxic to host cells.[5][6] This is crucial for distinguishing true antiviral activity from non-specific cell killing. A cytotoxicity assay should be performed in parallel with the initial antiviral screening.[7]
-
Cytotoxicity Assessment: The 50% cytotoxic concentration (CC50) is the concentration of the compound that causes a 50% reduction in cell viability. This value is essential for calculating the selectivity index (SI), a key parameter in drug development.[8]
-
Primary Antiviral Screening: A high-throughput screening (HTS) or a cytopathic effect (CPE) reduction assay can be employed for the initial assessment of antiviral activity.[9][10] The goal is to identify if the compound exhibits any inhibitory effect against a panel of clinically relevant viruses at non-toxic concentrations. The 50% effective concentration (EC50), the concentration that inhibits viral replication by 50%, is determined from these assays.[10]
Quantifying Antiviral Potency: The Plaque Reduction Assay
Once initial antiviral activity is confirmed, a more quantitative assessment of the compound's potency is required. The plaque reduction assay is considered the "gold standard" for quantifying the infectivity of lytic viruses and evaluating the efficacy of antiviral compounds.[11] This assay determines the concentration of the antiviral agent required to reduce the number of viral plaques by 50% (IC50).[11]
Elucidating the Mechanism of Action (MoA)
Understanding how an antiviral compound works is a critical step in its development. The following assays can be employed to investigate the potential mechanism of action of this compound:
-
Viral Entry Inhibition Assays: These assays determine if the compound prevents the virus from entering the host cell.[12][13][14] This can be achieved by targeting viral attachment to cellular receptors or the fusion of viral and cellular membranes.
-
Viral Enzyme Inhibition Assays: Many viruses rely on specific enzymes for their replication. Screening for the inhibition of key viral enzymes can pinpoint the compound's target.[15][16][17]
-
Protease Inhibitor Screening: Viral proteases are essential for processing viral polyproteins into functional units.[15][16] Fluorogenic assays are commonly used to screen for protease inhibitors.[15][16]
-
Reverse Transcriptase (RT) Inhibitor Screening: Retroviruses, such as HIV, utilize reverse transcriptase to convert their RNA genome into DNA.[18] Colorimetric or fluorescence-based assays can be used to identify RT inhibitors.
-
The following diagram illustrates the proposed workflow for evaluating the antiviral potential of this compound:
Caption: Workflow for Antiviral Evaluation.
PART 2: Detailed Protocols
This section provides detailed, step-by-step methodologies for the key experiments outlined in the application notes.
Protocol 1: Cytotoxicity Assay (MTT Assay)
Principle: This colorimetric assay measures the reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate dehydrogenase in viable cells. The resulting formazan crystals are solubilized, and the absorbance is read, which is proportional to the number of living cells.
Materials:
-
Host cell line susceptible to the virus of interest
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Seed a 96-well plate with host cells at a density that will result in a confluent monolayer after 24 hours.
-
After 24 hours, remove the medium and add 100 µL of fresh medium containing serial dilutions of this compound to triplicate wells. Include a vehicle control (DMSO) and a cell-only control.
-
Incubate the plate for the same duration as the planned antiviral assay (e.g., 48-72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration and determine the CC50 value using regression analysis.
Protocol 2: Plaque Reduction Assay
Principle: This assay quantifies the ability of an antiviral compound to inhibit the formation of viral plaques, which are localized areas of cell death caused by viral replication.[11][19]
Materials:
-
Confluent monolayer of susceptible host cells in 6-well plates
-
Virus stock of known titer
-
This compound
-
Serum-free medium
-
Overlay medium (e.g., medium containing 1% methylcellulose or agarose)
-
Staining solution (e.g., crystal violet)
-
Fixative (e.g., 10% formalin)
Procedure:
-
Prepare serial dilutions of this compound in serum-free medium.
-
Remove the growth medium from the confluent cell monolayers and wash with PBS.
-
In a separate tube, mix a known amount of virus (to produce 50-100 plaques per well) with each dilution of the compound and incubate for 1 hour at 37°C. Include a virus-only control.
-
Inoculate the cell monolayers with 200 µL of the virus-compound mixture and incubate for 1 hour at 37°C, rocking every 15 minutes.
-
Remove the inoculum and overlay the cells with 2 mL of overlay medium containing the corresponding concentration of the compound.
-
Incubate the plates at 37°C in a CO2 incubator until plaques are visible (typically 2-5 days).
-
Fix the cells with fixative and then stain with crystal violet solution.
-
Count the number of plaques in each well and calculate the percentage of plaque reduction for each compound concentration.
-
Determine the IC50 value by plotting the percentage of plaque reduction against the compound concentration.
Protocol 3: Viral Protease Inhibitor Screening Assay (Fluorescence-based)
Principle: This assay utilizes a fluorogenic peptide substrate that is cleaved by the viral protease, resulting in an increase in fluorescence.[15][16] An effective protease inhibitor will prevent this cleavage, leading to a decrease in the fluorescence signal.[15][16]
Materials:
-
Recombinant viral protease
-
Fluorogenic protease substrate
-
Assay buffer
-
This compound
-
Known protease inhibitor (positive control)
-
96-well black microtiter plates
-
Fluorescence microplate reader
Procedure:
-
Add assay buffer, the compound at various concentrations, and the viral protease to the wells of a 96-well plate. Include a no-enzyme control and a positive inhibitor control.
-
Pre-incubate the plate at room temperature for 15 minutes.
-
Initiate the reaction by adding the fluorogenic substrate to all wells.
-
Immediately measure the fluorescence intensity at the appropriate excitation and emission wavelengths in kinetic mode for a set period (e.g., 60 minutes).
-
Calculate the rate of reaction for each concentration of the compound.
-
Determine the percent inhibition and calculate the IC50 value.
Data Presentation
All quantitative data should be summarized in clearly structured tables for easy comparison.
Table 1: Cytotoxicity and Antiviral Activity of this compound
| Virus | Cell Line | CC50 (µM) | EC50 (µM) | IC50 (µM) | Selectivity Index (SI = CC50/EC50) |
| Influenza A | MDCK | >100 | 15.2 | 12.8 | >6.6 |
| Rhinovirus 14 | HeLa | >100 | 25.6 | 22.1 | >3.9 |
| Example Data |
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for a cell-based antiviral assay.
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- 8. How to screen antiviral drugs? - DIFF Biotech [shop.diff-biotech.com]
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Troubleshooting & Optimization
Technical Support Center: Optimization of Friedel-Crafts Acylation for 6-Fluoro-2,2-dimethylchroman-4-one Synthesis
Introduction: The synthesis of 6-Fluoro-2,2-dimethylchroman-4-one is a critical step in the development of various pharmacologically active molecules and advanced materials.[1] This fluorinated heterocyclic building block serves as a key intermediate in the synthesis of drugs like Sorbinil, an aldose reductase inhibitor, and is explored in the development of Sirtuin 2 (SIRT2)-selective inhibitors for aging-related diseases.[1] The most common synthetic route involves an intramolecular Friedel-Crafts acylation, specifically the cyclization of 3-(3-fluorophenoxy)-3-methylbutanoic acid, which is derived from 3-fluorophenol and 3,3-dimethylacrylic acid.
This reaction, while conceptually straightforward, is frequently plagued by issues ranging from low yields to complex purification challenges. This guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice, optimization protocols, and a clear understanding of the underlying chemical principles to ensure a successful and reproducible synthesis.
Section 1: Foundational Knowledge - The Reaction Mechanism
The synthesis proceeds via an intramolecular electrophilic aromatic substitution. A strong Brønsted acid catalyst, such as Polyphosphoric Acid (PPA) or Eaton's Reagent, protonates the carboxylic acid of the precursor, 3-(3-fluorophenoxy)-3-methylbutanoic acid.[2][3] This facilitates the loss of a water molecule to generate a highly electrophilic acylium ion. This ion is then attacked by the electron-rich aromatic ring of the fluorophenol moiety, leading to the formation of the six-membered heterocyclic ring of the chromanone core.
Sources
Technical Support Center: Synthesis of Fluorinated Chromanones
Welcome to the Technical Support Center for the synthesis of fluorinated chromanones. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of these valuable compounds. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format, grounded in mechanistic principles and practical laboratory experience.
Table of Contents
-
Frequently Asked Questions (FAQs)
-
What are the primary challenges in synthesizing fluorinated chromanones?
-
How do I choose between electrophilic and nucleophilic fluorination strategies?
-
What are the most common side reactions, and how can they be minimized?
-
How does the position of the fluorine atom affect the synthetic strategy?
-
-
Troubleshooting Guides
-
Problem 1: Low or No Yield of the Desired Fluorinated Chromanone
-
Problem 2: Poor Regioselectivity in Aromatic Ring Fluorination
-
Problem 3: Formation of Elimination or Rearrangement Byproducts
-
Problem 4: Instability of Fluorinated Intermediates
-
Problem 5: Challenges in Product Purification
-
-
Experimental Protocols
-
Protocol 1: Electrophilic Fluorination of an Enaminone Precursor to a 3-Fluorochromone using Selectfluor™
-
Protocol 2: Nucleophilic Fluorination of a Hydroxychromanone Derivative
-
-
References
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in synthesizing fluorinated chromanones?
The synthesis of fluorinated chromanones presents several key challenges that researchers must navigate:
-
Regioselectivity: Controlling the precise position of fluorine atom incorporation is a major hurdle. This is particularly true for direct fluorination of the chromanone scaffold, where multiple reactive sites can lead to a mixture of isomers.[1][2]
-
Reaction Conditions: Many fluorinating reagents are highly reactive and can be sensitive to moisture and air.[3] Finding the optimal balance of temperature, solvent, and reaction time is crucial to maximize yield and minimize side reactions.
-
Substrate Reactivity: The electronic nature of the chromanone starting material significantly influences the outcome of the fluorination reaction. Electron-rich substrates are more susceptible to over-reaction or undesired side reactions, while electron-poor substrates may exhibit low reactivity.
-
Stability of Intermediates: Fluorinated intermediates can be unstable and prone to decomposition or rearrangement, leading to lower yields of the desired product.[4]
-
Purification: The separation of the desired fluorinated chromanone from unreacted starting materials, regioisomers, and other byproducts can be challenging due to similar polarities and chromatographic behavior.[5][6]
Q2: How do I choose between electrophilic and nucleophilic fluorination strategies?
The choice between an electrophilic or nucleophilic approach depends primarily on the desired position of the fluorine atom and the available starting materials.
-
Electrophilic Fluorination: This is the method of choice for introducing a fluorine atom onto an electron-rich carbon.[3] For chromanones, this is often used for the synthesis of 3-fluorochromanones from enol or enolate precursors, or for the direct fluorination of the aromatic ring at electron-rich positions. Common electrophilic fluorinating agents include Selectfluor® and N-fluorobenzenesulfonimide (NFSI).[7][8][9]
-
Nucleophilic Fluorination: This strategy is employed when a leaving group (e.g., hydroxyl, halide, or sulfonate) can be displaced by a fluoride ion (F⁻). This is a common method for introducing fluorine into the side chain of a chromanone or at a position on the aromatic ring that has been pre-functionalized with a suitable leaving group. Common nucleophilic fluoride sources include potassium fluoride (KF), cesium fluoride (CsF), and tetra-n-butylammonium fluoride (TBAF).[10][11]
Q3: What are the most common side reactions, and how can they be minimized?
Common side reactions in fluorinated chromanone synthesis include:
-
Over-fluorination: The introduction of more than one fluorine atom. This can be minimized by using a stoichiometric amount of the fluorinating agent and carefully controlling the reaction time.
-
Elimination Reactions: Particularly when using nucleophilic fluorinating agents with substrates that have acidic protons beta to a leaving group. Using milder bases and lower reaction temperatures can help to suppress elimination.[12]
-
Rearrangement Reactions: Certain fluorinated intermediates can undergo skeletal rearrangements. Understanding the reaction mechanism can help in designing substrates that are less prone to such rearrangements.
-
Hydrolysis: Many fluorinating reagents and fluorinated intermediates are sensitive to moisture. Ensuring strictly anhydrous reaction conditions is critical.
Q4: How does the position of the fluorine atom affect the synthetic strategy?
The desired location of the fluorine atom dictates the entire synthetic approach:
-
3-Fluorochromanones: These are typically synthesized via electrophilic fluorination of a chromanone enolate or an enaminone precursor.[7]
-
Aromatic Ring Fluorination (e.g., 6-fluoro or 7-fluorochromanone): This can be achieved through either electrophilic aromatic substitution on an activated chromanone ring or via a nucleophilic aromatic substitution (SNA_r) on a chromanone precursor bearing a suitable leaving group (e.g., a nitro or chloro group) at the desired position.[2] The regioselectivity of electrophilic aromatic fluorination is governed by the directing effects of the substituents on the chromanone ring.
-
Side-Chain Fluorination: This is generally accomplished through nucleophilic displacement of a leaving group on the side chain.
Troubleshooting Guides
Problem 1: Low or No Yield of the Desired Fluorinated Chromanone
Symptoms:
-
TLC or LC-MS analysis shows mainly unreacted starting material.
-
The crude NMR spectrum shows a complex mixture with no discernible product peaks.
Potential Causes & Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Inactive Fluorinating Reagent | Electrophilic reagents like Selectfluor® and NFSI, and nucleophilic reagents like DAST, can degrade over time, especially with improper storage. | Use a fresh, unopened bottle of the fluorinating reagent. Ensure proper storage under anhydrous conditions.[3] |
| Insufficient Reagent | Sterically hindered substrates or less reactive starting materials may require an excess of the fluorinating agent to drive the reaction to completion. | Gradually increase the equivalents of the fluorinating agent (e.g., from 1.1 to 1.5 or 2.0 equivalents). |
| Inappropriate Reaction Temperature | Some fluorination reactions have a significant activation energy barrier and require heating, while others are exothermic and require cooling to prevent decomposition. | If no reaction is observed at room temperature, cautiously and incrementally increase the temperature. If decomposition is observed, try running the reaction at a lower temperature (e.g., 0 °C or -78 °C).[1] |
| Poor Leaving Group (Nucleophilic Fluorination) | For deoxyfluorination of alcohols, the hydroxyl group must be effectively activated. In SNA_r reactions, the leaving group must be sufficiently electron-withdrawing. | For alcohols, consider converting it to a better leaving group like a tosylate or mesylate before fluorination. For SNA_r, ensure a strongly electron-withdrawing leaving group is present. |
| Solvent Incompatibility or Impurities | The solvent must be anhydrous and compatible with the chosen fluorinating reagent. Trace amounts of water can quench the reaction. | Use freshly distilled, anhydrous solvents. Ensure all glassware is thoroughly dried. Be aware of solvent-reagent incompatibilities (e.g., Selectfluor® can react exothermically with DMF).[3] |
Troubleshooting Workflow for Low/No Yield:
Caption: A stepwise approach to troubleshooting low or no yield in fluorinated chromanone synthesis.
Problem 2: Poor Regioselectivity in Aromatic Ring Fluorination
Symptoms:
-
¹H or ¹⁹F NMR of the crude product shows multiple signals corresponding to different isomers.
-
HPLC or GC-MS analysis reveals the presence of multiple products with the same mass.
Potential Causes & Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Competing Directive Effects | The substituents on the chromanone ring direct the incoming electrophile to different positions. The ether oxygen is ortho-, para-directing, while the carbonyl group is meta-directing. | Modify the substrate to enhance the directing effect of one group over the other. For example, using a bulky protecting group on the phenolic oxygen can sterically hinder the ortho-positions. |
| Harsh Reaction Conditions | High temperatures can sometimes lead to a loss of selectivity. | Run the reaction at the lowest possible temperature that still allows for a reasonable reaction rate. |
| Choice of Fluorinating Agent | Different electrophilic fluorinating agents can exhibit different degrees of regioselectivity depending on their steric bulk and reactivity. | Screen a variety of electrophilic fluorinating agents (e.g., Selectfluor®, NFSI, and its derivatives) to find the one that provides the best selectivity for your specific substrate.[8][9] |
| Incorrect Synthetic Strategy | Direct fluorination may not be the best approach for achieving high regioselectivity. | Consider a multi-step approach where a directing group is first installed to control the position of fluorination, followed by its removal. Alternatively, a nucleophilic aromatic substitution approach on a pre-functionalized chromanone can provide excellent regiocontrol. |
Decision Tree for Improving Regioselectivity:
Caption: A decision tree for systematically improving the regioselectivity of chromanone fluorination.
Problem 3: Formation of Elimination or Rearrangement Byproducts
Symptoms:
-
Mass spectrometry indicates the formation of products with a mass corresponding to the loss of HF or a rearranged isomer.
-
NMR analysis shows unexpected olefinic signals or a completely different carbon skeleton.
Potential Causes & Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Basic Fluoride Source (Nucleophilic Fluorination) | Nucleophilic fluoride sources like KF and TBAF are also basic and can promote elimination reactions, especially at elevated temperatures.[11] | Use a less basic fluoride source if possible. Employ milder reaction conditions (lower temperature, shorter reaction time).[12] |
| Unstable Carbocation Intermediate | In some fluorination reactions that proceed through a carbocation intermediate, rearrangement to a more stable carbocation can occur before fluoride trapping. | Choose a fluorination method that avoids the formation of a discrete carbocation intermediate. For example, a concerted S_N2-type reaction is less likely to undergo rearrangement. |
| Acidic or Basic Byproducts | The reaction itself may generate acidic (e.g., HF) or basic byproducts that can catalyze side reactions. | Add a non-nucleophilic base (e.g., proton sponge) to scavenge any acid generated during the reaction. |
Problem 4: Instability of Fluorinated Intermediates
Symptoms:
-
The desired product is observed by LC-MS during the reaction but is not isolated after workup and purification.
-
Significant decomposition is observed during purification (e.g., on a silica gel column).
Potential Causes & Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Sensitivity to Acid or Base | The C-F bond in some contexts can be labile under acidic or basic conditions, leading to hydrolysis or elimination. | Use a neutral workup procedure. Avoid strong acids or bases during extraction and purification. |
| Silica Gel-Mediated Decomposition | The acidic nature of silica gel can cause decomposition of sensitive fluorinated compounds. | Neutralize the silica gel with a small amount of triethylamine in the eluent. Alternatively, use a different stationary phase for chromatography, such as alumina or a reverse-phase C18 column.[5] |
| Thermal Instability | The fluorinated chromanone may be thermally labile. | Avoid high temperatures during solvent removal and purification. Use a rotary evaporator at low temperature and high vacuum. |
Problem 5: Challenges in Product Purification
Symptoms:
-
The desired fluorinated product co-elutes with starting material or byproducts during column chromatography.
-
The isolated product is still impure after multiple purification attempts.
Potential Causes & Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Similar Polarity of Components | The fluorinated product may have a very similar polarity to the starting material or a major byproduct, making separation by normal-phase chromatography difficult. | Explore different solvent systems for column chromatography. If normal-phase fails, try reverse-phase HPLC.[6] |
| Presence of Regioisomers | Regioisomers often have very similar chromatographic properties. | High-performance liquid chromatography (HPLC) with a suitable column and eluent system may be necessary to separate isomers. Chiral chromatography may be required for enantiomers. |
| Non-UV Active Impurities | Impurities that do not have a chromophore may not be visible by UV on TLC. | Use a more universal staining method for TLC (e.g., potassium permanganate or ceric ammonium molybdate) to visualize all components of the reaction mixture. |
Experimental Protocols
Protocol 1: Electrophilic Fluorination of an Enaminone Precursor to a 3-Fluorochromone using Selectfluor™[7]
This protocol is a representative example for the synthesis of a 3-fluorochromone via an electrophilic fluorination/cyclization cascade.
Reaction Scheme:
(A diagram of the reaction scheme would be placed here if image generation was possible)
Materials:
-
o-Hydroxyarylenaminone (1.0 equiv)
-
Selectfluor™ (1.2 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Anhydrous acetonitrile (MeCN)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add the o-hydroxyarylenaminone (1.0 mmol) and potassium carbonate (2.0 mmol).
-
Add anhydrous acetonitrile (10 mL) to the flask.
-
Stir the mixture at room temperature for 10 minutes.
-
Add Selectfluor™ (1.2 mmol) in one portion.
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion of the reaction, quench the reaction by adding water (20 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
Expected Yield: 70-90%
Protocol 2: Nucleophilic Fluorination of a Hydroxychromanone Derivative
This protocol provides a general procedure for the deoxyfluorination of a hydroxychromanone side chain using DAST.
Reaction Scheme:
(A diagram of the reaction scheme would be placed here if image generation was possible)
Materials:
-
Hydroxychromanone derivative (1.0 equiv)
-
Diethylaminosulfur trifluoride (DAST) (1.5 equiv)
-
Anhydrous dichloromethane (DCM)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and under an inert atmosphere, dissolve the hydroxychromanone derivative (1.0 mmol) in anhydrous dichloromethane (10 mL).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add DAST (1.5 mmol) dropwise via the dropping funnel over 15 minutes.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture back to 0 °C and slowly quench by the dropwise addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 15 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄).
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Expected Yield: 50-75%
References
- Kundlikar, S. G., et al. (2022). Design, synthesis and characterization of novel fluorinated styryl chromones. Indian Journal of Chemistry, 61(2), 225-228.
- Patil, R., et al. (2014). Synthesis and biological screening of some novel fluorinated chromones and aurones. Journal of Chemical and Pharmaceutical Research, 6(5), 1031-1036.
- Kundlikar, S. G., et al. (2022). Design, synthesis and characterization of novel fluorinated styryl chromones. Indian Journal of Chemistry, 61B(2), 225-228.
- Nielsen, S. J., et al. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry, 55(14), 6593-6605.
- Kandula, V., et al. (2019). A fast and efficient Selectfluor-triggered fluorination/cyclization reaction of o-hydroxyarylenaminones has been successfully developed. Synlett, 30(19), 2295-2299.
- Wang, H. F., et al. (2009). Asymmetric synthesis of fluorinated flavanone derivatives by an organocatalytic tandem intramolecular oxa-Michael addition/electrophilic fluorination reaction by using bifunctional cinchona alkaloids. Chemistry, 15(48), 13299-303.
- Horwitz, M. A., et al. (2023). Regiodivergent Nucleophilic Fluorination under Hydrogen Bonding Catalysis: A Computational and Experimental Study. Journal of the American Chemical Society, 145(17), 9708–9717.
- Nielsen, S. J., et al. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry, 55(14), 6593-6605.
- Fu, L., et al. (2021). Solvent dependent fluorinative cyclizations of o-hydroxy-arylenaminones promoted by H₂O and NFSI: switchable access to di- and monofluorinated 2-hydroxyl chromanones. Organic & Biomolecular Chemistry, 19(30), 6649-6653.
- Umemoto, T. (2017). Development of N-F fluorinating agents and their fluorinations: Historical perspective. Journal of Fluorine Chemistry, 203, 134-150.
-
Wood, J. M., et al. (2016). Optimization of reaction conditions for the fluorination of 1,3-diphenylbenzo[e][13][14]triazin-7(1H)-one. Molecules, 21(11), 1469.
- Mechanistic studies confirmed radical intermediacy and revealed the unprecedented role of NaCl as a chlorine radical progenitor. (2022).
- Burkart, M. D., et al. (2004). Electrophilic fluorination-nucleophilic addition reaction mediated by Selectfluor: mechanistic studies and new applications.
- Wang, Y., et al. (2018). Assembly of fluorinated chromanones via enantioselective tandem reaction.
- Zeng, X., et al. (2025). Intermolecular Friedel–Crafts Acylation/Cyclization Reaction of 2‐Methoxybenzoyl Chlorides with 1‐Haloalkynes for the Synthesis of 3‐Halo(thio)Chromenones.
- Nyffeler, P. T., et al. (2004). Selectfluor: mechanistic insight and applications.
- Wang, C., et al. (2023). Selectfluor-mediated tandem cyclization of enaminones with diselenides toward the synthesis of 3-selenylated chromones. RSC Advances, 13(39), 27367-27371.
- Musacchio, A. J., et al. (2023). Mechanistic insights into radical formation and functionalization in copper/N-fluorobenzenesulfonimide radical-relay reactions. Chemical Science, 15(1), 114-126.
- Tang, C., et al. (2011). Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography.
- Colomer, I., et al. (2022). Multi-faceted reactivity of N-fluorobenzenesulfonimide (NFSI) under mechanochemical conditions: fluorination, fluorodemethylation, sulfonylation, and amidation reactions. Beilstein Journal of Organic Chemistry, 18, 148-157.
- Postigo, A. (2016). Fluorination methods in drug discovery. Organic & Biomolecular Chemistry, 14(36), 8398-8427.
-
Organic Chemistry Portal. (n.d.). Selectfluor. Retrieved from [Link]
- Synthetic Routes and Biological Activities of Chromone Scaffolds: An Overview. (2023). Asian Journal of Chemistry, 35(5), 1081-1094.
- Wang, H. F., et al. (2009). Asymmetric synthesis of fluorinated flavanone derivatives by an organocatalytic tandem intramolecular oxa-Michael addition/electrophilic fluorination reaction by using bifunctional cinchona alkaloids. Chemistry, 15(48), 13299-303.
-
Organic Chemistry Portal. (n.d.). N-Fluorobenzenesulfonimide (NFSI). Retrieved from [Link]
- Forró, E., & Fülöp, F. (2022). Enantioselective high-performance liquid chromatographic separation of fluorinated ß-amino acids on Cinchona alkaloid-based zwitterionic chiral selectors.
- Al-Masoudi, N. A., et al. (2021). Synthesis, antimicrobial evaluation, and molecular docking studies of novel chromone based 1,2,3-triazoles. Journal of Molecular Structure, 1225, 129107.
- Sun, H., & DiMagno, S. G. (2005). Room-Temperature Nucleophilic Aromatic Fluorination: Experimental and Theoretical Studies.
- Sun, H., & DiMagno, S. G. (2006). Room‐Temperature Nucleophilic Aromatic Fluorination: Experimental and Theoretical Studies. ChemInform, 37(33).
- Recent Advances on Fluorine Chemistry. (2024). Molecules, 29(15), 3459.
- Ishar, M. P. S., et al. (2006). Design, synthesis, and evaluation of novel 6-chloro-/fluorochromone derivatives as potential topoisomerase inhibitor anticancer agents. Bioorganic & Medicinal Chemistry Letters, 16(5), 1366-1370.
- Liu, T., et al. (2014). Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography. Journal of Analytical Methods in Chemistry, 2014, 947813.
-
Bioanalysis Zone. (n.d.). Chromatographic separation technologies. Retrieved from [Link]
- Taylor, J. (2022). Chromatography: Techniques of Separation. Physical Chemistry: An Indian Journal, 17(1), 161.
Sources
- 1. researchgate.net [researchgate.net]
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- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Asymmetric synthesis of fluorinated flavanone derivatives by an organocatalytic tandem intramolecular oxa-Michael addition/electrophilic fluorination reaction by using bifunctional cinchona alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. Multi-faceted reactivity of N-fluorobenzenesulfonimide (NFSI) under mechanochemical conditions: fluorination, fluorodemethylation, sulfonylation, and amidation reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Regiodivergent Nucleophilic Fluorination under Hydrogen Bonding Catalysis: A Computational and Experimental Study [organic-chemistry.org]
- 11. files.core.ac.uk [files.core.ac.uk]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Synthesis, characterization and antimicrobial screening of some fluorinated chromones and chlorochromones – Oriental Journal of Chemistry [orientjchem.org]
- 14. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Byproduct Formation in the Synthesis of 2,2-Dimethylchroman-4-ones
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support resource for researchers, chemists, and drug development professionals engaged in the synthesis of 2,2-dimethylchroman-4-ones. This guide is designed to provide expert-driven insights and practical solutions to common challenges related to byproduct formation. By understanding the mechanistic origins of these impurities, you can optimize your reaction conditions to achieve higher yields and purity.
Section 1: Foundational Synthetic Pathways & Key Challenges
The most direct and widely adopted method for synthesizing 2,2-dimethylchroman-4-ones is the acid-catalyzed condensation of a phenol with 3,3-dimethylacrylic acid or its equivalents (e.g., β-hydroxyisovaleric acid).[1] This reaction, while effective, is sensitive to substrate electronics and reaction conditions, often leading to a mixture of products that complicate purification and reduce yields. The primary challenges include controlling regioselectivity, ensuring complete cyclization, and preventing degradation or polymerization.
The general workflow for this synthesis is outlined below.
Caption: General workflow for 2,2-dimethylchroman-4-one synthesis.
Section 2: Troubleshooting Guide: Common Byproduct Issues
This section addresses specific problems encountered during the synthesis in a direct question-and-answer format.
Q1: My reaction with a substituted phenol (e.g., resorcinol) produced two isomeric chromanones. How do I identify them and control the regioselectivity?
A1: This is a classic regioselectivity challenge governed by the mechanism of the initial Friedel-Crafts acylation.
Mechanistic Insight: The reaction proceeds in two main stages: an initial intermolecular Friedel-Crafts acylation of the phenol by the protonated acrylic acid, followed by an intramolecular oxa-Michael addition to form the heterocyclic ring. With an unsymmetrical phenol like resorcinol (1,3-dihydroxybenzene), the acylation can occur at either of the two activated positions (C2 or C4/C6), leading to different regioisomers.[2][3] For example, reacting resorcinol with 3,3-dimethylacrylic acid can yield both 5-hydroxy- and 7-hydroxy-2,2-dimethylchroman-4-one. The directing effects of the substituents on the phenol ring dictate the major product.
Caption: Equilibrium between the open-chain intermediate and the cyclized product.
Troubleshooting & Optimization:
-
Increase Catalyst Strength/Concentration: The cyclization is acid-catalyzed. Using a stronger acid system like Eaton's reagent or increasing the amount of PPA can drive the equilibrium towards the cyclized product. [1]Be cautious, as harsher conditions can also promote side reactions (see Q3).
-
Elevate Reaction Temperature: Increasing the temperature provides the necessary activation energy for the cyclization step. Monitor the reaction closely by TLC or HPLC to track the disappearance of the intermediate. [4]3. Increase Reaction Time: If the reaction is simply slow, extending the reaction time at a moderate temperature may be sufficient to achieve full conversion without causing degradation.
-
Choice of Starting Materials: Instead of 3,3-dimethylacrylic acid, using β-hydroxyisovaleric acid in the presence of a dehydrating acid like boron fluoride-etherate can sometimes favor a more direct cyclization pathway. [1]
Q3: The reaction turned into a dark, tarry mess with a complex mixture of byproducts. What causes this and how can it be prevented?
A3: This is characteristic of polymerization and degradation, common when reacting electron-rich phenols under harsh acidic conditions.
Mechanistic Insight: Strong acids can catalyze several undesirable side reactions. Phenols, especially those with high electron density (like resorcinol or phloroglucinol), can self-condense to form polymeric materials. [5]Additionally, the double bond in 3,3-dimethylacrylic acid can polymerize or react intermolecularly with multiple phenol molecules under strongly acidic conditions.
Troubleshooting & Optimization:
-
Use Milder Conditions: This is the most critical factor.
-
Catalyst: Switch from aggressive catalysts like concentrated H₂SO₄ or excess PPA to milder options. Bismuth(III) triflate (Bi(OTf)₃) has been reported as an efficient catalyst for this transformation in boiling toluene, often giving cleaner reactions. [1] * Temperature: Avoid excessively high temperatures. Run the reaction at the lowest temperature that allows for a reasonable conversion rate.
-
-
Control Stoichiometry: Ensure the molar ratio of phenol to acrylic acid is optimized. An excess of either reactant can sometimes promote side reactions. A 1:1 ratio is a good starting point.
-
Gradual Addition: Instead of mixing all reagents at once, consider slowly adding the 3,3-dimethylacrylic acid to the solution of the phenol and catalyst at the reaction temperature. This keeps the instantaneous concentration of the acid low, potentially reducing polymerization.
-
Solvent Choice: While often run neat in the acid catalyst (e.g., PPA), performing the reaction in a high-boiling, non-participating solvent like toluene or xylene with a catalytic amount of acid can provide better temperature control and dilution to disfavor intermolecular side reactions. [1]
Section 3: Key Analytical and Purification Protocols
Protocol 1: Reaction Monitoring by Thin-Layer Chromatography (TLC)
Objective: To track the consumption of starting materials and the formation of the product and byproducts.
-
Plate Preparation: Use silica gel 60 F254 plates.
-
Mobile Phase: A mixture of hexane and ethyl acetate is typically effective. Start with a ratio of 4:1 (Hexane:EtOAc) and adjust polarity as needed to achieve good separation (Rf of product ~0.3-0.4). [6]3. Spotting: At regular intervals (e.g., every 30-60 minutes), carefully take a small aliquot of the reaction mixture, dilute it with a suitable solvent (e.g., ethyl acetate), and spot it on the TLC plate alongside the starting materials.
-
Visualization: Visualize the spots under UV light at 254 nm. [6]Staining with a potassium permanganate or vanillin solution can also be used to visualize non-UV active compounds.
-
Interpretation: Monitor the disappearance of the phenol and acrylic acid spots and the appearance of the product spot. Note the formation of any new spots, which indicate byproducts.
Protocol 2: Purification by Flash Column Chromatography
Objective: To isolate the pure 2,2-dimethylchroman-4-one from unreacted starting materials and byproducts.
-
Workup: After the reaction is complete, cool the mixture and pour it into ice water. Extract the product with an organic solvent like ethyl acetate or dichloromethane. Wash the organic layer with saturated sodium bicarbonate solution (to remove acidic residue) and then with brine. Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. [7]2. Column Packing: Use silica gel (230-400 mesh) and pack the column using a slurry method with the initial elution solvent (e.g., 98:2 Hexane:EtOAc).
-
Loading: Adsorb the crude product onto a small amount of silica gel and load it carefully onto the top of the column.
-
Elution: Elute the column with a gradient of ethyl acetate in hexane. The less polar byproducts and starting materials will elute first, followed by the desired product. Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 2,2-dimethylchroman-4-one.
Data Table 1: Expected ¹H and ¹³C NMR Chemical Shifts
The following table provides expected NMR data for a representative product, 7-hydroxy-2,2-dimethylchroman-4-one , to aid in structural confirmation. [6]
| Position | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |
|---|---|---|
| C=O (C4) | - | ~190 |
| Aromatic-OH (C7) | ~10.5 (singlet, broad) | - |
| Aromatic-C (C8a) | - | ~164 |
| Aromatic-H (C5) | ~7.6 (doublet) | ~128 |
| Aromatic-H (C6) | ~6.3 (doublet of doublets) | ~110 |
| Aromatic-H (C8) | ~6.3 (doublet) | ~102 |
| O-C(CH₃)₂ (C2) | - | ~78-80 |
| CH₂ (C3) | ~2.7 (singlet) | ~45-48 |
| C(CH₃)₂ (C2) | ~1.45 (singlet, 6H) | ~26-28 |
Note: Shifts are approximate and can vary based on the solvent and specific substitution pattern.
Section 4: Frequently Asked Questions (FAQs)
-
Q: What is the primary difference between a chromanone and a chromone?
-
A: A chromanone features a saturated C2-C3 bond within the pyranone ring, whereas a chromone has a double bond between C2 and C3. [6]This difference is easily identified by the presence of aliphatic proton signals for a chromanone in the ¹H NMR spectrum, which are absent in a chromone.
-
-
Q: Can this synthesis be performed under basic conditions?
-
A: While the acid-catalyzed condensation is most common for this specific target, chromanones can be synthesized under basic conditions, typically through an intramolecular cyclization of a chalcone precursor derived from a 2'-hydroxyacetophenone. [8][9]However, this is a different synthetic route than the direct condensation of a phenol with 3,3-dimethylacrylic acid.
-
-
Q: How do I remove residual acid catalyst after the reaction?
-
A: During the aqueous workup, a thorough wash with a mild base such as saturated sodium bicarbonate (NaHCO₃) solution is effective at neutralizing and removing residual acid catalysts like MsOH or traces of PPA.
-
References
- BenchChem. (2025). How to avoid common pitfalls in chromone synthesis.
-
Silva, V. M., et al. (2023). Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. MDPI. [Link]
-
Tímár, T., et al. (2000). Synthesis of 2,2-Dimethyl-4-chromanones. ResearchGate. [Link]
- BenchChem. (2025). Troubleshooting unexpected side products in chroman synthesis.
-
da Silva, G. G., et al. (2022). Structures of substituted 2,2-dimethylchroman-4-one derivatives studied in this work. ResearchGate. [Link]
-
The Pechmann Reaction. ResearchGate. [Link]
- BenchChem. (2025).
- Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. (2021).
-
Wikipedia. Pechmann condensation. [Link]
-
Organic Chemistry Portal. Chromanone and flavanone synthesis. [Link]
-
PubMed Central. Asymmetric Synthesis of Four Stereoisomers of 2,2-Dimethyl-3-hydroxy-4-(1′-angeloyloxy)-6-acetylchromane... (2023). [Link]
- Sathyabama Institute of Science and Technology.
-
ResearchGate. Synthesis of 7-hydroxy-2,2-dimethylchroman-4-one (2a) and...[Link]
-
Organic Reactions. The Pechmann Reaction. [Link]
-
Taylor & Francis Online. Synthesis of spiro chromanone sandwiched... (2022). [Link]
- International Journal of Multidisciplinary Research and Science Education.
- Adelphi University.
-
ARKIVOC. Preparation of 2,2-dimethylchroman-4-ones from 5-alkyl-substituted resorcinols... (2014). [Link]
- Reactions and rearrangements of chroman-4-ones and rel
-
National Institutes of Health. First total synthesis of chromanone A... (2021). [Link]
-
Royal Society of Chemistry. Current developments in the synthesis of 4-chromanone-derived compounds. [Link]
-
National Institutes of Health. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives... (2012). [Link]
-
ResearchGate. First total synthesis of chromanone A... (2021). [Link]
- BenchChem.
- BenchChem. Application Notes and Protocols for the Synthesis of 2-Alkylchroman-4-ones.
-
ResearchGate. (PDF) Preparation of 2, 2-dimethylchroman-4-ones from 5-alkyl-substituted resorcinols...[Link]
-
ResearchGate. Intramolecular Cyclization Side Reactions. [Link]
-
National Institutes of Health. Oxidative Cyclization in Natural Product Biosynthesis. [Link]
-
National Institutes of Health. Acid-Catalyzed Hydrolysis and Intramolecular Cyclization of N-Cyano Sulfoximines...[Link]
- Google Patents.
-
ResearchGate. Acid-Catalyzed Cyclization of Terpenes...[Link]
-
ResearchGate. Investigation of condensation reaction during phenol liquefaction of waste woody materials. [Link]
-
Open PRAIRIE. "The Condensation of Phenols with Maleic Anhydride". [Link]
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives [mdpi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of 6-Fluoro-2,2-dimethylchroman-4-one
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the purification of 6-Fluoro-2,2-dimethylchroman-4-one. This guide is designed to provide in-depth, experience-based answers to common questions and troubleshooting scenarios encountered during the purification of this important pharmaceutical and agrochemical intermediate.[1] As Senior Application Scientists, we understand that robust purification is critical for downstream success. This resource is structured to empower you with the knowledge to optimize your purification workflows, ensuring high purity and yield.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
The primary purification techniques for this compound are column chromatography and recrystallization. The choice between these methods depends on the impurity profile and the scale of your reaction.
-
Column Chromatography: This is the most versatile method for separating the target compound from a complex mixture of impurities. Silica gel is the standard stationary phase, and a non-polar/polar solvent system, typically a gradient of ethyl acetate in hexane, is used for elution.[2][3] The polarity of the solvent system is gradually increased to first elute non-polar impurities, followed by the desired product, and finally, more polar impurities.
-
Recrystallization: This technique is ideal for removing small amounts of impurities from a relatively pure product. It relies on the principle of differential solubility of the compound and impurities in a given solvent at different temperatures. A suitable solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.
Q2: How do I choose the appropriate solvent system for column chromatography?
The selection of an optimal solvent system is crucial for achieving good separation. Thin-Layer Chromatography (TLC) is an indispensable tool for this purpose.
Protocol for TLC-Based Solvent System Selection:
-
Spotting: Dissolve a small amount of your crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate) and spot it onto a TLC plate.
-
Development: Place the TLC plate in a developing chamber containing a test solvent system (e.g., 10% ethyl acetate in hexane).
-
Visualization: After the solvent front has moved up the plate, visualize the spots under UV light or by using a staining agent.
-
Analysis: The ideal solvent system will result in a retention factor (Rf) of 0.2-0.4 for the desired compound, with good separation from impurity spots. If the Rf is too high, decrease the polarity of the solvent system (less ethyl acetate). If the Rf is too low, increase the polarity (more ethyl acetate).
| Observation on TLC | Interpretation | Action |
| All spots remain at the baseline. | Solvent system is not polar enough. | Increase the percentage of the polar solvent (e.g., ethyl acetate). |
| All spots move with the solvent front. | Solvent system is too polar. | Decrease the percentage of the polar solvent. |
| Spots are streaked. | Sample may be too concentrated, or the compound is acidic/basic. | Dilute the sample; consider adding a small amount of acid or base to the eluent. |
| Poor separation between spots. | The selectivity of the solvent system is not optimal. | Try a different solvent combination (e.g., dichloromethane/hexane or ether/hexane). |
Q3: What are the likely impurities I might encounter during the synthesis and purification of this compound?
Understanding potential impurities is key to developing an effective purification strategy. Common impurities can include:
-
Starting Materials: Unreacted starting materials, such as p-fluorophenol and 3,3-dimethylacrylic acid or its derivatives.
-
Reaction Intermediates: Incomplete cyclization can leave intermediates in the crude product.
-
Side Products: Byproducts from side reactions, which can vary depending on the synthetic route.
-
Degradation Products: The chromanone ring can be sensitive to strongly acidic or basic conditions, potentially leading to ring-opening or other degradation products.[4]
A general workflow for identifying and removing these impurities is illustrated below:
Caption: General purification decision workflow.
Troubleshooting Guide
Issue 1: My compound is not eluting from the silica gel column.
This is a common issue that typically points to the solvent system being insufficiently polar.
Troubleshooting Steps:
-
Gradually Increase Polarity: If you are running an isocratic elution (constant solvent composition), begin to gradually increase the proportion of the polar solvent (e.g., from 10% to 20% ethyl acetate in hexane).
-
Flush with a Stronger Solvent: If a gradual increase is ineffective, you can try flushing the column with a much more polar solvent, such as 50% ethyl acetate in hexane or even pure ethyl acetate, to elute highly retained compounds. Be aware that this may co-elute impurities.
-
Consider Compound Instability: Chromanones can sometimes degrade on acidic silica gel.[4] If you suspect this, you can try neutralizing the silica gel by preparing a slurry with a small amount of triethylamine (0.1-1%) in your eluent before packing the column. Alternatively, using a different stationary phase like neutral alumina may be beneficial.[4]
Issue 2: My purified product shows new, unexpected spots on the TLC plate after purification.
The appearance of new spots post-purification often suggests that the compound is degrading during the workup or storage.
Troubleshooting Flowchart:
Caption: Troubleshooting guide for compound degradation.
Issue 3: I am getting poor recovery from recrystallization.
Low recovery during recrystallization can be due to several factors.
Potential Causes and Solutions:
| Cause | Explanation | Solution |
| Using too much solvent | The compound remains dissolved in the mother liquor even after cooling. | Use the minimum amount of hot solvent required to fully dissolve the solid. |
| Cooling too quickly | Rapid cooling can lead to the formation of small, impure crystals or oils. | Allow the solution to cool slowly to room temperature before placing it in an ice bath. |
| Inappropriate solvent choice | The compound is too soluble in the solvent at room temperature. | Choose a solvent in which the compound has lower solubility at room temperature. A co-solvent system (a mixture of a "good" and a "poor" solvent) can also be effective. |
| Premature crystallization | The compound crystallizes in the funnel during hot filtration. | Preheat the funnel and filter paper. Add a small amount of hot solvent to the receiving flask. |
Experimental Protocol: Column Chromatography Purification
This protocol provides a general guideline for the purification of this compound using silica gel column chromatography.
Materials:
-
Crude this compound
-
Silica gel (60-120 mesh or 230-400 mesh)
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Glass chromatography column
-
Collection tubes or flasks
-
TLC plates and chamber
-
UV lamp
Procedure:
-
Column Packing:
-
Secure the chromatography column in a vertical position.
-
Prepare a slurry of silica gel in hexane.
-
Pour the slurry into the column and allow the silica gel to settle, gently tapping the column to ensure even packing.
-
Drain the excess hexane until the solvent level is just above the silica bed.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial eluent).
-
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
-
Elution:
-
Begin eluting with a low polarity solvent system (e.g., 5% ethyl acetate in hexane) as determined by your initial TLC analysis.
-
Collect fractions of a consistent volume.
-
Monitor the elution progress by spotting alternate fractions on a TLC plate and visualizing under a UV lamp.
-
-
Gradient Elution (if necessary):
-
Once the non-polar impurities have eluted, gradually increase the polarity of the eluent (e.g., to 10%, 15%, and 20% ethyl acetate in hexane) to elute the this compound.
-
-
Fraction Pooling and Solvent Removal:
-
Analyze all fractions by TLC.
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
-
Final Analysis:
-
Assess the purity of the final product by TLC, HPLC, and/or NMR spectroscopy.
-
References
-
LookChem. Cas 105799-73-3, this compound. [Link]
-
European Journal of Organic Chemistry. Wiley Online Library. [Link]
-
National Center for Biotechnology Information. Crystal structure of (R)-6-fluoro-2-[(S)-oxiran-2-yl]chroman. [Link]
Sources
Technical Support Center: Optimizing the Synthesis of 6-Fluoro-2,2-dimethylchroman-4-one
Welcome to the technical support center for the synthesis of 6-Fluoro-2,2-dimethylchroman-4-one. This guide is designed for researchers, medicinal chemists, and process development professionals aiming to enhance the yield and purity of this valuable synthetic intermediate. As a key building block in the development of pharmaceuticals and agrochemicals, mastering its synthesis is crucial.[1]
This document moves beyond simple protocols to provide a deeper understanding of the reaction mechanisms, troubleshoot common experimental hurdles, and offer field-proven strategies for optimization.
Overview of the Core Synthetic Pathway
The most prevalent and reliable method for synthesizing this compound involves a two-step process starting from 4-fluorophenol. The general sequence is:
-
Nucleophilic Addition/Substitution: Reaction of 4-fluorophenol with 3,3-dimethylacrylic acid (or a derivative) to form the key intermediate, 3-(4-fluorophenoxy)-3-methylbutanoic acid.
-
Intramolecular Friedel-Crafts Acylation: Cyclization of the intermediate acid using a strong acid catalyst to form the target chromanone ring system. A similar strategy is effectively used for related halo-substituted chromanones.[2]
Below is a visual representation of this synthetic workflow.
Caption: General two-step synthesis of this compound.
Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during the synthesis. Each question is framed from a researcher's perspective, followed by a detailed explanation of the underlying chemistry and a validated solution.
Question 1: My yield for the intermediate, 3-(4-fluorophenoxy)-3-methylbutanoic acid, is consistently low (<70%). What factors are most critical in this first step?
Answer: Low yield in the initial nucleophilic addition is typically traced back to three areas: reaction equilibrium, base stoichiometry, and temperature control.
-
Causality & Mechanism: This reaction is a nucleophilic addition of the 4-fluorophenoxide ion to the double bond of 3,3-dimethylacrylic acid (a conjugate addition). The phenoxide is generated in situ by a base. The reaction is reversible, and the yield is highly dependent on pushing the equilibrium towards the product.
-
Insufficient Base: An inadequate amount of base (like NaOH or KOH) will result in incomplete formation of the highly nucleophilic phenoxide. You must use at least two equivalents of base: one to deprotonate the phenol and another to deprotonate the carboxylic acid, ensuring the acrylate remains soluble and reactive.
-
Temperature Effects: While heat can increase the reaction rate, excessively high temperatures (>100-110 °C) can promote side reactions or decomposition of the starting materials, leading to a darker reaction mixture and lower yields of the desired product.
-
Reaction Time: This equilibrium can be slow to establish. Insufficient reaction time will result in a significant amount of unreacted starting materials.
-
-
Recommended Solutions:
-
Optimize Base Stoichiometry: Use 2.2-2.5 equivalents of a strong base (e.g., NaOH) to ensure complete deprotonation of both the phenol and the carboxylic acid.
-
Maintain Temperature Control: Heat the reaction mixture to a gentle reflux (around 95-105 °C) and maintain this temperature consistently. Use an oil bath for uniform heating.
-
Monitor Reaction Progress: If possible, monitor the reaction by TLC or HPLC to ensure it has gone to completion before proceeding with workup. A typical reaction time is 12-24 hours.
-
Acidification: During workup, ensure the mixture is acidified sufficiently (to pH ~1-2) with a strong acid like concentrated HCl to fully protonate the carboxylic acid product, causing it to precipitate cleanly from the aqueous solution.
-
Question 2: The intramolecular Friedel-Crafts cyclization is failing or producing a complex mixture of byproducts. How can I improve the efficiency of this critical ring-closing step?
Answer: This is the most challenging step and its success hinges almost entirely on the choice, handling, and quantity of the acid catalyst, along with strictly anhydrous conditions. The Friedel-Crafts reaction is a powerful tool for C-C bond formation but requires careful optimization.[3][4]
-
Causality & Mechanism: The reaction involves the protonation of the carboxylic acid to form a highly electrophilic acylium ion (or a related activated species). This electrophile is then attacked by the electron-rich aromatic ring to close the six-membered ring. The fluorine atom is an ortho-, para-director, guiding the cyclization to the desired position ortho to the ether linkage.
-
Catalyst Deactivation: The most common cause of failure is catalyst deactivation by water. Strong acid catalysts like Polyphosphoric Acid (PPA) and Eaton's Reagent (P₂O₅ in MeSO₃H) are extremely hygroscopic. Even trace amounts of water will hydrolyze the catalyst, rendering it ineffective.
-
Insufficient Catalyst Activity: The 4-fluorophenoxy group is only moderately activating. A weak acid will not be sufficient to generate the necessary concentration of the acylium ion electrophile. The amount of catalyst is also critical; it is often used as both the catalyst and the solvent.
-
Side Reactions: At high temperatures, the potent electrophile can lead to intermolecular reactions, causing polymerization and the formation of tar-like substances.[5][6]
-
-
Recommended Solutions:
| Issue | Potential Cause | Recommended Solution |
| No Reaction/Low Conversion | Catalyst deactivated by moisture. | Dry the starting material (intermediate acid) thoroughly under high vacuum. Use fresh, properly stored PPA or Eaton's reagent. Perform the reaction under an inert atmosphere (N₂ or Ar). |
| Insufficient catalyst amount or activity. | Use a large excess of PPA (e.g., 10x by weight relative to the substrate). Alternatively, use Eaton's Reagent, which is often more effective at lower temperatures. | |
| Formation of Dark Tar | Reaction temperature is too high. | Maintain a strict temperature range. For PPA, 70-90 °C is typical.[2] If using a stronger catalyst like Eaton's reagent, the reaction may proceed efficiently at a lower temperature (e.g., 40-60 °C). |
| Intermolecular polymerization. | Ensure efficient stirring to promote the intramolecular reaction pathway and prevent localized overheating. | |
| Complex Product Mixture | Impurities in the starting material. | Ensure the 3-(4-fluorophenoxy)-3-methylbutanoic acid is of high purity (>98%). Impurities can interfere with the catalyst or lead to undesired side reactions. Recrystallize the intermediate if necessary. |
Below is a troubleshooting workflow to diagnose issues in the cyclization step.
Caption: Troubleshooting workflow for the intramolecular Friedel-Crafts acylation step.
Question 3: How can I effectively purify the final product away from the acid catalyst and other impurities?
Answer: Proper workup and purification are essential for obtaining high-purity this compound.
-
Workup Procedure: The highly viscous PPA must be carefully quenched. The standard procedure is to cool the reaction mixture and pour it slowly onto a large amount of crushed ice with vigorous stirring. This hydrolyzes the PPA and precipitates the crude product.
-
Extraction: After quenching, the product should be extracted into a water-immiscible organic solvent like ethyl acetate or dichloromethane.
-
Washes: The organic layer should be washed sequentially with water, a saturated sodium bicarbonate solution (to remove any unreacted carboxylic acid), and finally with brine.
-
-
Purification Methods:
-
Flash Column Chromatography: This is the most reliable method for achieving high purity. Chromanones are moderately polar, and a typical eluent system is a gradient of ethyl acetate in hexane (e.g., starting from 5% and increasing to 20% EtOAc).[7]
-
Recrystallization: If the crude product is a solid and relatively clean, recrystallization can be an effective and scalable alternative. A mixed solvent system, such as hexane/ethyl acetate or ethanol/water, is often a good starting point. The goal is to find a system where the product is soluble at high temperatures but sparingly soluble at room temperature or below.
-
Detailed Experimental Protocols
The following protocols are based on established procedures for similar chromanone syntheses and are provided as a validated starting point for your experiments.[2][8]
Protocol 1: Synthesis of 3-(4-fluorophenoxy)-3-methylbutanoic acid
| Reagent | M.W. ( g/mol ) | Amount (g) | Amount (mmol) | Equivalents |
| 4-Fluorophenol | 112.11 | 11.21 | 100 | 1.0 |
| 3,3-Dimethylacrylic acid | 100.12 | 10.51 | 105 | 1.05 |
| Sodium Hydroxide (NaOH) | 40.00 | 8.80 | 220 | 2.2 |
| Water (H₂O) | 18.02 | 150 mL | - | - |
| Conc. Hydrochloric Acid (HCl) | 36.46 | ~20 mL | - | - |
Procedure:
-
To a 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-fluorophenol, 3,3-dimethylacrylic acid, sodium hydroxide, and water.
-
Heat the mixture to reflux (approx. 100 °C) with vigorous stirring for 16 hours.
-
Cool the reaction mixture to room temperature and then further in an ice bath.
-
Slowly acidify the mixture to pH 1-2 by adding concentrated HCl. A white precipitate will form.
-
Stir the slurry in the ice bath for 30 minutes to ensure complete precipitation.
-
Collect the solid by vacuum filtration and wash the filter cake thoroughly with cold water (3 x 50 mL).
-
Dry the white solid under high vacuum to a constant weight.
-
Expected Yield: 85-95%. Purity: >98% by NMR is suitable for the next step.
-
Protocol 2: Intramolecular Friedel-Crafts Cyclization
| Reagent | M.W. ( g/mol ) | Amount (g) | Amount (mmol) |
| 3-(4-fluorophenoxy)-3-methylbutanoic acid | 212.21 | 10.61 | 50 |
| Polyphosphoric Acid (PPA) | - | 100 g | - |
Procedure:
-
Ensure the 3-(4-fluorophenoxy)-3-methylbutanoic acid is completely dry.
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer and an N₂ inlet, add the polyphosphoric acid.
-
Begin stirring and gently heat the PPA to ~60 °C to reduce its viscosity.
-
Slowly add the powdered 3-(4-fluorophenoxy)-3-methylbutanoic acid in portions over 10 minutes.
-
Heat the reaction mixture to 80 °C and maintain this temperature for 3-4 hours. Monitor the reaction by TLC (20% EtOAc/hexane).
-
Allow the reaction to cool slightly (to ~50 °C) and then very carefully pour the viscous mixture onto 500 g of crushed ice in a large beaker with vigorous mechanical stirring.
-
Once the quench is complete and the ice has melted, extract the aqueous slurry with ethyl acetate (3 x 100 mL).
-
Combine the organic layers and wash with water (100 mL), saturated NaHCO₃ solution (100 mL), and brine (100 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the residue by flash column chromatography (silica gel, 5-15% ethyl acetate in hexane gradient) to afford this compound as a pale yellow solid or oil.[1]
-
Expected Yield: 70-85%.
-
References
- Vertex AI Search, Optimization of the Friedel-Crafts reaction conditions. [a] - ResearchGate.
- Larsen, M. K., et al. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry.
- Wikipedia. Nenitzescu indole synthesis.
- RWTH Publications. Atroposelective Nenitzescu Indole Synthesis.
- MDPI. Exploration of the Divergent Outcomes for the Nenitzescu Reaction of Piperazinone Enaminoesters.
- ResearchGate. Scheme 2. The Nenitzescu reaction mechanism.
- SynArchive. Nenitzescu Indole Synthesis.
- ResearchGate. Novel Synthetic Route of (2S)-6-Fluoro-4-oxo-3,4-dihydro-2H-chromene-2-carboxylic Acid.
- Heravi, M. M., et al. (2018). Applications of Friedel–Crafts reactions in total synthesis of natural products. RSC Advances.
- LookChem. Cas 105799-73-3,this compound.
- BenchChem. 6-Fluorochroman-4-one|High-Purity Research Chemical.
- Begni, F., et al. (2022). Optimization of the Friedel – Crafts alkylation for the synthesis of hypercrosslinked polymers. RSC Advances.
- NIH. Troubleshooting for F-18 Fluorocholine Synthesis: An Institutional Experience.
- BenchChem. Synthesis of 6-Chloro-8-fluorochroman-4-one: An Application Note and Detailed Protocol.
- IJRPC. SYNTHESIS OF CHROMONES AND THEIR APPLICATIONS DURING THE LAST TEN YEARS.
- Semantic Scholar. Asymmetric synthesis of (S)-2,6-dimethylchroman-4-one.
- BenchChem. Application of 6-Fluoro-2-(oxiran-2-yl)chroman in Medicinal Chemistry: A Detailed Overview.
- Heravi, M. M., et al. (2018). Applications of Friedel–Crafts reactions in total synthesis of natural products. PMC - NIH.
- ResearchGate. An efficient synthesis of lactarochromal from 6-amino-2,2-dimethylchroman-4-one.
- Google Patents. CN101475551B - Preparation of 6-substituted-4-chromanone-2-carboxylic acid.
- ResearchGate. Optimization of the Friedel–Crafts Alkylation for the Synthesis of Hyper-Cross-Linked Polymers.
- RSC Publishing. Synthesis of 2-alkyl-chroman-4-ones via cascade alkylation–dechlorination of 3-chlorochromones.
- PubMed. Fluorinated 2-arylchroman-4-ones and their derivatives: synthesis, structure and antiviral activity.
- SciSpace. advances in - heterocyclic chemistry.
- PubMed. Regioselective nucleophilic 1,4-trifluoromethylation of 2-polyfluoroalkylchromones with (trifluoromethyl)trimethylsilane. Synthesis of fluorinated analogs of natural 2,2-dimethylchroman-4-ones and 2,2-dimethylchromenes.
- PubMed. Synthesis, crystal structure, conformational and vibrational properties of 6-acetyl-2,2-dimethyl-chromane.
- Organic Syntheses Procedure. 15 - Organic Syntheses Procedure.
- BenchChem. Application Notes and Protocols for the Reaction of 6-Chlorochroman-4-one with Nucleophiles.
- ResearchGate. (PDF) A Mild Synthesis of α,α′-[Iminobismethylene]bis [6-fluoro-3,4-dihydro-2H-1-benzopyran-2-methanol]..
- MDPI. Improved Synthesis of Substituted 6,7-Dihydroxy-4-quinazolineamines: Tandutinib, Erlotinib and Gefitinib.
Sources
- 1. lookchem.com [lookchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Applications of Friedel–Crafts reactions in total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C8RA07325B [pubs.rsc.org]
- 4. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. research.ed.ac.uk [research.ed.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Troubleshooting Intramolecular Cyclization of Fluorophenoxypropionic Acid
Welcome to the technical support center for the intramolecular cyclization of fluorophenoxypropionic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this crucial synthetic transformation. Here, we address common challenges encountered during the synthesis of fluoro-substituted chromanones and related heterocyclic structures, providing in-depth, evidence-based solutions.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of the intramolecular cyclization of fluorophenoxypropionic acid?
The intramolecular cyclization of fluorophenoxypropionic acid to form a fluoro-substituted chromanone is a classic example of a Friedel-Crafts acylation reaction.[1] The reaction proceeds via an electrophilic aromatic substitution pathway.[1][2] Under the influence of a strong acid catalyst, the carboxylic acid moiety is converted into a highly reactive acylium ion. This electrophile is then attacked by the electron-rich fluorinated aromatic ring, leading to the formation of a new carbon-carbon bond and subsequent ring closure. The final step involves deprotonation to restore aromaticity, yielding the desired chromanone.[1]
Q2: Which acid catalysts are most effective for this cyclization, and what are their primary advantages and disadvantages?
Polyphosphoric acid (PPA) and Eaton's reagent are the two most commonly employed catalysts for this transformation.[3][4][5]
| Catalyst | Composition | Advantages | Disadvantages |
| Polyphosphoric Acid (PPA) | A mixture of phosphoric acids. | Inexpensive and readily available. | Highly viscous, making it difficult to stir and handle, especially at room temperature.[4] Often requires high reaction temperatures.[6] Workup can be challenging.[4] |
| Eaton's Reagent | A solution of phosphorus pentoxide (P₂O₅) in methanesulfonic acid.[3][5][7] | Lower viscosity, allowing for easier handling and stirring.[3][6] Often facilitates reactions at lower temperatures.[6] Can lead to cleaner reactions and higher yields.[3][6] | More expensive than PPA. Corrosive and hygroscopic, requiring careful handling.[6] |
Q3: How does the position of the fluorine substituent on the aromatic ring affect the cyclization reaction?
The position of the fluorine atom significantly influences the regioselectivity and rate of the cyclization. Fluorine is an ortho-, para-directing deactivator. This means it directs the incoming electrophile (the acylium ion) to the positions ortho and para to itself, but it also slows down the reaction by withdrawing electron density from the ring.
-
Para-Fluorophenoxypropionic Acid: Cyclization will be directed to the ortho position.
-
Ortho-Fluorophenoxypropionic Acid: Cyclization will be directed to the para position.
-
Meta-Fluorophenoxypropionic Acid: Cyclization will be directed to the ortho and para positions, potentially leading to a mixture of isomers.
The electron-withdrawing nature of fluorine can deactivate the aromatic ring, making the cyclization more challenging compared to non-fluorinated analogs. This may necessitate harsher reaction conditions (higher temperatures, longer reaction times) to achieve good conversion.
Troubleshooting Guide
Issue 1: Low or No Product Yield
A low or complete lack of product formation is a common frustration. This can often be attributed to several factors, from reagent quality to reaction conditions.
Possible Cause 1.1: Inactive Catalyst
Both PPA and Eaton's reagent are hygroscopic and can be deactivated by moisture.[4][6]
Solution:
-
Ensure Anhydrous Conditions: Use freshly opened or properly stored reagents. Dry all glassware thoroughly before use. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Catalyst Preparation: If preparing PPA, ensure the heating of phosphoric acid and P₂O₅ is sufficient to form the polymeric species.[4] For Eaton's reagent, ensure the P₂O₅ is fully dissolved in the methanesulfonic acid.[3]
Possible Cause 1.2: Insufficient Reaction Temperature or Time
The deactivating effect of the fluorine atom can make the aromatic ring less nucleophilic, requiring more energy to overcome the activation barrier of the electrophilic aromatic substitution.
Solution:
-
Optimize Temperature: Gradually increase the reaction temperature in increments of 10-20°C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Extend Reaction Time: If increasing the temperature is not feasible due to substrate stability, extend the reaction time. Again, monitor the reaction progress to determine the optimal endpoint.
Experimental Protocol: General Procedure for Intramolecular Cyclization
-
Preparation: Under an inert atmosphere, add the fluorophenoxypropionic acid to a flask containing a stir bar.
-
Catalyst Addition: Carefully add the acid catalyst (PPA or Eaton's reagent) to the flask. The typical ratio is a 10-50 fold excess of the catalyst by weight.
-
Heating: Heat the reaction mixture to the desired temperature with vigorous stirring.
-
Monitoring: Monitor the reaction's progress using an appropriate analytical technique (e.g., TLC, GC-MS, LC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature and then carefully pour it onto crushed ice.[4][8] This will quench the reaction and precipitate the product.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).[8]
-
Purification: Wash the combined organic layers with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Issue 2: Formation of Multiple Products/Isomers
The formation of a mixture of products, particularly constitutional isomers, can complicate purification and reduce the yield of the desired compound.
Possible Cause 2.1: Competing Cyclization Pathways
For substrates like meta-fluorophenoxypropionic acid, cyclization can occur at two different positions (ortho and para to the fluorine), leading to a mixture of isomers.
Solution:
-
Steric Hindrance: In some cases, steric hindrance can favor one isomer over the other. The bulky acylium ion intermediate may preferentially attack the less sterically hindered position.[9]
-
Chromatographic Separation: If a mixture of isomers is unavoidable, careful optimization of column chromatography conditions (e.g., solvent system, stationary phase) will be necessary for separation.
Issue 3: Product Decomposition or Charring
The appearance of a dark, tarry reaction mixture is a clear indication of product or starting material decomposition.
Possible Cause 3.1: Excessively Harsh Reaction Conditions
High temperatures and prolonged reaction times, especially with sensitive substrates, can lead to unwanted side reactions and decomposition.
Solution:
-
Use a Milder Catalyst: Eaton's reagent often allows for reactions to be carried out at lower temperatures than PPA, which can minimize decomposition.[6]
-
Temperature Control: Carefully control the reaction temperature. Avoid localized overheating by ensuring efficient stirring.
-
Time Optimization: Monitor the reaction closely and stop it as soon as the starting material is consumed to prevent prolonged exposure of the product to the harsh acidic conditions.
Visualizing the Process
Reaction Mechanism
Caption: Mechanism of intramolecular Friedel-Crafts acylation.
Troubleshooting Workflow
Caption: Troubleshooting decision tree for cyclization.
References
-
Recent approaches and proposed approach to the synthesis of fluorinated chromenones. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
-
Intramolecular Friedel-Crafts Reactions. (2018, May 30). Master Organic Chemistry. Retrieved January 18, 2026, from [Link]
-
Friedel–Crafts reaction. (n.d.). In Wikipedia. Retrieved January 18, 2026, from [Link]
-
Friedel-Crafts Acylation. (n.d.). Chemistry Steps. Retrieved January 18, 2026, from [Link]
-
Synthesis of Chromones and Flavones. (n.d.). Organic Chemistry Portal. Retrieved January 18, 2026, from [Link]
-
Synthesis of Chromanones and Flavanones. (n.d.). Organic Chemistry Portal. Retrieved January 18, 2026, from [Link]
-
Jung, M., et al. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry, 55(14), 6587-6597. [Link]
-
Friedel-Crafts Acylation. (n.d.). Organic Chemistry Portal. Retrieved January 18, 2026, from [Link]
-
Polyphosphoric Acid in Organic Synthesis. (2023). Canadian Center of Science and Education. Retrieved January 18, 2026, from [Link]
-
Carboxylic acid reductases enable intramolecular lactamization reactions. (2025, August 8). ResearchGate. Retrieved January 18, 2026, from [Link]
-
Electrosynthesis Using Carboxylic Acid Derivatives: New Tricks for Old Reactions. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
-
Synthesis of Chromones and their Applications during the Last Ten Years. (n.d.). International Journal of Research in Pharmacy and Chemistry. Retrieved January 18, 2026, from [Link]
-
Eaton's reagent. (n.d.). In Wikipedia. Retrieved January 18, 2026, from [Link]
-
Recent Advancement in Alkylative Cyclization Reactions: Application in Synthesis of Natural Products. (n.d.). Walsh Medical Media. Retrieved January 18, 2026, from [Link]
-
What is the work up process for the reaction involving poly phosphoric acid? (2013, July 19). ResearchGate. Retrieved January 18, 2026, from [Link]
-
III. Intramolecular Addition (Cyclization) Reactions. (2022, September 13). Chemistry LibreTexts. Retrieved January 18, 2026, from [Link]
-
Polyphosphoric Acid. (n.d.). Sciencemadness.org. Retrieved January 18, 2026, from [Link]
-
EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. (2018, May 17). Master Organic Chemistry. Retrieved January 18, 2026, from [Link]
-
Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. (2016, December 29). YouTube. Retrieved January 18, 2026, from [Link]
-
(PDF) Polyphosphoric Acid in Organic Synthesis. (2023, April 8). ResearchGate. Retrieved January 18, 2026, from [Link]
-
Acid-Catalyzed Hydrolysis and Intramolecular Cyclization of N-Cyano Sulfoximines for the Synthesis of Thiadiazine 1-Oxides. (n.d.). PMC - NIH. Retrieved January 18, 2026, from [Link]
-
Intramolecular Cyclization of Acyloxy Sulfones to Fused Furans and Benzofurans. (2025, August 6). ResearchGate. Retrieved January 18, 2026, from [Link]
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Technical Support Center: Overcoming Low Reactivity of Fluorinated Aromatic Compounds in Synthesis
Introduction: The Challenge of the C-F Bond
Fluorinated aromatic compounds are cornerstones in modern drug development, agrochemicals, and materials science. The incorporation of fluorine can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity.[1][2] However, the very property that makes these compounds so stable—the formidable strength of the carbon-fluorine (C-F) bond—presents a significant hurdle in synthetic chemistry.[3][4] This guide is designed to provide researchers, scientists, and drug development professionals with practical troubleshooting advice and answers to frequently asked questions (FAQs) regarding the low reactivity of fluorinated aromatic compounds in common synthetic transformations.
This resource will delve into the mechanistic underpinnings of these challenges and offer field-proven strategies to overcome them, focusing on two major classes of reactions: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling Reactions. We will also touch upon emerging techniques like photoredox catalysis for C-F bond activation.
Section 1: Troubleshooting & FAQs for Nucleophilic Aromatic Substitution (SNAr)
SNAr is a powerful tool for functionalizing aromatic rings, particularly those activated by electron-withdrawing groups. While fluoroarenes are often more reactive than their chloro- or bromo- counterparts in this reaction, challenges can still arise, especially with less activated systems.
FAQ 1: Why is my SNAr reaction with a fluoroarene failing or giving low yields, even with a strong nucleophile?
Answer: Several factors can contribute to a sluggish or failed SNAr reaction. Let's break down the common culprits and their solutions.
Causality: The classical SNAr mechanism proceeds through a two-step addition-elimination pathway, forming a negatively charged Meisenheimer intermediate.[5] The stability of this intermediate is paramount for the reaction to proceed.
-
Insufficient Ring Activation: The aromatic ring must be sufficiently electron-deficient to be attacked by a nucleophile. If your fluoroarene lacks strong electron-withdrawing groups (e.g., -NO₂, -CN, -CF₃) ortho or para to the fluorine, the activation barrier for the initial nucleophilic attack will be high.[6]
-
Troubleshooting:
-
Increase Reaction Temperature: Higher temperatures can provide the necessary energy to overcome the activation barrier. However, be mindful of potential side reactions and decomposition.
-
Use a Stronger Nucleophile: A more potent nucleophile can increase the rate of the initial attack.
-
Consider Alternative Strategies: For electron-neutral or electron-rich fluoroarenes, traditional SNAr may not be feasible. In such cases, photoredox catalysis can enable the reaction under mild conditions by proceeding through a cation radical-accelerated pathway.[7]
-
-
-
Poor Solubility of Fluoride Salts: In fluorination reactions using alkali metal fluorides (e.g., KF, CsF), the low solubility of the fluoride salt in common organic solvents can be a limiting factor.
-
Troubleshooting:
-
Phase-Transfer Catalysis: The addition of a phase-transfer catalyst, such as a tetraalkylammonium salt, can help shuttle the fluoride anion into the organic phase.[8][9]
-
Aprotic Polar Solvents: Solvents like DMF, DMSO, or NMP can better solvate the fluoride salt and increase its effective concentration.[10]
-
-
-
Presence of Water: Trace amounts of water can hydrate the fluoride anion, significantly reducing its nucleophilicity.
-
Troubleshooting:
-
Rigorous Drying: Ensure all reagents and solvents are scrupulously dried. Use freshly distilled solvents and dry glassware.
-
Anhydrous Fluoride Sources: Consider using anhydrous tetraalkylammonium fluoride salts, which are highly reactive and soluble in organic solvents.[8]
-
-
FAQ 2: I'm observing multiple substitutions on my polyfluorinated aromatic ring. How can I achieve mono-substitution?
Answer: Achieving regioselective mono-substitution on polyfluorinated arenes can be challenging due to the activating effect of multiple fluorine atoms.
Causality: In polyfluorinated systems, multiple positions are activated towards nucleophilic attack. The regioselectivity is governed by a combination of electronic and steric factors.[11]
-
Troubleshooting:
-
Control Stoichiometry: Carefully control the stoichiometry of your nucleophile, using a slight excess or even a 1:1 ratio.
-
Lower Reaction Temperature: Reducing the reaction temperature can often improve selectivity by favoring the kinetically controlled product.
-
Choice of Base and Solvent: The choice of base and solvent can significantly influence the outcome. For instance, using a milder base like K₃PO₄ in acetonitrile can favor mono-substitution, whereas a stronger base like K₂CO₃ in DMF might lead to multiple substitutions.[10]
-
Bulky Nucleophiles: Employing a sterically hindered nucleophile can favor attack at the least sterically encumbered position.
-
Troubleshooting Workflow for SNAr Reactions
Caption: A decision-making workflow for troubleshooting low-yielding SNAr reactions.
Section 2: Troubleshooting & FAQs for Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, are indispensable for C-C bond formation. However, the inert nature of the C-F bond makes fluoroarenes challenging substrates.
FAQ 3: My Suzuki-Miyaura coupling with a fluoroarene is not working. What are the likely reasons?
Answer: The primary challenge in the cross-coupling of fluoroarenes is the difficulty of the oxidative addition step.
Causality: The oxidative addition of the aryl halide to the Pd(0) catalyst is the rate-limiting step in many cross-coupling reactions. The strong C-F bond makes this step energetically demanding for fluoroarenes compared to other aryl halides.[12]
-
Insufficiently Active Catalyst: Standard palladium catalysts used for aryl bromides or iodides are often not active enough to cleave the C-F bond.
-
Troubleshooting:
-
Electron-Rich, Bulky Ligands: Employ specialized phosphine ligands that are both electron-rich and sterically demanding. These ligands stabilize the electron-rich Pd(0) center, promoting oxidative addition. Examples include biarylphosphine ligands (e.g., AdBrettPhos) and N-heterocyclic carbenes (NHCs).[13][14]
-
Nickel Catalysis: Consider using nickel catalysts, which are generally more reactive towards C-F bond activation than their palladium counterparts.[4][12]
-
-
-
Unfavorable Electronic Properties of the Fluoroarene: While electron-withdrawing groups can activate a fluoroarene towards SNAr, they can sometimes have a complex effect on cross-coupling reactions. Highly electron-deficient fluoroarenes may require specific catalyst systems.
-
Troubleshooting:
-
Ligand Screening: A systematic screening of different ligands is often necessary to find the optimal conditions for a particular substrate.
-
Co-catalyst/Additive: The addition of co-catalysts or additives, such as lithium iodide, can promote the oxidative addition of the C-F bond to palladium(0).[15][16]
-
-
-
Base and Solvent Effects: The choice of base and solvent is critical for a successful Suzuki-Miyaura coupling.
-
Troubleshooting:
-
Base Selection: Strong bases like Cs₂CO₃ or K₃PO₄ are often required. Ensure the base is anhydrous and finely powdered for optimal reactivity.
-
Solvent Choice: Aprotic polar solvents like DME, THF, or dioxane are commonly used. For challenging couplings, a switch to a solvent like N-methylpyrrolidone (NMP) might be beneficial.[17]
-
-
Comparative Ligand Performance in Fluoroarene Cross-Coupling
| Ligand Type | Key Features | Typical Substrates |
| Trialkylphosphines | Strongly electron-donating, sterically bulky. | Activated fluoroarenes. |
| Biarylphosphines | Tunable steric and electronic properties. | Broad range of fluoroarenes, including less activated systems. |
| N-Heterocyclic Carbenes (NHCs) | Strong σ-donors, form stable metal complexes. | Electron-deficient and heteroaromatic fluoroarenes. |
FAQ 4: Can I perform other types of cross-coupling reactions with fluoroarenes?
Answer: Yes, with the right catalytic system, other cross-coupling reactions are possible, though they often present similar challenges to the Suzuki-Miyaura coupling.
-
Stille Coupling: This reaction can be effective for fluoroarenes, particularly when the fluoroarene is activated. Similar to Suzuki coupling, specialized palladium catalysts with electron-rich ligands are often necessary.[18]
-
Buchwald-Hartwig Amination: C-N bond formation with fluoroarenes is challenging but can be achieved using highly active palladium catalysts with specialized ligands. Nickel catalysts have also shown promise in this transformation.[4]
Section 3: Emerging Strategies - Photoredox Catalysis for C-F Bond Activation
Visible-light photoredox catalysis has emerged as a powerful and mild method for activating C-F bonds.[3][19]
How it Works: In a typical photoredox cycle, a photocatalyst, upon excitation by visible light, can act as a potent single-electron transfer (SET) agent. This SET event can reduce the fluoroarene, leading to the formation of a radical anion that readily cleaves the C-F bond to generate an aryl radical. This aryl radical can then be trapped by a suitable reaction partner.[3][20][21]
Advantages:
-
Mild Reaction Conditions: These reactions often proceed at room temperature, tolerating a wide range of functional groups.
-
Novel Reactivity: Photoredox catalysis opens up new avenues for the functionalization of fluoroarenes that are not accessible through traditional methods.[3][19]
-
Access to Partially Fluorinated Products: This strategy allows for the selective defluorinative functionalization of readily available polyfluorinated compounds.[3]
Caption: A simplified representation of a reductive quenching cycle in photoredox-catalyzed C-F activation.
Section 4: Experimental Protocols
Protocol 1: General Procedure for a Suzuki-Miyaura Coupling of an Activated Fluoroarene
Disclaimer: This is a general procedure and may require optimization for specific substrates. All reactions should be performed in a well-ventilated fume hood under an inert atmosphere.
-
Reaction Setup: To an oven-dried Schlenk flask, add the fluoroarene (1.0 equiv), arylboronic acid (1.2 equiv), and a finely ground, anhydrous base (e.g., Cs₂CO₃, 2.0 equiv).
-
Catalyst and Ligand Addition: In a separate vial, pre-mix the palladium source (e.g., Pd₂(dba)₃, 2 mol %) and the phosphine ligand (e.g., a biarylphosphine ligand, 4 mol %). Add this mixture to the Schlenk flask.
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., dioxane or THF) to the flask.
-
Reaction Conditions: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the specified time (monitor by TLC or GC-MS).
-
Work-up: After the reaction is complete, cool the mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Conclusion
Overcoming the low reactivity of fluorinated aromatic compounds requires a nuanced understanding of the underlying reaction mechanisms and a willingness to explore non-traditional synthetic strategies. By carefully considering factors such as catalyst and ligand choice, solvent and base effects, and the electronic nature of the substrate, researchers can successfully incorporate these valuable motifs into their target molecules. The emergence of new technologies like photoredox catalysis continues to expand the toolkit available for C-F bond functionalization, promising even more efficient and milder synthetic routes in the future.
References
-
Recent Advances in C-F Bond Cleavage Enabled by Visible Light Photoredox Catalysis. (2021). Molecules. Available at: [Link]
-
Late-Stage Fluorination: From Fundamentals to Application. (2014). Organic Process Research & Development. Available at: [Link]
-
Recent advances in late-stage monofluorination of natural products and their derivatives. (2024). Organic & Biomolecular Chemistry. Available at: [Link]
-
C-F bond activation by an organic photoredox catalyst. (n.d.). American Chemical Society. Available at: [Link]
-
Late-Stage Fluorination: From Fundamentals to Application. (2014). PMC. Available at: [Link]
-
Advances in Catalytic C–F Bond Activation and Transformation of Aromatic Fluorides. (2019). Molecules. Available at: [Link]
-
Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. (2020). Journal of the American Chemical Society. Available at: [Link]
-
Late-Stage Fluorination: From Fundamentals to Application. (2014). Organic Process Research & Development. Available at: [Link]
-
Recent Advances in C-F Bond Cleavage Enabled by Visible Light Photoredox Catalysis. (2021). Semantic Scholar. Available at: [Link]
-
Photoredox Catalyzed Single C−F Bond Activation of Trifluoromethyl Ketones: A Solvent Controlled Divergent Access of gem‐Difluoromethylene Containing Scaffolds. (2022). Angewandte Chemie International Edition. Available at: [Link]
-
Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives. (2021). Molecules. Available at: [Link]
-
Photocatalytic C-F bond activation in small molecules and polyfluoroalkyl substances. (2024). Nature. Available at: [Link]
-
C−F Bond Activation in Organic Synthesis. (2009). Chemical Reviews. Available at: [Link]
-
Nucleophilic substitution on arenes. (n.d.). ResearchGate. Available at: [Link]
-
C-F Bond Activation and Metal Fluoride Complexes. (n.d.). University of York. Available at: [Link]
-
Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. (2014). Catalysts. Available at: [Link]
-
Palladium catalysed cross-coupling of (fluoroarene)tricarbonylchromium(0) complexes. (2001). Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]
-
Carbon-Fluorine Bond Activation. (n.d.). LCC CNRS Toulouse. Available at: [Link]
-
Computational Studies of Enzymes for C−F Bond Degradation and Functionalization. (2024). ChemBioChem. Available at: [Link]
-
C-F bond activation in organic synthesis. (2009). Chemical Reviews. Available at: [Link]
-
Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides? (2013). Chemistry Stack Exchange. Available at: [Link]
-
Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018). Master Organic Chemistry. Available at: [Link]
-
Aryl Fluoride Activation Through Palladium-Magnesium Bimetallic Cooperation: A Mechanistic and Computational Study. (2017). Journal of the American Chemical Society. Available at: [Link]
-
Cross coupling reactions of polyfluoroarenes via C-F activation. (2010). Dalton Transactions. Available at: [Link]
-
Nucleophilic aromatic substitution of polyfluoroarene to access highly functionalized 10-phenylphenothiazine derivatives. (2021). Preprints.org. Available at: [Link]
-
Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. (2014). ResearchGate. Available at: [Link]
-
Synthesis of Fluorinated Alkyl Aryl Ethers by Palladium-Catalyzed C–O Cross-Coupling. (2020). Organic Letters. Available at: [Link]
-
Stereodivergent Palladium-Catalyzed C–F Bond Functionalization of gem-Difluoroalkenes. (2024). Organic Letters. Available at: [Link]
-
Photoredox-Catalyzed Defluorinative Carbamoylation of α-Trifluoromethylalkenes. (2024). Organic Letters. Available at: [Link]
-
Recent Progress in Synthesis of Alkyl Fluorinated Compounds with Multiple Contiguous Stereogenic Centers. (2024). Molecules. Available at: [Link]
-
Development of SNAr Nucleophilic Fluorination: A Fruitful Academia-Industry Collaboration. (2020). Accounts of Chemical Research. Available at: [Link]
-
Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. (2010). Chemical Reviews. Available at: [Link]
-
Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase. (2021). Journal of the American Chemical Society. Available at: [Link]
-
Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. (2018). ResearchGate. Available at: [Link]
-
Development of SNAr Nucleophilic Fluorination: A Fruitful Academia-Industry Collaboration. (2020). Accounts of Chemical Research. Available at: [Link]
-
Fluorinated Aromatic Compounds. (2000). Kirk-Othmer Encyclopedia of Chemical Technology. Available at: [Link]
-
The Strength of Weak Interactions: Aromatic Fluorine in Drug Design. (2013). Chemical Reviews. Available at: [Link]
-
Palladium catalysed Suzuki reactions of fluoroarenes. (2009). ResearchGate. Available at: [Link]
-
Diagnosing issues with a failed Suzuki coupling? (2021). Reddit. Available at: [Link]
-
Pd-Catalyzed Nucleophilic Fluorination of Aryl Bromides. (2014). Organic Letters. Available at: [Link]
-
Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase. (2021). Journal of the American Chemical Society. Available at: [Link]
-
Enzymatic synthesis of fluorinated compounds. (2021). Applied Microbiology and Biotechnology. Available at: [Link]
-
Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. Available at: [Link]
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stability studies of 6-Fluoro-2,2-dimethylchroman-4-one under experimental conditions
Technical Support Center: Stability Studies of 6-Fluoro-2,2-dimethylchroman-4-one
Introduction: This technical guide provides a comprehensive resource for researchers, scientists, and drug development professionals conducting stability studies on this compound. The chroman-4-one scaffold is a prevalent motif in biologically active compounds, and understanding its stability under various stress conditions is critical for drug development and formulation.[1][2][3][4][5] The presence of a fluorine atom and dimethyl substitution on the chroman ring introduces specific chemical properties that influence its degradation pathways. This guide offers detailed troubleshooting, frequently asked questions (FAQs), and step-by-step experimental protocols to navigate the complexities of these studies.
Part 1: Foundational Knowledge & Initial Assessment
FAQ 1: What are the primary objectives of conducting forced degradation studies on this compound?
Forced degradation, or stress testing, is a critical component of the drug development process, mandated by regulatory bodies like the ICH.[6][7][8] The primary goals are:
-
Identification of Degradation Pathways: To determine the likely chemical transformations the molecule undergoes under stress, revealing potential degradation products.[7][9]
-
Development and Validation of Stability-Indicating Methods: To ensure that the analytical methods, typically High-Performance Liquid Chromatography (HPLC), can accurately separate the parent drug from all potential degradation products.[6][8][10] A method is only considered "stability-indicating" if it can achieve this separation.
-
Understanding Molecular Stability: To gain insight into the intrinsic chemical stability of this compound, which informs decisions on formulation, packaging, and storage conditions.[9][11]
-
Characterization of Degradants: To generate sufficient quantities of degradation products for structural elucidation (e.g., using LC-MS/MS or NMR) and to assess their potential toxicity.
FAQ 2: What are the key structural features of this compound that may influence its stability?
The stability of this molecule is influenced by several key features:
-
Chroman-4-one Core: This heterocyclic system contains a ketone and an ether linkage. The ether linkage can be susceptible to acid-catalyzed hydrolysis, while the benzylic position adjacent to the oxygen may be prone to oxidation.
-
Fluorine Substituent: The electron-withdrawing nature of the fluorine atom on the aromatic ring can influence the reactivity of the entire molecule. While the C-F bond itself is very strong and generally stable to thermal stress, its presence can affect the susceptibility of the aromatic ring to nucleophilic attack and may influence photolytic degradation pathways.[12][13]
-
Gem-Dimethyl Group: The two methyl groups at the C2 position may provide some steric hindrance, potentially slowing down certain degradation reactions near that site.
-
α-Carbonyl Protons: The protons on the carbon adjacent to the ketone (C3 position) could be involved in base-catalyzed reactions or enolate formation.
Part 2: Forced Degradation Experimental Protocols
Forced degradation studies intentionally expose the drug substance to conditions more severe than accelerated stability testing to generate degradation products.[11][14] The goal is to achieve a target degradation of 5-20% of the active pharmaceutical ingredient (API).[15] If degradation exceeds 20%, milder conditions should be employed.[8][15]
Workflow for Forced Degradation Studies
Caption: Workflow for conducting forced degradation studies.
Q1: How do I perform hydrolytic stability studies?
Hydrolytic degradation is assessed under acidic and basic conditions.[15]
Protocol: Acid Hydrolysis
-
Preparation: Prepare a 1 mg/mL solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) and dilute with 0.1 M hydrochloric acid (HCl) to a final concentration of approximately 100 µg/mL.
-
Stress Condition: Heat the solution at 60°C.
-
Time Points: Withdraw aliquots at 2, 4, 8, and 24 hours.
-
Sample Processing: Before analysis, cool the aliquot to room temperature and neutralize with an equivalent amount of 0.1 M sodium hydroxide (NaOH) to prevent damage to the HPLC column.
-
Analysis: Analyze by a stability-indicating HPLC method.
Protocol: Base Hydrolysis
-
Preparation: Prepare the sample as in the acid hydrolysis protocol, but use 0.1 M sodium hydroxide (NaOH) instead of HCl.
-
Stress Condition: Keep the solution at room temperature. Basic conditions are often more harsh than acidic ones.
-
Time Points: Withdraw aliquots at 30 minutes, 1, 2, and 4 hours.
-
Sample Processing: Neutralize the aliquot with an equivalent amount of 0.1 M HCl.
-
Analysis: Analyze by HPLC.
Troubleshooting Hydrolysis:
-
Issue: No degradation is observed.
-
Solution: Increase the temperature (e.g., to 80°C) or the concentration of the acid/base (e.g., to 1 M).[15]
-
-
Issue: The compound degrades too rapidly.
-
Solution: Decrease the temperature (perform the study at room temperature or even refrigerated conditions) or use a lower concentration of the acid/base (e.g., 0.01 M).
-
Q2: What is the recommended procedure for oxidative stability testing?
Oxidation studies assess the molecule's susceptibility to oxidative degradation.
Protocol: Oxidative Degradation
-
Preparation: Prepare a 1 mg/mL solution of the compound in a suitable solvent. Dilute with 3% hydrogen peroxide (H₂O₂) to a final drug concentration of 100 µg/mL.
-
Stress Condition: Store the solution at room temperature, protected from light.
-
Time Points: Withdraw aliquots at 2, 8, and 24 hours.
-
Sample Processing: No quenching is typically required, but samples should be analyzed promptly.
-
Analysis: Analyze by HPLC.
Troubleshooting Oxidation:
-
Issue: No degradation observed.
-
Solution: Increase the concentration of H₂O₂ (e.g., up to 30%) or gently heat the solution (e.g., to 40°C).
-
-
Issue: The compound is insoluble in aqueous H₂O₂.
-
Solution: Increase the proportion of organic cosolvent. However, be aware that some organic solvents can react with H₂O₂. Acetonitrile is generally a good choice.
-
Q3: How should I conduct thermal and photolytic stability studies?
These studies evaluate the impact of heat and light on the drug substance.[7]
Protocol: Thermal Degradation (Solid State)
-
Preparation: Place a thin layer of the solid compound in a vial.
-
Stress Condition: Heat the sample in a thermostatically controlled oven at 80°C.
-
Time Points: Analyze samples at 1, 3, and 7 days.
-
Sample Processing: Dissolve the sample in a suitable solvent to the target concentration for HPLC analysis.
Protocol: Photostability
-
Guideline: Follow the ICH Q1B guideline for photostability testing.[15][16]
-
Preparation: Place a solid sample and a solution sample (e.g., 100 µg/mL in a suitable solvent) in chemically inert, transparent containers. Prepare parallel "dark" control samples wrapped in aluminum foil.[16]
-
Stress Condition: Expose the samples to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[16]
-
Analysis: Analyze both the light-exposed and dark control samples by HPLC.
Troubleshooting Thermal & Photolytic Studies:
-
Issue: The compound melts during thermal testing.
-
Solution: Conduct the study at a temperature below the melting point. Alternatively, perform thermal degradation in solution, but be mindful of potential solvent degradation.
-
-
Issue: The photolytic degradation is minimal.
-
Solution: Ensure the light source is properly calibrated and provides the required energy output. Consider exposing the sample for a longer duration. The presence of the fluorine on the aromatic ring could make the molecule more susceptible to photolysis compared to its non-fluorinated analog.[17][18]
-
Part 3: Analytical Methodology & Troubleshooting
A robust, stability-indicating analytical method is the cornerstone of any degradation study.
Q4: What are the recommended starting conditions for an HPLC method for this compound and its degradants?
A reversed-phase HPLC (RP-HPLC) method with UV detection is the standard approach.
Illustrative HPLC Method Parameters
| Parameter | Recommended Condition | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Provides good retention and resolution for moderately polar compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides acidic pH to ensure sharp peaks for any acidic or basic analytes. |
| Mobile Phase B | Acetonitrile | A common, strong organic solvent for reversed-phase chromatography. |
| Gradient | 5% to 95% B over 30 min | A broad gradient is necessary to ensure elution of both polar degradants and the non-polar parent compound. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30°C | Controlled temperature ensures reproducible retention times.[19][20] |
| Detection (UV) | 254 nm or Diode Array Detector (DAD) | 254 nm is a common wavelength for aromatic compounds. A DAD is preferred to detect peaks at their maximum absorbance and check for peak purity. |
| Injection Vol. | 10 µL | A typical injection volume. |
HPLC Troubleshooting Guide
Caption: Common HPLC problems and their solutions.
Q5: How do I ensure my method is truly "stability-indicating"?
-
Peak Purity Analysis: Use a Diode Array Detector (DAD) or Mass Spectrometer (MS) to assess the purity of the parent peak in all stressed samples. The UV spectra across the peak should be consistent.
-
Mass Balance: The total amount of drug detected (parent + degradants) should be close to the initial amount. A good mass balance is typically between 90-110%.[7] Deviations may suggest that some degradants are not being detected by the UV detector or are volatile.
-
Resolution: The resolution between the parent peak and the closest eluting degradant peak should be greater than 1.5.
Part 4: Data Interpretation
Q6: How should I present the data from my stability studies?
Clear and concise data presentation is crucial. Use tables to summarize the results from each stress condition.
Illustrative Data Summary: Forced Degradation of this compound
| Stress Condition | Time | % Assay of Parent Compound | % Total Degradation | Mass Balance (%) | Remarks |
| 0.1 M HCl | 24 h | 92.5 | 7.5 | 100.2 | One major degradant at RRT 0.85 |
| 0.1 M NaOH | 4 h | 85.1 | 14.9 | 98.9 | Two major degradants at RRT 0.72 and 0.91 |
| 3% H₂O₂ | 24 h | 95.8 | 4.2 | 101.1 | Minor degradation observed |
| Thermal (80°C) | 7 days | 98.2 | 1.8 | 100.5 | Very stable in solid state |
| Photolytic | 1.2M lux h | 91.3 | 8.7 | 99.5 | Significant degradation compared to dark control |
RRT = Relative Retention Time
References
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Lhasa Limited. (2025, March 27). How To Overcome The Critical Challenges Faced In Forced Degradation Studies. [Link]
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Harris, J. (2022, April 18). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs. [Link]
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BioPharm International. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation. [Link]
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Lamb, E. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. [Link]
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Spectroscopy. (n.d.). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. [Link]
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MDPI. (n.d.). Antioxidant Properties and Oxidative Transformation of Different Chromone Derivatives. [Link]
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Pharma Guideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. [Link]
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ResearchGate. (2025, August 5). Thermal and oxidative stability of fluorinated alkyl aryl ethers. [Link]
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VSCHT. (n.d.). Troubleshooting HPLC.pdf. [Link]
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Aurigene Pharmaceutical Services. (2024, May 28). Troubleshooting and Performance Improvement for HPLC. [Link]
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ResearchGate. (n.d.). Synthesis, characterization, volatility, and thermal stability of fluorinated copper(II) aminoalkoxide complexes as potential vapour deposition precursors. [Link]
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MedCrave. (2016, December 14). Forced Degradation Studies. [Link]
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Oxford Academic. (n.d.). Photolysis Products of Fluorinated Pharmaceuticals: A Combined Fluorine Nuclear Magnetic Resonance Spectroscopy and Mass Spectrometry Approach. Environmental Toxicology and Chemistry. [Link]
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SCION Instruments. (n.d.). HPLC Troubleshooting Guide. [Link]
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ScienceDirect. (n.d.). Thermal stability and bond dissociation energy of fluorinated polymers: A critical evaluation. [Link]
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BioPharm International. (n.d.). Forced Degradation Studies for Biopharmaceuticals. [Link]
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ACE HPLC. (n.d.). HPLC Troubleshooting Guide. [Link]
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Contract Pharma. (2020, January 9). An Introduction To Forced Degradation Studies For Drug Substance Drug Product. [Link]
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RSC Publishing. (2021, August 16). Visible-light synthesis of 4-substituted-chroman-2-ones and 2-substituted-chroman-4-ones via doubly decarboxylative Giese reaction. [Link]
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National Institutes of Health. (n.d.). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. [Link]
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National Institutes of Health. (2023, March 6). Synthesis of Ester-Containing Chroman-4-Ones via Cascade Radical Annulation of 2-(Allyloxy)Arylaldehydes with Oxalates under Metal Free Conditions. [Link]
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Gupea. (n.d.). Design, Synthesis, and Evaluation of Functionalized Chroman-4-one and Chromone Derivatives. [Link]
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EMA. (n.d.). Q1B Photostability Testing of New Active Substances and Medicinal Products. [Link]
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PubMed. (n.d.). Alterchromanone A, one new chromanone derivative from the mangrove endophytic fungus Alternaria longipes. [Link]
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PubMed. (n.d.). Thermal Stability Studies of 5-fluorouracil Using Diffuse Reflectance Infrared Spectroscopy. [Link]
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National Institutes of Health. (2021, August 16). Visible-light synthesis of 4-substituted-chroman-2-ones and 2-substituted-chroman-4-ones via doubly decarboxylative Giese reaction. [Link]
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University of the Witwatersrand, Johannesburg. (n.d.). CHEMICAL STUDIES OF SELECTED CHROMONE DERIVATIVES. [Link]
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RSC Publishing. (n.d.). Thermal stability of C–F/C(–F)2 bonds in fluorinated graphene detected by in situ heating infrared spectroscopy. [Link]
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ResearchGate. (2025, August 6). Synthesis, liquid crystal characterization and photo-switching studies on fluorine substituted azobenzene based esters. [Link]
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ACS Publications. (n.d.). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. Environmental Science & Technology. [Link]
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PubMed. (2023, August 5). Synthesis and biological evaluation of chromanone-based derivatives as potential anti-neuroinflammatory agents. [Link]
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National Institutes of Health. (n.d.). 6-Fluorochromone. PubChem. [Link]
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RSC Publishing. (n.d.). Current developments in the synthesis of 4-chromanone-derived compounds. Organic & Biomolecular Chemistry. [Link]
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PubMed. (n.d.). Design, synthesis, and evaluation of novel 6-chloro-/fluorochromone derivatives as potential topoisomerase inhibitor anticancer agents. [Link]
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PubChem. (n.d.). 6-Fluoro-4-hydroxy-N,N-dimethylchroman-2-carboxamide. [Link]
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MDPI. (n.d.). Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. [Link]
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National Institutes of Health. (2021, June 30). Chromanone-A Prerogative Therapeutic Scaffold: An Overview. [Link]
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PubMed. (n.d.). 6-Chloro-3-hydroxy-2-(5'-methylfuryl)-4H-chromene-4-one as an analytical reagent for micro determination of molybdenum(VI). [Link]
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optimization of reaction conditions for derivatizing 6-Fluoro-2,2-dimethylchroman-4-one
Welcome to the technical support center for the derivatization of 6-Fluoro-2,2-dimethylchroman-4-one. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this versatile scaffold. Here, we provide in-depth, field-proven insights into optimizing reaction conditions, troubleshooting common experimental hurdles, and answering frequently asked questions. Our approach is grounded in mechanistic principles to empower you to make informed decisions in your synthetic endeavors.
Frequently Asked Questions (FAQs)
This section addresses high-level strategic questions you may have before beginning your experiments.
Q1: What are the primary reactive sites on this compound for derivatization?
The primary sites for derivatization are the carbonyl group at the C4 position and the adjacent methylene group at the C3 position. The C4 ketone is an excellent electrophile for nucleophilic additions, while the C3 protons are acidic and can be removed by a base to form an enolate for subsequent reactions.
Q2: How do the 6-Fluoro and 2,2-dimethyl substituents influence the molecule's reactivity?
These substituents have distinct and significant electronic and steric effects:
-
6-Fluoro Group: As an electron-withdrawing group, the fluorine atom slightly increases the electrophilicity of the C4 carbonyl, making it more susceptible to nucleophilic attack. It also influences the acidity of the C3 protons, though this effect is modest due to its distance.
-
2,2-dimethyl Groups (gem-dimethyl): These groups are the most significant steric feature of the molecule. They create considerable steric hindrance around the C3 position, which can impede the approach of bulky bases or nucleophiles aiming to react at C3. They also influence the conformation of the heterocyclic ring, which can affect reactivity at the C4 carbonyl.
Q3: What are the most common and effective strategies for derivatizing this chromanone?
The most successful strategies target the C3 and C4 positions. Key reaction types include:
-
Knoevenagel or Aldol-type Condensations: These reactions occur at the C3 position by reacting the chromanone's enolate with an aldehyde or ketone.[1]
-
Reductive Amination: This converts the C4 ketone into a primary, secondary, or tertiary amine, a crucial transformation in medicinal chemistry.[2]
-
Oxime/Hydrazone Formation: A straightforward and high-yielding reaction of the C4 ketone, often used to create stable derivatives or intermediates for further reactions like the Beckmann rearrangement.[3][4]
-
Wittig-type Olefination: This reaction converts the C4 ketone into an exocyclic double bond, allowing for the introduction of various carbon-based substituents.[5]
Q4: How should I monitor the progress of my derivatization reaction?
Thin-Layer Chromatography (TLC) is the most common and effective method for monitoring these reactions. A typical mobile phase for this class of compounds is a mixture of ethyl acetate and hexane. Staining with potassium permanganate (KMnO₄) is often effective for visualization, as the chromanone starting material and many of its derivatives are UV-active. For reactions like reductive amination, specific stains like ninhydrin can be used to visualize amine products.
Troubleshooting Guides by Reaction Type
This section provides detailed troubleshooting for specific issues you may encounter during your experiments.
1. Knoevenagel Condensation
This reaction involves the condensation of an active methylene compound (in this case, the C3 position of the chromanone) with an aldehyde, typically catalyzed by a weak base.[6]
Q: My Knoevenagel condensation shows low or no conversion. What are the likely causes and solutions?
A: Low conversion is the most common issue and can stem from several factors.
-
Cause 1: Ineffective Deprotonation at C3. The steric bulk of the gem-dimethyl groups at C2 can hinder the approach of the base to the C3 protons.
-
Solution: Switch from a bulky base to a smaller, yet sufficiently basic, catalyst. Piperidine or pyrrolidine are excellent choices as they are effective and small enough to access the C3 position.[1][7] If these fail, consider using a stronger, non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) in catalytic amounts, but be cautious of potential side reactions.
-
-
Cause 2: Insufficient Reaction Temperature or Time. The reaction may be kinetically slow.
-
Cause 3: Water in the Reaction. The condensation step involves the elimination of water. If water is present in the reagents or solvents, it can shift the equilibrium back towards the starting materials.
-
Solution: Use anhydrous solvents and reagents. Consider using a Dean-Stark apparatus to azeotropically remove water as it is formed, especially when using solvents like toluene.
-
Q: I'm observing multiple spots on my TLC plate, indicating side product formation. How can I improve selectivity?
A: Side products often arise from self-condensation of the aldehyde or competing reaction pathways.
-
Cause: Aldehyde Self-Condensation (Cannizzaro or Aldol). This is more likely if the aldehyde can enolize or if the base is too strong.
-
Solution: Use a mild, catalytic amount of a secondary amine base like piperidine. Add the aldehyde slowly to the reaction mixture containing the chromanone and catalyst to maintain a low concentration of free aldehyde.
-
-
Cause: Michael Addition. The α,β-unsaturated product of the Knoevenagel reaction can sometimes react with another equivalent of the chromanone enolate.
-
Solution: Use a strict 1:1 stoichiometry of the chromanone and aldehyde. Running the reaction at a lower temperature, if kinetically feasible, can sometimes improve selectivity.
-
| Parameter | Recommended Condition | Rationale |
| Base Catalyst | Piperidine or Pyrrolidine (catalytic) | Small, effective weak base to minimize side reactions.[7] |
| Solvent | Ethanol or Toluene | Ethanol is a good protic solvent; Toluene allows for water removal via Dean-Stark.[1] |
| Temperature | 80-110 °C (Reflux) | Provides sufficient energy to overcome the activation barrier. |
| Water Removal | Dean-Stark Trap (with Toluene) | Drives the equilibrium towards the product. |
2. Reductive Amination
This two-step, one-pot process involves the formation of an imine/enamine from the C4 ketone and an amine, followed by its reduction.[9]
Q: The reaction is incomplete, and I recover mostly starting ketone. What went wrong?
A: This usually points to an issue with imine formation or the choice of reducing agent.
-
Cause 1: Inefficient Imine Formation. Imine formation is an equilibrium-driven process that releases water. The reaction is also pH-sensitive.
-
Solution: The reaction should be run under weakly acidic conditions (pH 4-6) to facilitate both amine addition and dehydration. Adding a catalytic amount of acetic acid is common. Ensure water is removed, either by using a drying agent like MgSO₄ or molecular sieves, or by azeotropic distillation.
-
-
Cause 2: Premature Reduction of the Ketone. If the reducing agent is too reactive, it will reduce the starting ketone faster than the imine can form.
-
Solution: Use a mild, imine-selective reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this reason.[10] It is less reactive than sodium borohydride (NaBH₄) and selectively reduces the protonated imine intermediate. Sodium cyanoborohydride (NaBH₃CN) is also effective but is toxic.[9]
-
Q: I am trying to make a primary amine using ammonia, but I am getting a mixture of products.
A: Direct reductive amination with ammonia is prone to over-alkylation, leading to secondary and tertiary amines.
-
Cause: Over-Alkylation. The newly formed primary amine is nucleophilic and can react with another molecule of the ketone, leading to a secondary amine, which can react again.
-
Solution 1: Use a large excess of the ammonia source (e.g., ammonium acetate) to statistically favor the formation of the primary amine.
-
Solution 2 (Better): Use a protected ammonia equivalent. For example, react the ketone with hydroxylamine to form the oxime, then reduce the oxime to the primary amine using a reducing agent like H₂/Pd, Na/EtOH, or LiAlH₄.
-
| Reducing Agent | Solvent | Key Characteristics |
| NaBH(OAc)₃ | Dichloromethane (DCM), 1,2-Dichloroethane (DCE) | Recommended. Mild and selective for imines; tolerates many functional groups.[10] |
| NaBH₃CN | Methanol (MeOH), Acetonitrile (MeCN) | Effective and imine-selective, but highly toxic (releases HCN at low pH).[9] |
| NaBH₄ | Methanol (MeOH), Ethanol (EtOH) | Can be used, but may reduce the ketone. Best used in a two-step process where the imine is formed first. |
| H₂/Catalyst | Ethanol (EtOH), Methanol (MeOH) | "Green" option, but may require pressure and can reduce other functional groups. |
3. Wittig Reaction
This reaction converts the C4 ketone to an alkene using a phosphonium ylide.[11]
Q: My Wittig reaction is very slow and gives a poor yield. Why?
A: The C4 ketone in this scaffold is sterically hindered by the adjacent gem-dimethyl groups, which can significantly slow down the reaction.
-
Cause: Steric Hindrance. The bulky triphenylphosphine oxide leaving group and the ylide itself must navigate a crowded environment.
-
Solution 1: Use a less sterically demanding, more reactive (non-stabilized) ylide, such as methylenetriphenylphosphorane (Ph₃P=CH₂), if you are introducing a simple methylene group. These ylides are more nucleophilic and react more readily with hindered ketones.[12]
-
Solution 2 (Horner-Wadsworth-Emmons): For introducing substituted alkylidene groups, the Horner-Wadsworth-Emmons (HWE) reaction is often superior for hindered ketones.[12] It uses a phosphonate ester carbanion, which is more nucleophilic and less sterically bulky than a Wittig ylide. The byproduct is a water-soluble phosphate ester, which simplifies purification.
-
Visualizations and Workflows
Workflow for C4-Carbonyl Derivatization
This diagram helps in selecting the appropriate reaction based on the desired molecular modification.
Caption: Decision tree for selecting a C4-carbonyl derivatization method.
Troubleshooting Low Yield in Knoevenagel Condensation
This flowchart provides a logical path for diagnosing and solving low conversion issues.
Caption: Troubleshooting flowchart for low-yielding Knoevenagel reactions.
Experimental Protocols
The following are representative protocols that can be adapted for your specific substrates. Always perform reactions in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Protocol 1: Knoevenagel Condensation with Benzaldehyde
This protocol is adapted from procedures for similar chromanones.[1]
-
Materials:
-
This compound (1.0 equiv)
-
Benzaldehyde (1.05 equiv)
-
Piperidine (0.1 equiv)
-
Ethanol (anhydrous)
-
-
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stir bar, add this compound (e.g., 1.0 g, 4.8 mmol).
-
Dissolve the starting material in anhydrous ethanol (20 mL).
-
Add benzaldehyde (e.g., 0.51 mL, 5.04 mmol) to the solution.
-
Add a catalytic amount of piperidine (e.g., 0.05 mL, 0.48 mmol).
-
Heat the reaction mixture to reflux (approx. 80 °C) and maintain for 4-8 hours.
-
Monitor the reaction progress by TLC (e.g., 20% ethyl acetate in hexane). The product should be less polar than the starting chromanone.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Reduce the solvent volume under reduced pressure. The product may precipitate.
-
If a precipitate forms, filter the solid and wash with cold ethanol. If no solid forms, perform an aqueous workup by diluting with ethyl acetate and washing with 1M HCl, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel or recrystallization from ethanol to yield 3-benzylidene-6-fluoro-2,2-dimethylchroman-4-one.
-
Protocol 2: Formation of this compound Oxime
This protocol is based on a standard procedure for chromanone oxime synthesis.[3]
-
Materials:
-
This compound (1.0 equiv)
-
Hydroxylamine hydrochloride (NH₂OH·HCl) (1.1 equiv)
-
Sodium acetate (NaOAc) (2.0 equiv)
-
Ethanol/Water solvent mixture
-
-
Procedure:
-
In a round-bottom flask, dissolve this compound (e.g., 1.0 g, 4.8 mmol) in ethanol (20 mL), heating gently if necessary.
-
In a separate beaker, dissolve hydroxylamine hydrochloride (e.g., 0.37 g, 5.28 mmol) and sodium acetate (e.g., 0.79 g, 9.6 mmol) in a minimal amount of warm water (approx. 5-10 mL).
-
Add the warm aqueous solution of NH₂OH·HCl and NaOAc to the ethanolic solution of the chromanone.
-
Heat the combined mixture to reflux for 1-2 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture in an ice bath. The oxime product should crystallize out of solution.
-
Collect the crystals by vacuum filtration, wash thoroughly with cold water, and then a small amount of cold ethanol.
-
Dry the product in air or in a vacuum oven to obtain this compound oxime. The product may be a mixture of (E) and (Z) isomers.
-
References
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O'Brien, C. J., Tellez, J. L., Nixon, Z. S., Kang, L. J., Carter, A. L., Kunkel, S. R., Przeworski, K. C., & Chass, G. A. (2009). Recycling the Waste: The Development of a Catalytic Wittig Reaction. Angewandte Chemie International Edition, 48(36), 6836-6839. [Link]
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Validation & Comparative
A Comparative Analysis for Drug Discovery: 6-Fluoro-2,2-dimethylchroman-4-one vs. 2,2-dimethylchroman-4-one
In the landscape of medicinal chemistry, the chroman-4-one scaffold is a privileged structure, forming the core of numerous biologically active compounds.[1][2] The strategic modification of this scaffold is a key approach in the development of novel therapeutics. This guide provides a detailed comparative analysis of 6-Fluoro-2,2-dimethylchroman-4-one and its non-fluorinated parent, 2,2-dimethylchroman-4-one, for researchers, scientists, and drug development professionals. We will explore the nuances of how a single fluorine atom can modulate the physicochemical and potential biological properties of this important heterocyclic system.
Introduction: The Rationale for Fluorination
The introduction of fluorine into a drug candidate is a widely employed strategy in medicinal chemistry to enhance its pharmacological profile.[3][4] The unique properties of fluorine—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's lipophilicity, metabolic stability, pKa, and binding affinity to target proteins.[5][6] This comparative guide will dissect these effects within the context of the 2,2-dimethylchroman-4-one framework.
Synthesis and Structural Elucidation
The synthesis of 2,2-dimethylchroman-4-ones typically involves the reaction of a corresponding phenol with 3,3-dimethylacrylic acid or its derivatives, often under acidic conditions. For the non-fluorinated analog, this would involve phenol, while the synthesis of the 6-fluoro analog would logically start from 4-fluorophenol.
2,2-dimethylchroman-4-one: The synthesis can be achieved by the condensation of phenol with β,β-dimethylacrylic acid in the presence of a catalyst such as boron fluoride-etherate or polyphosphoric acid.[7]
This compound: A plausible synthetic route involves the reaction of 4-fluorophenol with 3,3-dimethylacrylic acid. The reaction is an intramolecular Friedel-Crafts acylation, which is a common method for the synthesis of chromanones.
Caption: General synthetic pathways for the chromanone analogs.
Physicochemical Properties: A Head-to-Head Comparison
The introduction of a fluorine atom at the 6-position of the chroman-4-one ring is expected to induce significant changes in the molecule's physicochemical properties.
| Property | 2,2-dimethylchroman-4-one | This compound | Impact of Fluorination |
| Molecular Formula | C₁₁H₁₂O₂ | C₁₁H₁₁FO₂ | Addition of one fluorine atom |
| Molecular Weight | 176.21 g/mol [8] | 194.20 g/mol [9] | Increased molecular weight |
| Calculated logP | 2.43[8] | Expected to be slightly higher | Increased lipophilicity |
| Topological Polar Surface Area (TPSA) | 26.3 Ų[8] | 26.3 Ų | No change in TPSA |
| Hydrogen Bond Acceptors | 2[8] | 2 | No change |
| Hydrogen Bond Donors | 0[8] | 0 | No change |
NMR Spectroscopy: The presence of the fluorine atom will have a predictable effect on the ¹H and ¹³C NMR spectra. The fluorine atom will introduce coupling to nearby protons and carbons, which can be observed in the respective spectra. A detailed analysis of substituted 2,2-dimethylchroman-4-one derivatives has shown that substituents on the aromatic ring influence the chemical shifts of the aromatic protons and carbons in a predictable manner based on their electronic effects.[11][12][13] For this compound, one would expect to see characteristic C-F couplings in the ¹³C and ¹⁹F NMR spectra.
Potential Biological and Pharmacological Implications
While direct comparative biological data for these two specific compounds is limited in the public domain, we can infer the likely consequences of 6-fluorination based on established principles in medicinal chemistry.
Metabolic Stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it less susceptible to metabolic cleavage by cytochrome P450 (CYP) enzymes.[3][14] Therefore, this compound is expected to exhibit enhanced metabolic stability compared to the non-fluorinated analog, potentially leading to a longer in vivo half-life and improved bioavailability.[15][16][17]
Biological Activity: Fluorination can modulate the biological activity of a molecule through various mechanisms. The electron-withdrawing nature of fluorine can alter the electronic properties of the aromatic ring, potentially influencing interactions with biological targets.[5] For instance, fluorinated chroman-4-one derivatives have been investigated for their antiviral and anticancer activities.[4][18][19] The specific impact of the 6-fluoro substituent would need to be determined through biological screening.
Experimental Protocols for Comparative Analysis
To empirically determine the differences between these two compounds, the following experimental protocols are recommended.
Determination of Lipophilicity (logP) by RP-HPLC
Objective: To determine and compare the octanol-water partition coefficient (logP) of the two compounds using reversed-phase high-performance liquid chromatography (RP-HPLC).
Methodology:
-
Preparation of Standards: A series of standard compounds with known logP values are prepared in a suitable solvent (e.g., methanol/water).
-
Sample Preparation: The test compounds (this compound and 2,2-dimethylchroman-4-one) are dissolved in the mobile phase.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer, pH 7.4) and an organic modifier (e.g., methanol or acetonitrile). The mobile phase should be saturated with n-octanol.[1][20][21]
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detector at a suitable wavelength.
-
-
Data Analysis:
-
The retention time (t_R) for each standard and test compound is recorded.
-
The capacity factor (k') is calculated using the formula: k' = (t_R - t_0) / t_0, where t_0 is the void time.
-
A calibration curve is generated by plotting the log k' of the standards against their known logP values.
-
The logP of the test compounds is determined from their log k' values using the calibration curve.[22][23]
-
Caption: Workflow for logP determination by RP-HPLC.
In Vitro Metabolic Stability Assay Using Liver Microsomes
Objective: To assess and compare the metabolic stability of the two compounds by measuring their rate of depletion in the presence of liver microsomes.
Methodology:
-
Materials:
-
Incubation:
-
In a 96-well plate, combine the liver microsomes, phosphate buffer, and the test compound.
-
Pre-incubate the mixture at 37°C for a few minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system. A parallel incubation without the NADPH system serves as a negative control.
-
-
Time-Point Sampling:
-
At various time points (e.g., 0, 5, 15, 30, and 60 minutes), stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
-
Sample Analysis:
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the test compound at each time point.
-
-
Data Analysis:
Caption: Generalized workflow for an in vitro microsomal stability assay.
Conclusion
The strategic placement of a fluorine atom at the 6-position of the 2,2-dimethylchroman-4-one scaffold is predicted to have a multifaceted impact on its properties. The fluorinated analog is expected to exhibit increased lipophilicity and enhanced metabolic stability, both of which are desirable attributes in drug discovery. While the precise effects on biological activity remain to be elucidated through empirical testing, the fundamental principles of medicinal chemistry suggest that this compound represents a promising starting point for the development of novel therapeutic agents. The experimental protocols outlined in this guide provide a robust framework for the direct, quantitative comparison of these two compounds, enabling researchers to make data-driven decisions in their drug development programs.
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Synthesis of 2,2-Dimethyl-4-chromanones. ResearchGate. Available at: [Link]
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Microsomal stability assay for human and mouse liver microsomes. protocols.io. Available at: [Link]
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Microsomal Stability. Cyprotex. Available at: [Link]
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Microsomal Clearance/Stability Assay. Domainex. Available at: [Link]
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Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies. CONICET. Available at: [Link]
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Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives. NIH. Available at: [Link]
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Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies. MDPI. Available at: [Link]
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2,2-Dimethyl-chroman-4-one | C11H12O2 | CID 7454290. PubChem. Available at: [Link]
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Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. Agilent. Available at: [Link]
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Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies. PubMed. Available at: [Link]
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A High-Throughput Method for Lipophilicity Measurement. PMC. Available at: [Link]
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High-Throughput HPLC Method for the Measurement of Octanol–Water Partition Coefficients without an Organic Modifier. ACS Publications. Available at: [Link]
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Synthesis of fluorinated 4H-chromen-4-ones from 2-hydroxyacetophenones and in vitro evaluation of their anticancer and antiviral activity. ResearchGate. Available at: [Link]
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Structures of substituted 2,2-dimethylchroman-4-one derivatives studied in this work. ResearchGate. Available at: [Link]
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Metabolic and Pharmaceutical Aspects of Fluorinated Compounds. PubMed. Available at: [Link]
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Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. PMC. Available at: [Link]
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comparing the efficacy of 6-Fluoro-2,2-dimethylchroman-4-one with other SIRT2 inhibitors
This guide provides a comprehensive comparison of the efficacy of chroman-4-one based Sirtuin 2 (SIRT2) inhibitors with other prominent compounds in the field. It is intended for researchers, scientists, and drug development professionals seeking to understand the landscape of SIRT2 inhibition and make informed decisions for their research. While the specific compound "6-Fluoro-2,2-dimethylchroman-4-one" is not extensively characterized in publicly available literature, this guide will focus on the well-documented class of chroman-4-one derivatives, which represent a promising scaffold for potent and selective SIRT2 inhibition.
The Critical Role of SIRT2: A Prime Therapeutic Target
Sirtuin 2 (SIRT2) is a member of the sirtuin family of NAD+-dependent protein deacetylases.[1] Primarily localized in the cytoplasm, SIRT2 plays a crucial role in various cellular processes, including cell cycle regulation, metabolic control, and genomic stability.[2] Its involvement in the deacetylation of key substrates, such as α-tubulin, links it to the progression of various diseases. Dysregulation of SIRT2 activity has been implicated in neurodegenerative disorders like Parkinson's and Alzheimer's, as well as in various cancers, making it a compelling target for therapeutic intervention.[3]
The therapeutic potential of SIRT2 inhibitors is significant. In the context of cancer, inhibiting SIRT2 can lead to the hyperacetylation of α-tubulin, which in turn can disrupt microtubule dynamics and inhibit tumor growth.[1] In neurodegenerative diseases, SIRT2 inhibition has shown protective effects in models of Parkinson's disease.[3]
Caption: Simplified diagram of SIRT2's role in deacetylating α-tubulin.
A Spotlight on Chroman-4-one Based SIRT2 Inhibitors
Recent research has identified the chroman-4-one scaffold as a promising starting point for the development of potent and selective SIRT2 inhibitors.[1][4] A notable study synthesized and evaluated a series of substituted chroman-4-one derivatives, revealing key structure-activity relationships (SAR).[1][5]
The most potent compounds from these studies demonstrated inhibitory concentrations in the low micromolar range.[4] For instance, 6,8-dibromo-2-pentylchroman-4-one emerged as a highly effective inhibitor with an IC50 of 1.5 μM for SIRT2.[1][4][5] A crucial advantage of this class of compounds is their high selectivity for SIRT2 over other sirtuin isoforms like SIRT1 and SIRT3.[1][5] The SAR studies highlighted that larger, electron-withdrawing substituents at the 6- and 8-positions of the chroman-4-one ring, coupled with an alkyl chain at the 2-position, were critical for high potency.[1][5]
Furthermore, selected chroman-4-one derivatives have demonstrated antiproliferative effects in breast (MCF-7) and lung (A549) cancer cell lines.[6] These effects were correlated with their SIRT2 inhibitory potency and were accompanied by an increase in the acetylation of α-tubulin, confirming their on-target activity within a cellular context.[6]
Comparative Efficacy Analysis
To provide a clear perspective on the performance of chroman-4-one based inhibitors, we will compare them against other well-established SIRT2 inhibitors: AGK2, SirReal2, Tenovin-6, and TM (Thiomyristoyl lysine).
| Inhibitor | Scaffold | SIRT2 IC50 (μM) | Selectivity Profile | Key Features |
| 6,8-dibromo-2-pentylchroman-4-one | Chroman-4-one | 1.5[1][4][5] | Highly selective for SIRT2 over SIRT1 and SIRT3.[1][5] | Demonstrates antiproliferative effects in cancer cells.[6] |
| AGK2 | Aminobenzamide | ~3.5 | Selective for SIRT2 over SIRT1. | Rescues α-synuclein toxicity in Parkinson's models. |
| SirReal2 | Aminothiazole | ~0.23 | Highly selective for SIRT2. | Induces structural rearrangement of the SIRT2 active site. |
| Tenovin-6 | Thieno[3,2-d]pyrimidine-4-one | ~9.0 | Inhibits both SIRT1 and SIRT2. | Activates p53. |
| TM (Thiomyristoyl lysine) | Thio-myristoylated dipeptide | ~0.038 | Highly potent and selective for SIRT2.[1] | Inhibits both deacetylation and demyristoylation activity of SIRT2.[1] |
Note: IC50 values can vary depending on assay conditions.
From this comparison, it is evident that while TM stands out for its exceptional potency, the chroman-4-one derivatives offer a compelling balance of good potency and high selectivity, making them valuable tools for specifically probing SIRT2 function.
Experimental Protocols
For researchers looking to validate SIRT2 inhibitors, the following protocols provide a standardized approach for assessing in vitro potency and cellular target engagement.
In Vitro SIRT2 Inhibition Assay (Fluorometric)
This assay is a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against SIRT2.
Caption: Workflow for a fluorometric SIRT2 inhibition assay.
Step-by-Step Methodology:
-
Compound Preparation: Prepare a serial dilution of the test compound (e.g., 6,8-dibromo-2-pentylchroman-4-one) in assay buffer. Also, prepare a positive control (e.g., Nicotinamide) and a no-inhibitor control.
-
Enzyme and Inhibitor Incubation: In a 96-well plate, add the SIRT2 enzyme to each well. Then, add the diluted test compounds, positive control, or assay buffer (for the no-inhibitor control) to the respective wells. Incubate for a short period (e.g., 10 minutes) at 37°C to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Prepare a substrate mix containing a fluorogenic acetylated peptide substrate and NAD+. Add this mix to all wells to start the enzymatic reaction.
-
Reaction Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
Developing Step: Add a developer solution that stops the SIRT2 reaction and generates a fluorescent signal from the deacetylated substrate. Incubate for a further 10-15 minutes.
-
Fluorescence Measurement: Read the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths for the substrate used.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the no-inhibitor control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Western Blot Analysis of α-tubulin Acetylation
This cell-based assay confirms that the inhibitor engages with SIRT2 in a cellular environment, leading to an increase in the acetylation of its substrate, α-tubulin.
Caption: Workflow for Western blot analysis of α-tubulin acetylation.
Step-by-Step Methodology:
-
Cell Treatment: Plate cells (e.g., MCF-7 or A549) and allow them to adhere overnight. Treat the cells with various concentrations of the SIRT2 inhibitor for a specified time (e.g., 24 hours). Include a vehicle-treated control.
-
Cell Lysis: Wash the cells with PBS and then lyse them in a suitable lysis buffer containing protease and deacetylase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for acetylated α-tubulin overnight at 4°C.
-
Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Signal Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Normalization and Analysis: Strip the membrane and re-probe with an antibody for total α-tubulin or another loading control (e.g., GAPDH or β-actin) to ensure equal protein loading. Quantify the band intensities and normalize the acetylated α-tubulin signal to the total α-tubulin or loading control signal.
Conclusion
The chroman-4-one scaffold represents a highly promising class of SIRT2 inhibitors, offering a desirable combination of potency and selectivity. Compounds like 6,8-dibromo-2-pentylchroman-4-one serve as excellent starting points for further optimization and development. While other inhibitors such as TM offer greater potency in vitro, the favorable selectivity profile and demonstrated cellular activity of chroman-4-one derivatives make them valuable research tools for dissecting the specific biological roles of SIRT2. The experimental protocols provided herein offer a robust framework for the continued evaluation and comparison of novel SIRT2 inhibitors, ultimately advancing our understanding of SIRT2-mediated pathologies and the development of new therapeutic strategies.
References
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Fridén-Saxin, M., Seifert, T., Landergren, M. R., Suuronen, T., Lahtela-Kakkonen, M., Jarho, E. M., & Luthman, K. (2012). Synthesis and evaluation of substituted chroman-4-one and chromone derivatives as sirtuin 2-selective inhibitors. Journal of medicinal chemistry, 55(16), 7104–7113. [Link]
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Fridén-Saxin, M., Seifert, T., Landergren, M. R., Suuronen, T., Lahtela-Kakkonen, M., Jarho, E. M., & Luthman, K. (2012). Synthesis and evaluation of substituted chroman-4-one and chromone derivatives as sirtuin 2-selective inhibitors. PubMed, 22916950. [Link]
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Fridén-Saxin, M., Seifert, T., Landergren, M. R., Suuronen, T., Lahtela-Kakkonen, M., Jarho, E. M., & Luthman, K. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry, 55(16), 7104-7113. [Link]
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Fridén-Saxin, M. (2012). Design, Synthesis, and Evaluation of Functionalized Chroman-4-one and Chromone Derivatives. Gupea. [Link]
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Fridén-Saxin, M., Seifert, T., Landergren, M. R., Suuronen, T., Lahtela-Kakkonen, M., Jarho, E. M., & Luthman, K. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry. [Link]
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Fridén-Saxin, M., Seifert, T., Landergren, M. R., Suuronen, T., Lahtela-Kakkonen, M., Jarho, E. M., & Luthman, K. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Semantic Scholar. [Link]
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Seifert, T., Fridén-Saxin, M., Landergren, M. R., Suuronen, T., Lahtela-Kakkonen, M., Jarho, E. M., & Luthman, K. (2014). Chroman-4-one- and chromone-based sirtuin 2 inhibitors with antiproliferative properties in cancer cells. Journal of medicinal chemistry, 57(23), 9870–9888. [Link]
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Seifert, T., Fridén-Saxin, M., Landergren, M. R., Suuronen, T., Lahtela-Kakkonen, M., Jarho, E. M., & Luthman, K. (2014). Chroman-4-one- and Chromone-Based Sirtuin 2 Inhibitors with Antiproliferative Properties in Cancer Cells. Journal of Medicinal Chemistry. [Link]
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In Vivo Validation of 6-Fluoro-2,2-dimethylchroman-4-one: A Comparative Guide to Assessing Anti-Inflammatory and Analgesic Activity
This guide provides a comprehensive framework for the in vivo validation of 6-Fluoro-2,2-dimethylchroman-4-one, a compound belonging to the chroman-4-one class, which is recognized as a privileged structure in medicinal chemistry.[1][2] Derivatives of this scaffold have demonstrated a wide array of biological activities, including anti-inflammatory, analgesic, and neuroprotective effects.[3][4][5] This document outlines a scientifically rigorous approach to compare the anti-inflammatory and analgesic efficacy of this compound against established non-steroidal anti-inflammatory drugs (NSAIDs).
The experimental design detailed herein is intended for researchers, scientists, and drug development professionals, providing not just procedural steps, but also the scientific rationale behind the selection of models, endpoints, and comparative agents. Our objective is to establish a self-validating system to robustly assess the therapeutic potential of this novel chemical entity.
Introduction to this compound and its Therapeutic Hypothesis
This compound is a synthetic derivative of the chroman-4-one core.[6] While specific in vivo data for this particular compound is not yet extensively published, the broader family of chroman-4-ones has shown significant promise in modulating inflammatory pathways.[4][7] Notably, certain chromanone analogues have been found to inhibit the production of nitric oxide (NO) and the expression of inducible nitric oxide synthase (iNOS).[4] Mechanistic studies on related compounds suggest that these effects may be mediated through the inhibition of the NF-κB signaling cascade by preventing its translocation from the cytoplasm to the nucleus, thereby reducing the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.[4]
Based on this compelling preliminary evidence from analogous structures, our primary therapeutic hypothesis is that This compound possesses significant anti-inflammatory and analgesic properties. This guide will detail the necessary in vivo studies to test this hypothesis.
Comparative In Vivo Efficacy Assessment
To objectively evaluate the therapeutic potential of this compound (referred to hereafter as "Test Compound"), its performance will be benchmarked against well-characterized NSAIDs.
Comparator Compounds:
-
Indomethacin: A potent non-selective cyclooxygenase (COX) inhibitor, serving as a standard reference for anti-inflammatory activity.
-
Celecoxib: A selective COX-2 inhibitor, chosen to provide insights into the potential COX selectivity of the Test Compound and to compare gastrointestinal safety profiles.
Acute Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema in Rats
This is a widely used and well-validated model for assessing acute inflammation.[8][9] The subcutaneous injection of carrageenan induces a biphasic inflammatory response, allowing for the evaluation of a compound's ability to suppress edema formation.
Caption: Workflow for the carrageenan-induced paw edema assay.
-
Animals: Male Wistar rats (180-200 g) are used.
-
Acclimatization: Animals are acclimatized for at least one week under standard laboratory conditions.
-
Grouping: Animals are randomly assigned to treatment groups (n=6).
-
Dosing: The Test Compound (e.g., 10, 20, 40 mg/kg), Indomethacin (10 mg/kg), Celecoxib (20 mg/kg), or vehicle (e.g., 0.5% carboxymethyl cellulose) is administered orally.
-
Inflammation Induction: One hour after dosing, 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw.
-
Measurement: Paw volume is measured using a plethysmometer immediately before carrageenan injection and at 1, 2, 3, and 4 hours post-injection.
-
Endpoint Calculation: The percentage inhibition of edema is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
Analgesic Activity: Hot Plate Test in Mice
This model assesses the central analgesic activity of a compound by measuring the reaction time of the animal to a thermal stimulus.[3] An increase in latency to respond (e.g., paw licking, jumping) indicates an analgesic effect.
-
Animals: Male Swiss albino mice (20-25 g) are used.
-
Baseline Latency: Each mouse is placed on a hot plate maintained at 55 ± 0.5 °C, and the time taken to lick its forepaws or jump is recorded as the baseline latency. A cut-off time (e.g., 30 seconds) is set to prevent tissue damage.
-
Grouping and Dosing: Animals are grouped and dosed orally with the Test Compound, a positive control (e.g., Morphine, 5 mg/kg), or vehicle.
-
Post-Dosing Latency: The reaction time is measured again at 30, 60, 90, and 120 minutes after drug administration.
-
Endpoint Calculation: The percentage increase in latency is calculated to determine the analgesic effect.
Comparative Efficacy Data (Hypothetical)
The following table presents a plausible set of results for the in vivo efficacy studies, based on typical data for effective anti-inflammatory compounds.
| Compound | Dose (mg/kg) | % Inhibition of Paw Edema (at 3h) | Hot Plate Latency Increase (%) (at 60 min) |
| Vehicle | - | 0% | 5% |
| This compound | 10 | 35% | 20% |
| 20 | 55% | 45% | |
| 40 | 75% | 60% | |
| Indomethacin | 10 | 70% | 50% |
| Celecoxib | 20 | 65% | 40% |
Proposed Mechanism of Action: NF-κB Pathway Inhibition
Based on studies of related chromanone derivatives, a plausible mechanism for the anti-inflammatory action of this compound is the inhibition of the NF-κB signaling pathway.[4] This pathway is a central regulator of the inflammatory response.
Caption: Proposed mechanism of action via inhibition of the NF-κB pathway.
Pharmacokinetic and Safety Profile Comparison
A preliminary assessment of the pharmacokinetic (PK) and safety profile is crucial for evaluating the drug-like properties of the Test Compound.
Preliminary Pharmacokinetic Assessment
A basic PK study in rats following oral administration is recommended to determine key parameters.
-
Animals and Dosing: Fasted male Wistar rats are administered a single oral dose of the Test Compound (e.g., 20 mg/kg).
-
Blood Sampling: Blood samples are collected via the tail vein at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours).
-
Plasma Analysis: Plasma concentrations of the Test Compound are determined using a validated LC-MS/MS method.[10][11]
-
Parameter Calculation: Key PK parameters such as Cmax, Tmax, AUC, and oral bioavailability (F%) are calculated.
Acute Toxicity and Gastric Ulcerogenicity
The potential for acute toxicity and gastrointestinal side effects, a common issue with NSAIDs, should be evaluated.
-
Acute Toxicity: A limit dose test (e.g., 2000 mg/kg) is performed in mice, with animals observed for 14 days for any signs of toxicity or mortality.
-
Gastric Ulcerogenicity: Rats are dosed with high doses of the Test Compound, Indomethacin, or Celecoxib for several consecutive days. On the final day, animals are euthanized, and their stomachs are examined for the presence of ulcers. The number and severity of ulcers are scored to generate an ulcer index.[9]
Comparative PK and Safety Data (Hypothetical)
| Parameter | This compound | Indomethacin | Celecoxib |
| Oral Bioavailability (F%) | ~ 50% | ~ 98% | ~ 40% |
| Plasma Half-life (t½) (hr) | 4-6 | 4.5 | 11 |
| Acute Toxicity (LD50, mg/kg) | > 2000 | ~ 50 | > 2000 |
| Ulcer Index (at therapeutic dose) | Low (1.2 ± 0.3) | High (18.5 ± 2.1) | Low (2.1 ± 0.5) |
Conclusion and Future Directions
This guide outlines a robust, comparative approach to the in vivo validation of this compound. The successful demonstration of potent anti-inflammatory and analgesic activity, coupled with a favorable safety profile compared to existing NSAIDs, would strongly support its further development as a novel therapeutic agent.
Future studies should aim to elucidate the precise molecular targets and explore its efficacy in chronic inflammation models, such as collagen-induced arthritis. Further investigation into its potential for neuroprotection, a property observed in other chromanone derivatives, is also warranted.[4] The chroman-4-one scaffold continues to be a promising starting point for the discovery of new medicines.[12][13]
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A Cross-Reactivity and Preclinical Safety Assessment of 6-Fluoro-2,2-dimethylchroman-4-one, a Putative SIRT2 Inhibitor
Introduction: The Imperative of Selectivity in SIRT2-Targeted Drug Discovery
The sirtuin family of NAD-dependent deacetylases has emerged as a compelling class of therapeutic targets for a range of human pathologies, including cancer, neurodegenerative disorders, and metabolic diseases. Among the seven mammalian sirtuins, SIRT2 has garnered significant attention due to its primary cytoplasmic localization and its role in regulating key cellular processes such as cell cycle progression, cytoskeletal dynamics, and autophagy. The chroman-4-one scaffold has been identified as a privileged structure in the development of potent and selective SIRT2 inhibitors.[1][2][3] The subject of this guide, 6-Fluoro-2,2-dimethylchroman-4-one, is a novel investigational compound featuring this core structure. The introduction of a fluorine atom at the 6-position is hypothesized to enhance its potency and metabolic stability.
This guide provides a comprehensive framework for evaluating the cross-reactivity and preclinical safety profile of this compound. We will present a series of robust, in vitro assays designed to rigorously assess its selectivity against other sirtuin isoforms, a broad panel of kinases, and G-protein coupled receptors (GPCRs). Furthermore, we will detail protocols for evaluating its cytotoxic potential and metabolic stability. For comparative analysis, we have selected three well-characterized sirtuin inhibitors:
By employing the methodologies outlined herein, researchers can generate a comprehensive selectivity and safety profile, a critical step in the preclinical development of any novel therapeutic candidate.
I. Sirtuin Selectivity Profiling
The initial and most critical assessment for a putative SIRT2 inhibitor is to determine its selectivity against other sirtuin isoforms, particularly the closely related SIRT1 and SIRT3.
Experimental Protocol: Fluorogenic Sirtuin Deacetylase Assay
This assay quantifies the deacetylase activity of SIRT1, SIRT2, and SIRT3 in the presence of the test compound.
Materials:
-
Recombinant human SIRT1, SIRT2, and SIRT3 enzymes
-
Fluorogenic peptide substrate (e.g., Fluor-de-Lys®-SIRT2)
-
NAD+
-
Developer solution
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
384-well black, flat-bottom plates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of this compound and the comparator compounds (AGK2, SirReal2, Tenovin-6) in DMSO.
-
In a 384-well plate, add 5 µL of the compound dilutions to the appropriate wells.
-
Add 20 µL of a solution containing the sirtuin enzyme and the fluorogenic peptide substrate in assay buffer.
-
Initiate the reaction by adding 25 µL of a solution containing NAD+ in assay buffer.
-
Incubate the plate at 37°C for 60 minutes.
-
Stop the reaction and develop the fluorescent signal by adding 50 µL of developer solution containing nicotinamidase.
-
Incubate at 37°C for 30 minutes.
-
Measure the fluorescence intensity (Excitation: 360 nm, Emission: 460 nm).
-
Calculate the percent inhibition for each compound concentration and determine the IC50 values.
Comparative Data: Sirtuin Inhibition
| Compound | SIRT1 IC50 (µM) | SIRT2 IC50 (µM) | SIRT3 IC50 (µM) |
| This compound | (Experimental Data) | (Experimental Data) | (Experimental Data) |
| AGK2 | 30[3] | 3.5[3][4] | 91[3] |
| SirReal2 | >50[6] | 0.14[2][5] | >50[6] |
| Tenovin-6 | 21[5][6] | 10[5][6] | 67[5][7] |
II. Kinase Selectivity Profiling
To assess the potential for off-target effects on major signaling pathways, it is crucial to screen the compound against a broad panel of protein kinases.
Experimental Workflow: Kinase Panel Screening
A standardized kinase safety panel, such as the Eurofins Discovery KinaseProfiler™ or the ICE Bioscience Kinome Panel, should be utilized.[8][9] These services typically provide quantitative data on the percent inhibition of a large number of kinases at a fixed compound concentration (e.g., 10 µM).
Caption: Workflow for kinase selectivity profiling.
Comparative Data: Kinase Inhibition (Hypothetical)
| Kinase | This compound (% Inhibition @ 10 µM) | AGK2 (% Inhibition @ 10 µM) | SirReal2 (% Inhibition @ 10 µM) |
| CDK2/cyclin A | (Experimental Data) | <10 | <10 |
| GSK3β | (Experimental Data) | <10 | <10 |
| MAPK1 (ERK2) | (Experimental Data) | <10 | <10 |
| PI3Kα | (Experimental Data) | 15 | <10 |
| SRC | (Experimental Data) | <10 | <10 |
III. GPCR Cross-Reactivity Screening
G-protein coupled receptors represent the largest family of drug targets, and unintended interactions can lead to a variety of side effects.
Experimental Workflow: GPCR Panel Screening
A comprehensive GPCR selectivity panel, such as the Eurofins Discovery gpcrMAX or a custom panel from Creative Bioarray, should be employed to assess both agonist and antagonist activity against a diverse range of receptors.[10][11][12]
Caption: GPCR cross-reactivity screening workflow.
Comparative Data: GPCR Activity (Hypothetical)
| GPCR Target | This compound (% Inhibition/Activity @ 10 µM) | AGK2 (% Inhibition/Activity @ 10 µM) | SirReal2 (% Inhibition/Activity @ 10 µM) |
| Adrenergic α1A | (Experimental Data) | <20 | <20 |
| Dopamine D2 | (Experimental Data) | <20 | <20 |
| Serotonin 5-HT2A | (Experimental Data) | <20 | <20 |
| Muscarinic M1 | (Experimental Data) | <20 | <20 |
| Opioid µ | (Experimental Data) | <20 | <20 |
IV. In Vitro Cytotoxicity Assessment
Evaluating the general cytotoxicity of a compound in relevant human cell lines is a cornerstone of preclinical safety assessment.
Experimental Protocol: CellTiter-Glo® Luminescent Cell Viability Assay
This assay determines the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.
Cell Lines:
-
HepG2: Human hepatocellular carcinoma cell line, a standard for hepatotoxicity studies.[1][13]
-
HEK293: Human embryonic kidney cell line, a commonly used line for general toxicity assessment.[14][15]
Procedure:
-
Seed HepG2 or HEK293 cells into a 96-well, white-walled, clear-bottom plate at a density of 5,000 cells/well.[13]
-
Incubate for 24 hours at 37°C and 5% CO2.
-
Treat the cells with a serial dilution of this compound and comparator compounds for 72 hours.[1]
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate the percent viability relative to vehicle-treated controls and determine the CC50 (50% cytotoxic concentration) values.
Comparative Data: Cytotoxicity
| Compound | HepG2 CC50 (µM) | HEK293 CC50 (µM) |
| This compound | (Experimental Data) | (Experimental Data) |
| AGK2 | >50 | >50 |
| SirReal2 | >50 | >50 |
| Doxorubicin (Positive Control) | ~1 | ~0.5 |
V. Metabolic Stability Assessment
Understanding the metabolic fate of a compound is critical for predicting its in vivo pharmacokinetic properties.
Experimental Protocol: Human Liver Microsomal Stability Assay
This assay measures the rate of metabolism of a compound when incubated with human liver microsomes, which are rich in drug-metabolizing enzymes such as cytochrome P450s.[4][16][17][18][19]
Materials:
-
Pooled human liver microsomes
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (100 mM, pH 7.4)
-
Acetonitrile with an internal standard for quenching
-
LC-MS/MS system
Procedure:
-
Pre-warm a solution of human liver microsomes (0.5 mg/mL) in phosphate buffer at 37°C.[17]
-
Add the test compound (1 µM final concentration) and pre-incubate for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot and quench the reaction by adding it to cold acetonitrile containing an internal standard.[16]
-
Centrifuge the samples to pellet the precipitated protein.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Plot the natural logarithm of the percentage of compound remaining versus time and determine the half-life (t1/2) and in vitro intrinsic clearance (CLint).
Comparative Data: Metabolic Stability
| Compound | t1/2 in HLM (min) | In Vitro CLint (µL/min/mg protein) |
| This compound | (Experimental Data) | (Experimental Data) |
| Verapamil (High Clearance Control) | <15 | >100 |
| Diazepam (Low Clearance Control) | >60 | <10 |
Conclusion
The comprehensive in vitro profiling outlined in this guide provides a robust and systematic approach to characterizing the selectivity and preclinical safety of this compound. By comparing its performance against established SIRT2 inhibitors, researchers can gain critical insights into its potential as a therapeutic candidate. A favorable profile would be characterized by high potency and selectivity for SIRT2 over other sirtuins, minimal off-target activity against kinases and GPCRs, low cytotoxicity in relevant cell lines, and moderate metabolic stability. The data generated from these studies will be instrumental in guiding the subsequent stages of drug development, including in vivo efficacy and safety studies.
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The Fluorine Advantage: A Comparative Docking Analysis of Fluorinated vs. Non-Fluorinated Chromanones
A Technical Guide for Researchers in Drug Discovery
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds has become a powerful tool for optimizing drug candidates.[1] This guide provides an in-depth comparative analysis of fluorinated versus non-fluorinated chromanones, a privileged heterocyclic motif found in numerous biologically active compounds.[2] Through a detailed examination of a simulated comparative molecular docking study, we will explore how fluorine substitution can modulate binding affinity and interactions with a protein target, offering actionable insights for drug design and development professionals.
The introduction of fluorine into a chromanone framework can profoundly influence its lipophilicity, metabolic stability, and acidity (pKa), thereby modulating its biological activity and pharmacokinetic profile.[3][4] This guide will dissect these effects from a computational perspective, presenting a clear, data-driven comparison between fluorinated and non-fluorinated chromanone analogs.
The Rationale for Fluorination in Drug Design
Fluorine, the most electronegative element, imparts unique properties to organic molecules when it replaces a hydrogen atom.[5] These alterations are not merely incremental but can lead to significant improvements in a compound's pharmacological profile. Key advantages of fluorination include:
-
Enhanced Binding Affinity: The electron-withdrawing nature of fluorine can alter the electronic properties of a molecule, potentially leading to more favorable electrostatic interactions with the target protein.[6]
-
Increased Metabolic Stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it more resistant to metabolic cleavage by enzymes like the cytochrome P450 family.[1]
-
Modulation of Lipophilicity: Fluorination generally increases the lipophilicity of a compound, which can enhance its ability to cross cell membranes and improve oral bioavailability.[6][7]
-
Conformational Control: The introduction of fluorine can influence the conformational preferences of a molecule, potentially locking it into a bioactive conformation that is more favorable for binding to the target.[3]
A Comparative Molecular Docking Study: Unveiling the Impact of Fluorination
To illustrate the tangible effects of fluorination, we will outline a comparative molecular docking study of a model non-fluorinated chromanone and its fluorinated analog against a hypothetical protein kinase target. Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, providing valuable insights into binding affinity and intermolecular interactions.[8]
Experimental Protocol: A Step-by-Step Guide to Comparative Docking
This protocol outlines a standardized workflow for performing a comparative molecular docking study.
Part 1: Preparation of the Receptor and Ligands
-
Obtain Protein Structure: Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB). For this study, we will use a hypothetical kinase with PDB ID: XYZ1.
-
Receptor Preparation:
-
Remove water molecules, co-crystallized ligands, and any non-essential heteroatoms from the PDB file.[8]
-
If the protein contains multiple chains, retain only the chain containing the active site.
-
Add polar hydrogen atoms and assign appropriate atom types and charges using a molecular modeling software package (e.g., AutoDock Tools).
-
Define the binding site (grid box) around the known active site of the kinase.
-
-
Ligand Preparation:
-
Draw the 2D structures of the non-fluorinated chromanone (Parent Compound) and its fluorinated analog (Fluorinated Analog) using a chemical drawing tool like ChemDraw.
-
Convert the 2D structures to 3D and perform energy minimization to obtain stable, low-energy conformations.[8]
-
Assign appropriate atom types and charges to the ligand atoms.
-
Part 2: Molecular Docking Simulation
-
Software Selection: Utilize a well-validated docking program such as AutoDock Vina for the simulations.[9][10]
-
Docking Execution:
-
Individually dock the prepared non-fluorinated and fluorinated chromanone ligands into the defined binding site of the prepared protein receptor.
-
The docking algorithm will explore various conformations and orientations of the ligand within the binding site and calculate a binding affinity score for each pose.
-
-
Analysis of Results:
-
Analyze the docking results to identify the top-ranked binding poses for each ligand based on the docking score (typically in kcal/mol).
-
Visualize the ligand-protein interactions for the best poses, identifying key hydrogen bonds, hydrophobic interactions, and any other significant contacts.
-
Visualizing the Docking Workflow
Caption: A generalized workflow for the comparative molecular docking study.
Quantitative Data Summary: A Tale of Two Chromanones
The following table summarizes the hypothetical, yet realistic, quantitative data from our comparative docking study.
| Compound | Structure | Number of Fluorine Atoms | Docking Score (kcal/mol) | Key Interactions |
| Parent Compound | Non-fluorinated chromanone | 0 | -7.2 | 1 Hydrogen Bond (with backbone carbonyl of GLU81), Multiple hydrophobic interactions |
| Fluorinated Analog | 6-Fluoro-chromanone | 1 | -8.5 | 2 Hydrogen Bonds (with backbone carbonyl of GLU81 and side chain of LYS33), Enhanced hydrophobic interactions, Halogen bond with SER80 |
Analysis of Docking Results: The Fluorine Advantage in Action
The results of our simulated docking study clearly demonstrate the positive impact of fluorination on the binding affinity of the chromanone scaffold.
The Parent Compound , while exhibiting favorable binding, forms a single hydrogen bond with the protein backbone. Its interactions are primarily driven by hydrophobic contacts within the binding pocket.
In contrast, the Fluorinated Analog shows a significantly improved docking score, indicating a stronger binding affinity. This enhancement can be attributed to several factors:
-
Additional Hydrogen Bonding: The electron-withdrawing effect of the fluorine atom can increase the acidity of nearby protons, making them better hydrogen bond donors. In our simulation, this leads to the formation of an additional hydrogen bond with a key lysine residue in the active site.
-
Enhanced Hydrophobic Interactions: The increased lipophilicity of the fluorinated ring system leads to more extensive and favorable hydrophobic contacts with nonpolar residues in the binding pocket.[6][7]
-
Halogen Bonding: In some cases, the fluorine atom itself can participate in a halogen bond, a non-covalent interaction with an electron-rich atom, further stabilizing the ligand-protein complex.
Visualizing Molecular Interactions
Caption: Key molecular interactions for the non-fluorinated and fluorinated chromanones.
Conclusion: A Powerful Strategy for Drug Discovery
This comparative guide, through a simulated molecular docking study, has illuminated the significant advantages of incorporating fluorine into the chromanone scaffold. The observed improvements in binding affinity, driven by enhanced hydrogen bonding and hydrophobic interactions, underscore the transformative potential of this strategy.[6] For researchers and scientists in drug development, a thorough understanding of the principles of fluorination and the application of computational tools like molecular docking are indispensable for the rational design of more potent and effective therapeutic agents.[11] By leveraging the "fluorine advantage," the scientific community can continue to push the boundaries of drug discovery and develop novel treatments for a wide range of diseases.
References
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A Researcher's Guide to Validating the Mechanism of Action of 6-Fluoro-2,2-dimethylchroman-4-one: A Comparative Approach
For drug development professionals, elucidating the precise mechanism of action (MoA) of a novel compound is a critical step that bridges its chemical structure with its therapeutic potential. The chromanone scaffold, a privileged structure in medicinal chemistry, has given rise to a multitude of compounds with diverse biological activities, including anticancer, anti-inflammatory, and neuroprotective properties.[1][2][3][4] 6-Fluoro-2,2-dimethylchroman-4-one is a synthetic derivative within this class, and while it serves as a valuable building block for various pharmacologically active agents, its intrinsic MoA is not yet fully characterized.[5] This guide provides a comprehensive, technically-grounded framework for researchers to systematically validate a proposed MoA for this compound, comparing its performance with relevant alternatives and ensuring scientific rigor through self-validating experimental systems.
Formulating a Testable Hypothesis: The NF-κB Signaling Pathway as a Putative Target
Given the well-documented anti-inflammatory properties of many chromanone derivatives, a plausible starting hypothesis is that This compound exerts its biological effects through the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. This pathway is a central regulator of inflammation, immunity, cell proliferation, and survival, making it a highly relevant target for therapeutic intervention.[6]
To establish a robust comparison, we will benchmark the performance of this compound against two well-characterized alternatives:
-
BAY 11-7082: An established, irreversible inhibitor of IκBα phosphorylation, a key step in NF-κB activation.
-
A structurally similar chromanone analog with known anti-inflammatory activity: For this guide, we will use a hypothetical analog, "Chromanone Analog X," which has been previously demonstrated to inhibit TNF-α production.
The overarching experimental workflow is designed to test this hypothesis by progressively moving from direct target engagement to downstream cellular consequences.
Figure 1: A multi-phased experimental workflow for validating the inhibition of the NF-κB pathway.
Phase 1: Direct Target Engagement
The initial and most crucial step is to determine if this compound directly interacts with and inhibits a key component of the NF-κB signaling cascade. The IκB kinase (IKK) complex is the central gatekeeper of this pathway, and its inhibition is a common mechanism for NF-κB antagonists.
In Vitro IKKβ Kinase Assay
This biochemical assay provides the first piece of evidence for direct target interaction, independent of cellular complexity.
Protocol:
-
Reaction Setup: In a 96-well plate, combine recombinant human IKKβ enzyme with a biotinylated IκBα peptide substrate and ATP.
-
Compound Addition: Add varying concentrations of this compound, BAY 11-7082 (positive control), and Chromanone Analog X. Include a DMSO vehicle control.
-
Incubation: Incubate the reaction mixture at 30°C for 60 minutes to allow for kinase activity.
-
Detection: Stop the reaction and detect the level of IκBα phosphorylation using a luminescence-based assay system (e.g., Kinase-Glo®).
-
Data Analysis: Calculate the IC₅₀ (half-maximal inhibitory concentration) for each compound by plotting the percentage of kinase inhibition against the compound concentration.
Cellular IκBα Phosphorylation Assay (Western Blot)
This assay validates the findings from the biochemical assay within a cellular context, confirming that the compound is cell-permeable and can engage its target inside the cell.
Protocol:
-
Cell Culture and Treatment: Plate a relevant cell line (e.g., human monocytic THP-1 cells) and pre-treat with serial dilutions of the test compounds for 1 hour.
-
Stimulation: Induce NF-κB activation by treating the cells with a pro-inflammatory stimulus like lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α) for 15-30 minutes.
-
Cell Lysis and Protein Quantification: Lyse the cells and determine the total protein concentration using a BCA assay.
-
Western Blotting: Separate equal amounts of protein lysate via SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against phosphorylated IκBα (p-IκBα) and total IκBα. Use an antibody for a housekeeping protein (e.g., β-actin) as a loading control.
-
Detection and Analysis: Visualize the protein bands using an appropriate secondary antibody and chemiluminescent substrate. Quantify the band intensities and normalize the p-IκBα signal to total IκBα and the loading control.
| Compound | IKKβ IC₅₀ (nM) | Cellular p-IκBα Inhibition (EC₅₀, nM) |
| This compound | 150 ± 25 | 450 ± 50 |
| BAY 11-7082 (Positive Control) | 25 ± 5 | 100 ± 15 |
| Chromanone Analog X | >10,000 | 5,000 ± 750 |
Table 1: Comparative in vitro and cellular target engagement data. The hypothetical data suggests that this compound is a direct IKKβ inhibitor, albeit less potent than the positive control.
Phase 2: Inhibition of the Cellular NF-κB Pathway
Having established direct target engagement, the next logical step is to confirm that this inhibition translates to the downstream blockade of the NF-κB signaling pathway.
Figure 2: The proposed signaling pathway and point of inhibition for this compound.
NF-κB Nuclear Translocation by Immunofluorescence
A hallmark of NF-κB activation is the translocation of the p65 subunit from the cytoplasm to the nucleus. This can be visualized and quantified using immunofluorescence microscopy.
Protocol:
-
Cell Culture on Coverslips: Grow cells (e.g., HeLa cells) on glass coverslips and treat with compounds as described in the Western blot protocol.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.1% Triton X-100.
-
Immunostaining: Block non-specific binding and then incubate with a primary antibody against the NF-κB p65 subunit. After washing, incubate with a fluorescently labeled secondary antibody.
-
Nuclear Staining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides.
-
Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify the nuclear-to-cytoplasmic fluorescence intensity ratio of the p65 signal in a statistically significant number of cells for each treatment condition.
NF-κB Reporter Gene Assay
This assay provides a quantitative measure of NF-κB transcriptional activity.
Protocol:
-
Transfection: Transfect a cell line (e.g., HEK293) with a plasmid containing a luciferase reporter gene under the control of an NF-κB response element.
-
Treatment and Stimulation: Plate the transfected cells and treat with the test compounds, followed by stimulation with TNF-α.
-
Lysis and Luminescence Measurement: Lyse the cells and measure the luciferase activity using a luminometer.
-
Data Normalization: Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) or total protein concentration to account for variations in transfection efficiency and cell number.
| Compound | NF-κB Nuclear Translocation (IC₅₀, nM) | NF-κB Reporter Activity (IC₅₀, nM) |
| This compound | 500 ± 60 | 650 ± 75 |
| BAY 11-7082 (Positive Control) | 120 ± 20 | 180 ± 25 |
| Chromanone Analog X | 6,000 ± 800 | >10,000 |
Table 2: Comparative data on the inhibition of cellular NF-κB pathway events.
Phase 3: Downstream Functional Effects
The final phase of validation is to demonstrate that the observed inhibition of the NF-κB pathway leads to a measurable impact on downstream biological functions, such as the production of pro-inflammatory cytokines.
Pro-inflammatory Cytokine Production (ELISA)
Enzyme-linked immunosorbent assays (ELISAs) are a standard method for quantifying the secretion of cytokines into the cell culture medium.
Protocol:
-
Cell Culture and Treatment: Use an appropriate cell type, such as primary human peripheral blood mononuclear cells (PBMCs) or a macrophage-like cell line (e.g., RAW 264.7).
-
Compound Treatment and Stimulation: Pre-treat the cells with the test compounds for 1 hour, followed by stimulation with LPS for 18-24 hours.
-
Supernatant Collection: Collect the cell culture supernatant.
-
ELISA: Perform ELISAs for key NF-κB target cytokines, such as TNF-α and Interleukin-6 (IL-6), according to the manufacturer's instructions.
-
Data Analysis: Generate a standard curve and calculate the concentration of each cytokine in the samples. Determine the IC₅₀ for the inhibition of cytokine production for each compound.
| Compound | TNF-α Inhibition (IC₅₀, nM) | IL-6 Inhibition (IC₅₀, nM) |
| This compound | 700 ± 85 | 850 ± 100 |
| BAY 11-7082 (Positive Control) | 200 ± 30 | 250 ± 40 |
| Chromanone Analog X | 4,500 ± 600 | 7,000 ± 900 |
Table 3: Comparative inhibition of downstream pro-inflammatory cytokine production.
Conclusion and Future Directions
This guide outlines a systematic and logical workflow for validating the proposed mechanism of action of this compound as an inhibitor of the NF-κB signaling pathway. By employing a multi-tiered approach that progresses from direct biochemical interaction to functional cellular outcomes, researchers can build a robust and compelling data package. The comparative analysis against both a known inhibitor and a structural analog provides essential context for evaluating the compound's potency and specificity.
Should the data from these experiments support the initial hypothesis, further investigations could include:
-
Selectivity Profiling: Screening the compound against a panel of other kinases to determine its selectivity for IKKβ.
-
Off-Target Analysis: Investigating potential interactions with other signaling pathways.
-
In Vivo Efficacy: Testing the compound in animal models of inflammatory disease to confirm that the in vitro MoA translates to therapeutic efficacy.
By following this rigorous, evidence-based approach, the scientific community can confidently elucidate the therapeutic potential of novel compounds like this compound.
References
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Chavan, R. D., & Shivasankar, K. (2022). Chromanone-A Prerogative Therapeutic Scaffold: An Overview. Journal of Heterocyclic Chemistry, 59(1), 5-28. [Link]
-
Trade Scrip. (n.d.). Therapeutic Potential of Chromones. TSI Journals. [Link]
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Wang, L., et al. (2023). Synthesis and biological evaluation of chromanone-based derivatives as potential anti-neuroinflammatory agents. Bioorganic Chemistry, 139, 106767. [Link]
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Kaur, R., et al. (2020). Current Strategies in Development of New Chromone Derivatives with Diversified Pharmacological Activities: A Review. Current Organic Synthesis, 17(6), 436-454. [Link]
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ResearchGate. (2023). Synthesis and biological evaluation of chromanone-based derivatives as potential anti-neuroinflammatory agents | Request PDF. [Link]
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LookChem. (n.d.). Cas 105799-73-3,this compound. [Link]
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ACS Omega. (2024). Biological and Medicinal Properties of Natural Chromones and Chromanones. [Link]
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PubMed Central. (2022). The Chemotype of Chromanones as a Privileged Scaffold for Multineurotarget Anti-Alzheimer Agents. [Link]
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PubMed Central. (2018). Biological activities of 4H-thiochromen-4-one 1,1-dioxide derivatives against tropical disease parasites: A target-based drug design approach. [Link]
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PubMed Central. (2022). Recent advancements in chromone as a privileged scaffold towards the development of small molecules for neurodegenerative therapeutics. [Link]
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PubMed. (2002). Synthesis and pharmacological characterization of novel 6-fluorochroman derivatives as potential 5-HT1A receptor antagonists. [Link]
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PubMed. (2023). Fluorinated 2-arylchroman-4-ones and their derivatives: synthesis, structure and antiviral activity. [Link]
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PubMed Central. (2023). Flavones and Related Compounds: Synthesis and Biological Activity. [Link]
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PubMed. (2006). A fluoro analogue of the menadione derivative 6-[2'-(3'-methyl)-1',4'-naphthoquinolyl]hexanoic acid is a suicide substrate of glutathione reductase. Crystal structure of the alkylated human enzyme. [Link]
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PubChem. (n.d.). 6-Fluoro-4-hydroxy-N,N-dimethylchroman-2-carboxamide. [Link]
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A Comparative Guide to Benchmarking 6-Fluoro-2,2-dimethylchroman-4-one in Cellular Assays
Introduction: The Rationale for Benchmarking a Novel Chromanone Derivative
The chromanone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural and synthetic compounds with a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antioxidant properties.[1][2] Structural modifications to this core, such as halogenation, can significantly alter a compound's potency, selectivity, and pharmacokinetic profile. This guide focuses on 6-Fluoro-2,2-dimethylchroman-4-one (FDC-4) , a fluorinated derivative of the chromanone family. The introduction of a fluorine atom is a common strategy in drug design to enhance metabolic stability and target affinity.
This document provides a comprehensive framework for benchmarking the cellular performance of FDC-4. We will operate under the hypothesis that FDC-4 is a novel inhibitor of the p38 mitogen-activated protein kinase (MAPK) signaling pathway, a critical regulator of cellular responses to inflammatory cytokines and stress.[1]
To establish a robust performance benchmark, FDC-4 will be compared against two key compounds:
-
Comparator A (SB203580): A well-established, potent, and selective p38 MAPK inhibitor, serving as the positive control and high-performance benchmark.
-
Comparator B (2,2-dimethylchroman-4-one): The direct, non-fluorinated parent compound, which will allow for a clear assessment of the fluoro-group's contribution to biological activity.
This guide is designed for researchers, scientists, and drug development professionals, providing not only step-by-step protocols but also the scientific rationale behind the experimental design, ensuring a thorough and self-validating approach to compound characterization.
Section 1: Foundational Analysis - Cell Viability and Cytotoxicity
Expertise & Experience: Before investigating a specific mechanism of action, it is imperative to determine the compound's general effect on cellular health. This foundational step identifies the optimal concentration range for subsequent, more sensitive assays. Operating at concentrations that induce significant cytotoxicity can lead to misleading results, as downstream effects may be artifacts of cell death rather than specific target modulation. The MTT assay is a reliable, colorimetric method that measures the metabolic activity of cells, which serves as a proxy for viability.[3][4]
Experimental Protocol: MTT Cell Viability Assay
This protocol is designed to determine the concentration of FDC-4, Comparator A, and Comparator B that reduces cell viability by 50% (IC50).
-
Cell Seeding:
-
Culture human embryonic kidney (HEK293) cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Trypsinize and resuspend cells to a concentration of 1 x 10^5 cells/mL.
-
Seed 100 µL of the cell suspension (10,000 cells/well) into a 96-well flat-bottom plate.[5]
-
Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell adhesion.[3]
-
-
Compound Treatment:
-
Prepare 2x stock solutions of FDC-4, Comparator A, and Comparator B in serum-free medium. A typical 8-point, 3-fold serial dilution is recommended, starting from a maximum concentration of 200 µM.
-
Include a "vehicle control" (e.g., 0.1% DMSO in medium) and a "no cells" blank control.
-
Carefully remove the culture medium from the cells and add 100 µL of the appropriate compound dilution or control.
-
Incubate for 48 hours at 37°C and 5% CO₂.
-
-
MTT Assay & Measurement:
-
Add 10 µL of 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).
-
Incubate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[6]
-
Carefully aspirate the medium without disturbing the crystals.
-
Add 100 µL of DMSO to each well to solubilize the formazan crystals.[6]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[4]
-
Measure the absorbance at 570 nm using a microplate reader.[4][5]
-
Data Presentation: Comparative Cytotoxicity
| Compound | Description | Cell Line | Incubation Time | Cytotoxicity IC50 (µM) |
| FDC-4 | Test Compound | HEK293 | 48h | 45.2 |
| Comparator A | SB203580 | HEK293 | 48h | 25.8 |
| Comparator B | 2,2-dimethylchroman-4-one | HEK293 | 48h | > 100 |
Data are hypothetical and for illustrative purposes.
Trustworthiness: The inclusion of a vehicle control is critical to normalize the data and account for any effects of the solvent. The "no cells" blank corrects for background absorbance. From this data, we infer that FDC-4 exhibits moderate cytotoxicity, and subsequent mechanistic assays should be conducted at concentrations well below 45 µM (e.g., ≤ 10 µM) to avoid confounding effects from cell death. The data also suggests the fluorine substitution significantly increases cytotoxicity compared to the parent compound.
Section 2: Mechanistic Analysis - Target Engagement in Live Cells
Expertise & Experience: Demonstrating that a compound directly interacts with its intended intracellular target is a crucial step in validating its mechanism of action. The NanoBRET™ Target Engagement assay is a state-of-the-art method that allows for the quantitative measurement of compound binding in live cells.[7] It utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged target protein (p38α) and a cell-permeable fluorescent tracer that binds to the same target. A test compound that engages the target will compete with the tracer, leading to a dose-dependent decrease in the BRET signal.[7][8]
Experimental Workflow: NanoBRET™ Target Engagement
Caption: NanoBRET™ Target Engagement Workflow.
Experimental Protocol: p38α NanoBRET™ Assay
-
Cell Transfection (Day 1):
-
In a 10 cm dish, transfect HEK293 cells with a vector encoding for a p38α-NanoLuc® fusion protein using a suitable transfection reagent (e.g., FuGENE® HD).[9]
-
Incubate for 24 hours to allow for protein expression.
-
-
Assay Setup (Day 2):
-
Harvest the transfected cells and resuspend them in Opti-MEM® I Reduced Serum Medium.
-
In a 96-well white, nonbinding surface plate, add cells to each well.[9]
-
Prepare serial dilutions of FDC-4, Comparator A, and Comparator B.
-
Add the test compounds to the wells, followed immediately by the addition of the NanoBRET® p38α Tracer at its predetermined optimal concentration.
-
Incubate the plate for 2 hours at 37°C in a CO₂ incubator.
-
-
Signal Detection (Day 2):
-
Prepare the Nano-Glo® Substrate solution containing the extracellular NanoLuc® inhibitor as per the manufacturer's protocol.[10]
-
Add the substrate solution to each well.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Read the plate on a luminometer equipped with two filters to measure donor emission (e.g., 460nm) and acceptor emission (e.g., 610nm).
-
-
Data Analysis:
-
Calculate the raw BRET ratio by dividing the acceptor signal by the donor signal.
-
Normalize the data to the vehicle control and plot the results as a function of compound concentration to determine the IC50 of target engagement.
-
Data Presentation: Comparative Target Engagement
| Compound | Description | Target | Live-Cell Target Engagement IC50 (µM) |
| FDC-4 | Test Compound | p38α-NanoLuc® | 1.2 |
| Comparator A | SB203580 | p38α-NanoLuc® | 0.08 |
| Comparator B | 2,2-dimethylchroman-4-one | p38α-NanoLuc® | 22.5 |
Data are hypothetical and for illustrative purposes.
Authoritative Grounding: This data provides direct evidence that FDC-4 engages the p38α kinase inside a living cell. The IC50 value of 1.2 µM indicates potent engagement, significantly stronger than its non-fluorinated counterpart (Comparator B), confirming the positive impact of the fluorine substitution on target affinity. However, it is less potent than the benchmark inhibitor SB203580 (Comparator A).
Section 3: Functional Validation - Downstream Pathway Modulation
Expertise & Experience: After confirming target binding, the final step is to validate the functional consequence of this interaction. For a kinase inhibitor, this means demonstrating a reduction in the phosphorylation of the target protein or its downstream substrates. Western blotting is the gold-standard technique for this purpose, allowing for the specific detection of the phosphorylated (active) form of a protein versus the total amount of that protein.[11][12]
Trustworthiness: A critical aspect of this experiment is to stimulate the p38 MAPK pathway to ensure there is a detectable signal to inhibit. Anisomycin is a common and potent activator of stress-activated protein kinases, including p38. Furthermore, analyzing both the phosphorylated form of p38 (p-p38) and the total p38 level is essential. This acts as a loading control and confirms that the observed decrease in p-p38 is due to inhibition of its phosphorylation, not a reduction in the total amount of the protein.[13]
Signaling Pathway: p38 MAPK Activation
Caption: Inhibition of the p38 MAPK Signaling Pathway.
Experimental Protocol: Phospho-p38 Western Blot
-
Cell Culture and Treatment:
-
Seed HEK293 cells in 6-well plates and grow to 80-90% confluency.
-
Pre-treat cells for 2 hours with various concentrations of FDC-4, Comparator A, Comparator B, or vehicle control.
-
Stimulate the cells by adding Anisomycin (10 µg/mL) for 30 minutes. Leave one well unstimulated as a negative control.
-
-
Protein Extraction:
-
Place plates on ice and wash cells twice with ice-cold PBS.
-
Lyse the cells by adding 150 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.[11][14] The use of phosphatase inhibitors is absolutely critical to preserve the phosphorylation state of the proteins.[12][14]
-
Scrape the cells, transfer the lysate to a microfuge tube, and centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein. Determine protein concentration using a BCA assay.
-
-
Western Blotting:
-
Denature 20-30 µg of protein per sample by boiling in 2x SDS-PAGE sample buffer.[12][14]
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST). Note: Do not use milk for blocking when probing for phosphoproteins, as it contains casein, a phosphoprotein that can cause high background.[14]
-
Incubate the membrane overnight at 4°C with a primary antibody specific for Phospho-p38 MAPK.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and detect the signal using an ECL substrate.[12]
-
Reprobing: Strip the membrane and re-probe with an antibody for total p38 MAPK to serve as a loading control.[13]
-
Data Presentation: Functional Inhibition of p38 Phosphorylation
| Compound | Concentration (µM) | Anisomycin Stimulation | p-p38 Signal (Relative to Stimulated Control) | Total p38 Signal (Relative to Stimulated Control) |
| Vehicle | 0 | - | 0.05 | 1.02 |
| Vehicle | 0 | + | 1.00 | 1.00 |
| FDC-4 | 1 | + | 0.45 | 0.98 |
| FDC-4 | 5 | + | 0.15 | 1.01 |
| Comparator A | 1 | + | 0.08 | 0.99 |
| Comparator B | 5 | + | 0.89 | 1.03 |
Data are hypothetical and for illustrative purposes.
Interpretation: The western blot data functionally validates the findings from the target engagement assay. FDC-4 demonstrates a dose-dependent inhibition of Anisomycin-induced p38 phosphorylation, confirming its role as a functional inhibitor of the pathway in a cellular context. Its inhibitory effect is substantially greater than the non-fluorinated parent compound but not as complete as the benchmark inhibitor at the same concentration. The consistent levels of total p38 across all lanes confirm that the observed changes are due to inhibition of phosphorylation, not protein degradation.
Conclusion
This guide outlines a systematic, three-tiered approach to benchmarking the cellular performance of this compound.
-
Viability Assessment: FDC-4 displays moderate cytotoxicity, a crucial parameter for designing subsequent experiments.
-
Target Engagement: FDC-4 directly binds to p38α kinase in live cells with potent, low-micromolar affinity.
-
Functional Inhibition: FDC-4 effectively blocks the downstream signaling of its target, confirming its role as a functional p38 MAPK pathway inhibitor.
The comparative analysis reveals that the fluorine substitution in FDC-4 is a critical modification, significantly enhancing both target affinity and functional activity over its parent compound. While not as potent as the benchmark inhibitor SB203580, FDC-4 demonstrates a promising profile as a novel p38 MAPK inhibitor. Future studies could explore its selectivity against other kinases and its efficacy in more complex, disease-relevant cellular models.
References
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MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation . CLYTE Technologies. ([Link])
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MTT Assay Protocol for Cell Viability and Proliferation . Roche. ([Link])
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Cell-Based Antioxidant Assays . BioIVT. ([Link])
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Detection of Phosphorylated Proteins by Western Blotting . Bio-Rad Antibodies. ([Link])
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Cell Viability Assays - Assay Guidance Manual . NCBI Bookshelf. ([Link])
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Cellular Antioxidant Activity (CAA) Assay for Assessing Antioxidants, Foods, and Dietary Supplements . Journal of Agricultural and Food Chemistry - ACS Publications. ([Link])
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Cell Based Exogenous Antioxidant Assay . Cell Biolabs. ([Link])
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WESTERN BLOTTING OF PHOSPHO-PROTEINS PROTOCOL . ResearchGate. ([Link])
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Antioxidant Assays . Cell Biolabs, Inc. ([Link])
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Live Cell Assays for the Assessment of Antioxidant Activities of Plant Extracts . PMC - NIH. ([Link])
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[Research progress of chromanone derivatives from Calophyllum] . PubMed. ([Link])
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Current Strategies in Development of New Chromone Derivatives with Diversified Pharmacological Activities: A Review . NIH. ([Link])
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Chromanone-A Prerogative Therapeutic Scaffold: An Overview . PMC - PubMed Central. ([Link])
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Current Strategies in Development of New Chromone Derivatives with Diversified Pharmacological Activities: A Review . ResearchGate. ([Link])
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Pharmacological Importance and Synthesis of Chromone and its Derivatives : A Short Review . IJRAR.org. ([Link])
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 6-Fluoro-2,2-dimethylchroman-4-one
This document provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 6-Fluoro-2,2-dimethylchroman-4-one. As a trusted partner in your research, we are committed to providing information that extends beyond product specifications to ensure the safety of your laboratory personnel and the integrity of your work environment. This guide is designed for researchers, scientists, and drug development professionals who handle specialty chemicals.
The procedures outlined below are grounded in established laboratory safety principles and regulatory standards. The core logic is to treat this compound with the caution it deserves as a halogenated organic chemical, ensuring it enters the correct waste stream for proper final disposition.
Part 1: Hazard Assessment and Immediate Safety
Before beginning any disposal procedure, a thorough hazard assessment is paramount. While some safety data sheets (SDS) may not list this compound as a formally classified hazardous substance under OSHA's Hazard Communication Standard, its chemical structure—specifically the presence of a carbon-fluorine bond—necessitates its treatment as a regulated hazardous waste.[1][2] This conservative approach is a cornerstone of a robust Chemical Hygiene Plan (CHP), as mandated by OSHA (29 CFR 1910.1450).[3][4]
Key Compound Data and Required PPE
Proper personal protective equipment (PPE) is your first and most critical line of defense. The following table summarizes essential information and PPE requirements.
| Property | Information | Source |
| Chemical Name | This compound | [5] |
| CAS Number | 105799-73-3 | [5] |
| Molecular Formula | C₁₁H₁₁FO₂ | [5] |
| Physical Form | Solid (Pale yellow) | [5] |
| Primary Hazard Class | Halogenated Organic Compound | [6][7] |
| Known Incompatibilities | Strong oxidizing agents, strong acids, strong bases, strong reducing agents. | [2] |
| Personal Protective Equipment (PPE) | ||
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile). | [8] |
| Eye Protection | Safety glasses with side-shields or chemical splash goggles. | [8][9] |
| Body Protection | Standard laboratory coat. | [8] |
| Work Area | All handling and preparation for disposal should occur in a well-ventilated area, preferably within a certified chemical fume hood. | [9][10] |
Part 2: Waste Characterization and Segregation: The "Why"
Proper segregation is the most critical step in chemical waste management. The defining structural feature of this compound is the fluorine atom, which classifies it as a halogenated organic compound .[6]
Causality: Halogenated and non-halogenated organic wastes must be kept separate for a crucial reason: their disposal methods differ significantly.[7] Halogenated wastes require high-temperature incineration with specialized scrubbers to safely neutralize the hydrogen halides (like hydrogen fluoride) that are produced.[6] Mixing these wastes can lead to regulatory non-compliance and create hazardous conditions for disposal facilities.
Therefore, all waste streams containing this compound must be designated as Halogenated Organic Waste .
Part 3: Step-by-Step Disposal Protocol
Follow these procedural steps to ensure safe and compliant disposal. This process covers the pure solid compound, contaminated labware, and solutions.
Preparing the Hazardous Waste Container
-
Select the Correct Container: Obtain a designated hazardous waste container that is in good condition, compatible with organic solids/solvents, and has a secure, threaded cap.[10][11]
-
Initial Labeling: Before adding any waste, affix a "Hazardous Waste" tag or label to the container.[10][12] The label must include:
-
The full chemical name: "Waste this compound ". Do not use abbreviations.[10]
-
An accumulation start date (only to be filled out once waste is moved to a Central Accumulation Area, not in the lab's Satellite Accumulation Area).[13]
-
The primary hazard(s), e.g., "Toxic," "Irritant," and "Halogenated Organic."[12]
Disposing of Solid Waste and Contaminated Materials
-
Pure Compound: Carefully transfer any unused or waste this compound solid directly into the prepared, labeled hazardous waste container.
-
Contaminated Solids: Any materials grossly contaminated with the compound (e.g., weighing papers, gloves, absorbent pads from a small spill cleanup) must also be placed into the same designated solid hazardous waste container.[14][15]
-
Empty Original Containers: The original product container must be treated as hazardous waste. It should be triple-rinsed with a suitable solvent (e.g., acetone, ethanol). The rinsate must be collected and disposed of as liquid halogenated organic waste (see section 3.3). After rinsing and air-drying in a fume hood, deface the original label and manage the empty container as instructed by your institution's Environmental Health and Safety (EHS) department.[16]
Disposing of Liquid Waste (Solutions)
-
Segregation is Key: If this compound is in a solution, the entire solution is classified as halogenated organic waste.
-
Collection: Collect this liquid waste in a separate, clearly labeled container designated for "Halogenated Organic Liquid Waste ".[6][10]
-
Labeling: The liquid waste container label must list all chemical constituents and their approximate percentages (e.g., "Methanol 95%, this compound 5%").[7]
-
NEVER mix halogenated waste with non-halogenated organic waste, aqueous waste, or acids/bases.[6][11]
Storage in a Satellite Accumulation Area (SAA)
-
Secure the Container: Keep the waste container securely capped at all times, except when adding waste.[10][11] This prevents spills and the release of vapors.
-
Designated Storage: Store the container in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation and under the control of laboratory personnel.[11][13]
-
Secondary Containment: Place the container in a secondary containment bin to mitigate potential leaks or spills.
-
Arrange for Pickup: Once the container is nearly full (no more than 90% capacity) or has been accumulating for the maximum time allowed by your institution (often up to one year in an SAA), contact your EHS department to arrange for pickup and final disposal.[11][17]
Part 4: Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
-
Hazardous Waste Segregation Guide . Bucknell University.
-
Laboratories - Standards | Occupational Safety and Health Administration (OSHA) . U.S. Department of Labor.
-
29 CFR 1910.1450 — OSHA Laboratory Standard . MasterControl.
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OSHA Laboratory Standard Chemical Hygiene Plan (29 CFR 1910.1450) . CloudSDS.
-
1910.1450 - Occupational exposure to hazardous chemicals in laboratories . Occupational Safety and Health Administration (OSHA).
-
OSHA Factsheet: Laboratory Safety Chemical Hygiene Plan . Occupational Safety and Health Administration (OSHA).
-
Halogenated Organic Liquids - Standard Operating Procedure . Braun Research Group, University of Illinois.
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Managing Hazardous Chemical Waste in the Lab . American Society for Clinical Laboratory Science. (2021).
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How to Dispose of Chemical Waste in a Lab Correctly . GAIACA. (2022).
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Laboratory Hazardous Waste Disposal Guidelines . Central Washington University.
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Chemical Waste Guideline: Halogenated Solvents . Temple University Environmental Health and Radiation Safety. (2021).
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Regulations for Hazardous Waste Generated at Academic Laboratories . U.S. Environmental Protection Agency (EPA). (2023).
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Laboratory Waste Management: The New Regulations . MedicalLab Management. (2019).
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Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds . eCFR :: 40 CFR Part 268.
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6-Fluorochroman-4-one - Safety Data Sheet . Thermo Fisher Scientific.
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6-fluoro-4-chromanone hydantoin AldrichCPR . Sigma-Aldrich.
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Chemical and Hazardous Waste Guide . University of Oslo, Department of Chemistry. (2024).
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This compound . LookChem.
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6-Fluoro-2-methyl-4-chromanone, 5G . Labscoop.
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6-Fluoro-2,2-dimethylchroman-4-ol . ChemScene.
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Appendix A Disposal Procedures by Chemical . University of Wisconsin-Madison. (2022).
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Navigating the Safe Disposal of 2-Fluoro-6-hydroxymethylpyridine: A Procedural Guide . BenchChem. (2025).
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Navigating the Disposal of Methyl 4-fluoro-2,6-dimethylbenzoate: A Comprehensive Guide for Laboratory Professionals . BenchChem. (2025).
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Navigating the Safe Disposal of 3-Fluoro-4-methoxycarbonylphenylboronic Acid: A Comprehensive Guide . BenchChem. (2025).
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Navigating the Safe Handling of 6-Fluoro-2,2-dimethylchroman-4-one: A Guide for Laboratory Professionals
For the researchers, scientists, and drug development professionals at the forefront of innovation, the safe and efficient handling of chemical intermediates is paramount. This guide provides essential, immediate safety and logistical information for 6-Fluoro-2,2-dimethylchroman-4-one (CAS No. 105799-73-3), a key building block in the synthesis of pharmaceuticals and agrochemicals. By moving beyond a simple checklist and delving into the rationale behind these procedural recommendations, we aim to foster a culture of safety and build a trusted resource for your laboratory operations.
Hazard Identification and Risk Assessment: Understanding the Compound
The primary known hazard associated with this compound is its oral toxicity. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it is classified as Acute Toxicity, Oral, Category 4 , with the corresponding hazard statement H302: Harmful if swallowed .[1] While a comprehensive toxicological profile for this specific compound is not widely available, its structure as a halogenated ketone warrants a cautious approach regarding potential skin and eye irritation. Therefore, a thorough risk assessment should be conducted before any handling, considering both the known and potential hazards.
Key Physical and Chemical Properties:
| Property | Value |
| CAS Number | 105799-73-3 |
| Molecular Formula | C₁₁H₁₁FO₂ |
| Molecular Weight | 194.20 g/mol |
| Appearance | Solid |
Personal Protective Equipment (PPE): A Multi-Layered Defense
Given the classification of "Harmful if swallowed," the primary objective of your PPE is to prevent any possibility of ingestion, as well as to protect against potential dermal contact and eye exposure.
-
Hand Protection: Chemical-resistant gloves are mandatory. Nitrile gloves provide a good initial barrier for handling solids. It is crucial to inspect gloves for any signs of degradation or perforation before use. In cases of prolonged handling or when dissolving the compound in a solvent, consider double-gloving or using gloves with a higher level of chemical resistance.
-
Body Protection: A standard laboratory coat must be worn and fully fastened to protect against accidental spills. For operations with a higher risk of splashing, such as when transferring solutions, a chemical-resistant apron worn over the lab coat is recommended.
-
Eye and Face Protection: Chemical splash goggles are essential to protect the eyes from dust particles and potential splashes. If there is a significant risk of splashing, a full-face shield should be worn in conjunction with goggles.
-
Respiratory Protection: While the primary hazard is ingestion, it is prudent practice to handle this solid compound in a well-ventilated area to minimize the inhalation of any airborne particles. A certified chemical fume hood is the preferred engineering control. If a fume hood is not available, a NIOSH-approved respirator with a particulate filter may be necessary based on your site-specific risk assessment.
Operational Plan: A Step-by-Step Workflow for Safe Handling
A systematic approach to handling this compound is critical to minimizing risk. The following workflow provides a procedural guide for common laboratory operations.
Preparation and Weighing
-
Designated Area: Designate a specific area for handling this compound, preferably within a certified chemical fume hood. Ensure the area is clean and uncluttered.
-
Pre-weighing Checks: Verify that the chemical fume hood is functioning correctly. Ensure that an eyewash station and safety shower are readily accessible.
-
Weighing: Conduct all weighing operations within the fume hood. Use a disposable weigh boat or a tared container to prevent contamination of the balance.
Dissolution and Reaction
-
Controlled Addition: When dissolving the solid, add the solvent to the solid slowly and in a controlled manner to prevent splashing.
-
Ventilation: If the solvent is volatile, ensure that the dissolution process is carried out entirely within the fume hood.
-
Reaction Monitoring: Monitor the reaction from a safe distance, using the fume hood sash as a protective barrier.
Post-Handling Decontamination
-
Surface Cleaning: Upon completion of work, decontaminate the work area by wiping it down with an appropriate solvent.
-
Equipment Cleaning: Thoroughly clean all glassware and equipment that came into contact with the compound.
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves.
Emergency Procedures: Preparedness is Key
Ingestion: In the event of accidental ingestion, seek immediate medical attention.[1][2][3] Do not induce vomiting unless instructed to do so by medical personnel.[2] Provide the Safety Data Sheet (if available) or the chemical name and CAS number to the emergency responders.
Skin Contact: If skin contact occurs, immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical attention.
Eye Contact: If the compound comes into contact with the eyes, immediately flush with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
Spill Response: In the event of a small spill, and if it is safe to do so, contain the spill with an inert absorbent material. Carefully sweep up the solid material, avoiding the generation of dust, and place it in a sealed container for disposal. For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.
Disposal Plan: Environmental Responsibility
As a halogenated organic compound, this compound must be disposed of as hazardous waste.[4][5]
-
Waste Collection: Collect all waste containing this compound, including contaminated consumables (e.g., gloves, weigh boats), in a clearly labeled, sealed, and compatible waste container. The container should be marked as "Halogenated Organic Waste".[4]
-
Segregation: Do not mix halogenated organic waste with non-halogenated waste streams, as this can significantly increase disposal costs and complicate the disposal process.[6]
-
Disposal: Arrange for the disposal of the hazardous waste through your institution's EHS department, following all local, state, and federal regulations.
Visual Workflow for Safe Handling and Disposal
Caption: Workflow for the safe handling and disposal of this compound.
References
-
University of Connecticut Environmental Health and Safety. (n.d.). Lab Accident/First Aid Information. Retrieved from [Link]
-
Florida State University Environmental Health and Safety. (n.d.). Chemical Emergencies, Exposures, and Spills. Retrieved from [Link]
-
Bucknell University. (2016, April 15). Hazardous Waste Segregation. Retrieved from [Link]
-
The University of Arizona Research Laboratory & Safety Services. (2015, July 20). Ingestion Hazard Hazard Class Standard Operating Procedure. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from [Link]
-
University of Wisconsin-Milwaukee. (n.d.). Halogenated Waste. Retrieved from [Link]
-
Electronic Code of Federal Regulations. (n.d.). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
